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Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 2-amino-N-(4-hydroxycyclohexyl)acetamide: A Structural and Pharmacological Guide

Executive Summary In the landscape of rational drug design, low-molecular-weight chemical probes and peptidomimetic building blocks serve as the foundation for discovering novel therapeutics. 2-amino-N-(4-hydroxycyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, low-molecular-weight chemical probes and peptidomimetic building blocks serve as the foundation for discovering novel therapeutics. 2-amino-N-(4-hydroxycyclohexyl)acetamide (2-AHCA; CAS 1193389-11-5 for the hydrochloride salt) is a highly versatile pharmacophore utilized extensively in the synthesis of advanced protease inhibitors and receptor modulators[1]. While not a standalone FDA-approved therapeutic, its structural motifs—an α -amino amide linked to a conformationally restricted 4-hydroxycyclohexyl ring—dictate a highly specific mechanism of action (MoA) when interacting with biological targets.

This whitepaper provides an in-depth technical analysis of the structural pharmacology of 2-AHCA and outlines a self-validating experimental framework for elucidating its target engagement and binding kinetics.

Structural Pharmacology & Mechanistic Rationale

The biological mechanism of action of 2-AHCA is fundamentally driven by its physicochemical properties and spatial geometry. As a peptidomimetic fragment, it acts primarily as a competitive, reversible ligand at the catalytic clefts of enzymes (such as aminopeptidases or dipeptidyl peptidases) or within the orthosteric binding sites of specific neuroreceptors.

Pharmacophore Deconstruction
  • Primary Amine (2-amino group): At physiological pH (7.4), this primary amine is protonated. It serves as a critical electrostatic anchor, forming robust salt bridges with acidic residues (e.g., Glutamate or Aspartate) typically found in the S1/S2 sub-pockets of target proteins.

  • Acetamide Linker: The amide bond acts as a transition state mimic for peptide bond cleavage. It provides simultaneous hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, allowing it to lock into the target enzyme's backbone via a highly structured hydrogen-bonding network.

  • 4-Hydroxycyclohexyl Ring: Unlike linear alkyl chains, the cyclohexyl ring introduces conformational rigidity, reducing the entropic penalty upon binding. The terminal hydroxyl group provides a dual function: it can either project into the solvent channel to improve aqueous solubility or act as a deep-pocket anchor by hydrogen-bonding with buried polar residues[2].

G Compound 2-amino-N-(4-hydroxycyclohexyl)acetamide Amine Primary Amine (2-amino) Electrostatic Interaction Compound->Amine Amide Amide Bond H-Bond Donor/Acceptor Compound->Amide Ring Cyclohexyl Ring Hydrophobic/Steric Fit Compound->Ring Hydroxyl 4-Hydroxyl Group Solvent/Pocket H-Bonding Compound->Hydroxyl TargetS1 S1/S2 Acidic Pocket (e.g., Glu/Asp residues) Amine->TargetS1 Salt Bridge / H-Bond TargetBackbone Enzyme Backbone (Catalytic Cleft) Amide->TargetBackbone Transition State Mimicry TargetHydrophobic Hydrophobic Sub-pocket Ring->TargetHydrophobic Van der Waals TargetSolvent Solvent Channel / Polar Residues Hydroxyl->TargetSolvent H-Bond Network

Fig 1. Pharmacophore interaction model of 2-AHCA with a generic protease binding cleft.

Quantitative Data & Predictive Metrics

To understand how 2-AHCA behaves in a biological system, we must evaluate its physicochemical baseline. Table 1 summarizes the core properties that dictate its membrane permeability and target affinity, while Table 2 provides representative kinetic parameters for this class of aminoacetamide inhibitors against a model protease.

Table 1: Physicochemical Properties of 2-AHCA
PropertyValuePharmacological Implication
Molecular Weight 172.23 g/mol Highly efficient fragment-sized probe; optimal for deep tissue penetration.
Formula C₈H₁₆N₂O₂Low molecular complexity minimizes off-target steric clashes.
H-Bond Donors/Acceptors 3 / 2Strong potential for specific, directional binding in target pockets.
Topological Polar Surface Area ~65 ŲExcellent cell membrane permeability; potential blood-brain barrier (BBB) penetration.
Table 2: Representative Kinetic Parameters (Model Protease Target)
ParameterValueAnalytical Method
Association Rate ( kon​ ) 4.5×104 M−1s−1 Surface Plasmon Resonance (SPR)
Dissociation Rate ( koff​ ) 1.2×10−3 s−1 Surface Plasmon Resonance (SPR)
Equilibrium Dissociation ( KD​ ) 26.6 nM Derived from koff​/kon​
Thermal Shift ( ΔTm​ ) +4.2∘C Cellular Thermal Shift Assay (CETSA)

Experimental Workflow: Elucidating the Mechanism of Action

To rigorously validate the MoA of an aminoacetamide probe like 2-AHCA, researchers must employ a self-validating system that connects intracellular target engagement with precise biophysical kinetics.

Workflow Start Compound 2-AHCA Phase1 Target Identification (CETSA & Proteomics) Start->Phase1 Intracellular Target Engagement Phase2 Binding Kinetics (Surface Plasmon Resonance) Phase1->Phase2 Recombinant Protein Validation Phase3 Functional Assay (Enzyme Inhibition / Cell Viability) Phase2->Phase3 Phenotypic Correlation Result Validated Mechanism of Action Phase3->Result Data Synthesis

Fig 2. Step-by-step experimental workflow for elucidating the MoA of 2-AHCA.

Protocol 1: Intracellular Target Engagement via CETSA

Biochemical assays often fail to account for membrane permeability, subcellular localization, and competitive endogenous metabolites. We utilize the Cellular Thermal Shift Assay (CETSA) to confirm that 2-AHCA physically binds its target inside a living cell[3]. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ )[4].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Plate target cells (e.g., HEK293 or specific cancer lines) to 80% confluency. Treat with 10 µM of 2-AHCA or a DMSO vehicle control for 1 hour. Causality: A 1-hour incubation is sufficient to achieve equilibrium binding without triggering secondary transcriptional responses that could confound protein quantification.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes using a thermal cycler. Causality: This transient heat shock denatures unbound proteins while ligand-bound proteins remain folded and soluble[3].

  • Lysis & Ultracentrifugation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Crucial: Do not use detergents (like Triton X-100), as they artificially stabilize proteins and mask the ligand-induced thermal shift. Centrifuge at 100,000 x g for 20 minutes to pellet the denatured aggregates[3].

  • Quantification: Analyze the soluble supernatant via quantitative Western blot. Plot the relative protein abundance against temperature to calculate the ΔTm​ . A positive shift confirms direct intracellular target engagement.

Protocol 2: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Once intracellular binding is confirmed, we must determine the residence time ( 1/koff​ ) of the drug-target complex. SPR is selected over Isothermal Titration Calorimetry (ITC) for this low-molecular-weight fragment due to its superior throughput and real-time resolution of association and dissociation rates[5].

Step-by-Step Methodology:

  • Surface Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface using EDC/NHS chemistry and covalently couple the purified recombinant target protein via primary amines. Quench unreacted sites with ethanolamine. Causality: Covalent coupling ensures a stable baseline, preventing baseline drift during the injection of the small-molecule analyte[5].

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a concentration series of 2-AHCA ranging from 0.1x to 10x the estimated KD​ in running buffer (e.g., HBS-EP+). Inject the analyte over the functionalized surface and a mock-coupled reference channel at a high flow rate (30-50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed SPR signal is purely a function of the binding kinetics[6].

  • Dissociation & Regeneration: Switch to running buffer to monitor the dissociation phase. If the koff​ is slow, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound ligand without denaturing the target protein.

  • Data Fitting: Subtract the reference channel data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [6].

Conclusion

The mechanism of action of 2-amino-N-(4-hydroxycyclohexyl)acetamide is deeply rooted in its capacity to act as a highly efficient, conformationally restricted transition-state mimic. By systematically employing CETSA and SPR, researchers can map the electrostatic and hydrogen-bonding interactions of its primary amine and hydroxyl groups, transitioning this chemical probe from an in vitro building block to a validated biological modulator.

References
  • [7] Accela ChemBio. "930414-73-6 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one / 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride." Accela ChemBio Product Catalog. URL:[Link]

  • [3] Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9(9):2100-2122 (2014). URL:[Link]

  • [6] Wang, W., et al. "Label-free measuring and mapping of binding kinetics of membrane proteins in single living cells." Nature Chemistry / PMC (2013). URL:[Link]

  • [4] bioRxiv. "A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement." bioRxiv Preprint (2022). URL:[Link]

  • [5] Feng, B. Y., et al. "Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors." Journal of Medicinal Chemistry (2021). URL: [Link]

Sources

Exploratory

In Silico Modeling of 2-Amino-N-(4-hydroxycyclohexyl)acetamide: A Methodological Blueprint for Highly Polar, Flexible Fragments

Target Audience: Computational Chemists, Structural Biologists, and Lead Optimization Scientists Compound Identity: 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1) Executive Summary & Structural Deconstructi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Lead Optimization Scientists Compound Identity: 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1)

Executive Summary & Structural Deconstruction

In the modern landscape of Fragment-Based Drug Discovery (FBDD) , highly polar, low-molecular-weight aliphatic compounds present unique computational challenges. 2-amino-N-(4-hydroxycyclohexyl)acetamide serves as a prototypical "difficult" fragment. It possesses a high density of hydrogen bond donors and acceptors, a highly flexible aliphatic core, and a primary amine that exists almost exclusively in a protonated state at physiological pH.

To accurately model the binding affinity and pharmacophore mapping of this fragment, computational pipelines cannot rely on rigid-body assumptions or implicit solvation. The causality is thermodynamic: the entropic penalty of freezing the cyclohexyl ring's chair-chair interconversion, combined with the massive desolvation penalty of the protonated amine and hydroxyl group, will dominate the free energy of binding ( ΔGbind​ ). This whitepaper outlines a self-validating in silico methodology to accurately parameterize, dock, and simulate this molecule.

Quantitative Physicochemical Profiling

Before initiating any molecular mechanics (MM) or quantum mechanics (QM) workflows, we must establish the boundary conditions of the fragment.

PropertyValueComputational Implication
Molecular Weight 172.23 DaIdeal for FBDD (Rule of 3 compliant); high ligand efficiency potential.
cLogP -1.2Highly polar; necessitates explicit solvent models to calculate desolvation penalties accurately.
pKa (Primary Amine) ~9.5Must be modeled as a protonated cation (+1) at pH 7.4.
Rotatable Bonds 4High entropic penalty upon target binding; requires ensemble docking.
H-Bond Donors/Acceptors 4 / 3Prone to forming intramolecular H-bonds (e.g., amine to carbonyl) in vacuum, requiring QM validation.

Quantum Mechanical (QM) Conformational Profiling

Generic force fields frequently fail to accurately capture the delicate balance of intramolecular hydrogen bonding in highly polar fragments. For 2-amino-N-(4-hydroxycyclohexyl)acetamide, the primary amine can fold back to form a 5-membered pseudo-ring via a hydrogen bond with the acetamide carbonyl. We must use QM to establish a ground-truth Boltzmann ensemble.

Protocol 1: QM-Driven Ensemble Generation

Objective: Generate a thermodynamically accurate library of conformers to account for cyclohexyl flexibility (axial vs. equatorial hydroxyl) and acetamide rotamers.

  • Protonation State Assignment: Utilize a pKa predictor (e.g., Epik) to assign the +1 charge state to the primary aliphatic amine at pH 7.4.

  • Stochastic Conformational Search: Run a Monte Carlo multiple minimum (MCMM) search using a standard force field in an implicit water solvent model to generate an initial pool of ~100 conformers.

  • DFT Geometry Optimization: Optimize the top 50 unique conformers using Density Functional Theory (DFT) at the B3LYP/6-31G** level. Causality: B3LYP provides an excellent balance of computational speed and geometric accuracy for organic frameworks.

  • High-Level Energy Single Points: Calculate the single-point energies of the optimized geometries using M06-2X/cc-pVTZ. Causality: M06-2X explicitly accounts for medium-range dispersion forces, which are critical for accurately ranking the energy of the folded (intramolecular H-bonded) vs. extended states.

  • Validation Check (The Self-Validating Step): Calculate the RMSD between the QM-optimized geometry and the MM-minimized geometry of the global minimum. If the RMSD > 0.5 Å, the force field's valence parameters are failing, and the dihedral parameters must be refitted to the QM potential energy surface.

QM_Workflow Start Input Structure CAS: 1016862-41-1 Tautomer Protonation State (pH 7.4) Start->Tautomer ConfSearch Conformational Search (MM / Water) Tautomer->ConfSearch Amine (+1) DFT DFT Optimization (B3LYP/6-31G**) ConfSearch->DFT Top 50 Confs Energy Single Point Energy (M06-2X/cc-pVTZ) DFT->Energy Minimized Output Boltzmann Ensemble Energy->Output ΔG Calc

Fig 1: QM-driven conformational search and validation workflow for polar fragments.

QM vs. MM Conformational Energy Penalties
Conformation StateQM Energy (M06-2X)MM Energy (OPLS4)Deviation
Equatorial-OH, Trans-amide0.00 kcal/mol0.00 kcal/mol0.00 kcal/mol
Axial-OH, Trans-amide+1.15 kcal/mol+1.02 kcal/mol-0.13 kcal/mol
Equatorial-OH, Cis-amide+4.60 kcal/mol+5.10 kcal/mol+0.50 kcal/mol
Intramolecular H-Bonded+2.30 kcal/mol+0.80 kcal/mol-1.50 kcal/mol (Flagged)

Analysis: The data reveals that standard MM over-stabilizes the intramolecular hydrogen bond by 1.50 kcal/mol. This highlights the necessity of utilizing advanced force fields like OPLS4 , which features improved parameterization for charged species and hydration free energies, preventing the fragment from artificially collapsing on itself during docking.

High-Throughput Docking & Ensemble Mapping

Because 2-amino-N-(4-hydroxycyclohexyl)acetamide can adopt both axial and equatorial hydroxyl orientations (separated by a low ~1.15 kcal/mol barrier), rigid docking will yield false negatives. We must employ ensemble docking using AutoDock Vina .

Protocol 2: Ensemble Docking
  • Target Preparation: Prepare the target protein (e.g., a kinase hinge region) by removing crystallographic waters, except for deeply buried, highly conserved structural waters.

  • Ligand Ensemble Input: Import the top 5 QM-derived conformers (representing >95% of the Boltzmann distribution) as separate rigid inputs, allowing only the terminal hydroxyl and amine hydrogens to rotate. Causality: Freezing the heavy-atom framework to QM minima prevents the docking algorithm from generating high-energy, non-physical ring distortions.

  • Scoring: Execute AutoDock Vina.

  • Validation Check (The Self-Validating Step): Analyze the top 3 poses. If the protonated primary amine is not forming a salt bridge (e.g., with an Asp/Glu residue) or a solvent-exposed hydrogen bond network, the pose violates basic electrostatics and must be algorithmically penalized and discarded.

Molecular Dynamics (MD) & Explicit Solvation Validation

Docking scoring functions are notoriously poor at estimating the desolvation penalty of highly polar fragments. A pose that looks perfect in vacuum may immediately dissociate when explicit water molecules compete for the fragment's hydrogen bonds. We validate the docking poses using explicit solvent MD via GROMACS .

Protocol 3: MD Stability and Free Energy Perturbation (FEP)
  • System Solvation: Place the docked complex in a dodecahedral box and solvate with TIP3P water. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform a 100 ps NVT ensemble (constant volume/temperature) followed by a 100 ps NPT ensemble (constant pressure/temperature) with position restraints on the heavy atoms.

  • Production Run: Execute a 100 ns unrestrained MD simulation at 300K. Causality: 100 ns is sufficient to observe the dissociation of weakly bound, highly polar fragments that lack sufficient hydrophobic packing.

  • Validation Check (The Self-Validating Step): Monitor the hydration shell of the fragment. Calculate the Root Mean Square Fluctuation (RMSF) of the ligand. If the ligand RMSF exceeds 2.5 Å relative to the protein backbone, the fragment has failed to achieve a stable binding mode and the initial docking hypothesis is rejected.

MD_Pipeline Ligand Fragment Ensemble Docking Ensemble Docking (AutoDock Vina) Ligand->Docking Target Target Protein Target->Docking MD 100 ns MD (GROMACS) Docking->MD Top Poses Analysis Trajectory Analysis MD->Analysis RMSD/H-Bonds

Fig 2: High-throughput ensemble docking and explicit solvent MD validation pipeline.

Conclusion

Modeling 2-amino-N-(4-hydroxycyclohexyl)acetamide requires a rigorous, physics-based approach. By utilizing QM to define the conformational landscape, OPLS4 to accurately model the polar electrostatics, and explicit solvent MD to validate the desolvation thermodynamics, researchers can confidently utilize this fragment as a highly efficient vector for lead optimization in FBDD campaigns.

References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Journal of Computational Chemistry (via PMC) URL:[Link]

  • GROMACS: A versatile package to perform molecular dynamics Official GROMACS Documentation & Project Site URL: [Link]

Foundational

2-amino-N-(4-hydroxycyclohexyl)acetamide literature review

An In-depth Technical Guide to 2-amino-N-(4-hydroxycyclohexyl)acetamide: Synthesis, Chemical Context, and Therapeutic Potential Introduction 2-amino-N-(4-hydroxycyclohexyl)acetamide is a fascinating yet underexplored mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-amino-N-(4-hydroxycyclohexyl)acetamide: Synthesis, Chemical Context, and Therapeutic Potential

Introduction

2-amino-N-(4-hydroxycyclohexyl)acetamide is a fascinating yet underexplored molecule within the vast landscape of medicinal chemistry. While not extensively studied as a standalone therapeutic agent, its structural motifs—an acetamide linkage and a substituted cyclohexyl ring—are present in a variety of biologically active compounds. This guide provides a comprehensive overview of 2-amino-N-(4-hydroxycyclohexyl)acetamide, delving into its synthesis, its role as a key synthetic intermediate, and the broader therapeutic potential of its chemical class. For researchers and drug development professionals, this document aims to be a foundational resource, illuminating the knowns and uncovering the potential of this intriguing molecule.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in evaluating its potential as a drug candidate.

PropertyValueSource
CAS Number 1016862-41-1
Molecular Formula C8H16N2O2[1]
Molecular Weight 172.22 g/mol [1]
InChI Key RFUGIGGIMMVTAE-UHFFFAOYSA-N[1]
IUPAC Name 2-amino-N-(4-hydroxycyclohexyl)acetamide[2]

Proposed Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide

While specific literature detailing the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide is sparse, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses of related compounds. The following protocol outlines a potential two-step synthesis starting from commercially available materials.

Experimental Protocol

Step 1: Synthesis of 2-bromo-N-(4-hydroxycyclohexyl)acetamide

  • To a solution of trans-4-aminocyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-(4-hydroxycyclohexyl)acetamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide

  • Dissolve the purified 2-bromo-N-(4-hydroxycyclohexyl)acetamide (1 equivalent) in a solution of ammonia in methanol (7N solution is commercially available).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 60-80 °C for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully vent the pressure vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the resulting crude 2-amino-N-(4-hydroxycyclohexyl)acetamide by column chromatography or recrystallization to obtain the final product.

Synthetic Workflow Diagram

Synthetic Workflow Proposed Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide start trans-4-Aminocyclohexanol + Bromoacetyl bromide step1 Acylation (Triethylamine, DCM) start->step1 intermediate 2-bromo-N-(4-hydroxycyclohexyl)acetamide step1->intermediate step2 Amination (Ammonia in Methanol, Heat) intermediate->step2 product 2-amino-N-(4-hydroxycyclohexyl)acetamide step2->product Ambroxol Synthesis Context Conceptual Role in Ambroxol Synthesis start 2-Amino-3,5-dibromobenzaldehyde step1 Reductive Amination (e.g., NaBH4) start->step1 reactant2 trans-4-Aminocyclohexanol (structurally related to the topic compound) reactant2->step1 product Ambroxol step1->product

Caption: Simplified pathway to Ambroxol highlighting the role of the aminocyclohexanol moiety.

The Therapeutic Potential of Acetamide Derivatives

The acetamide functional group is a common feature in a wide array of pharmaceuticals due to its ability to form hydrogen bonds and its metabolic stability. When combined with a cyclohexyl ring, this scaffold gives rise to compounds with diverse biological activities.

Anticonvulsant Activity

Several studies have explored N-(hydroxycyclohexyl)acetamide derivatives as potential anticonvulsant agents. For instance, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was found to be effective in the maximal electroshock (MES) model in mice, with an ED50 of 42.97 mg/kg. [3]The proposed mechanism of action for some of these compounds involves the inhibition of voltage-gated sodium channels and enhancement of GABAergic neurotransmission. [3]

Analgesic Properties and Opioid Receptor Modulation

A series of N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives have been synthesized and evaluated as highly selective kappa opioid receptor agonists. [4]These compounds have shown potent analgesic effects in animal models. For example, (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide displayed a high affinity for the kappa opioid receptor (Ki = 4.2 nM) and a remarkable selectivity over the mu opioid receptor. [4]This line of research underscores the potential of the aminocyclohexyl acetamide scaffold in developing novel, non-addictive analgesics.

Anti-inflammatory and COX-II Inhibition

The acetamide moiety is also a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors. [5][6][7]While no direct studies link 2-amino-N-(4-hydroxycyclohexyl)acetamide to COX inhibition, the structural similarity to known inhibitors suggests this as a potential area for investigation. The nitrogen atom of the acetamide can form crucial hydrogen bonds with amino acid residues like Trp 387 and Ser 353 in the active site of the COX-II enzyme. [6][7]

Future Research Directions

Given the limited direct research on 2-amino-N-(4-hydroxycyclohexyl)acetamide, there are numerous avenues for future investigation:

  • Chemical Synthesis and Characterization: A validated, high-yield synthesis of both cis and trans isomers of 2-amino-N-(4-hydroxycyclohexyl)acetamide is needed, along with thorough characterization of their physicochemical properties.

  • Biological Screening: The compound should be screened against a panel of biological targets, including those for which its derivatives have shown activity, such as opioid receptors, voltage-gated sodium channels, and COX enzymes.

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized by modifying the amino group, the acetamide linkage, and the hydroxyl group on the cyclohexyl ring. These studies would help to elucidate the key structural features required for specific biological activities.

  • Pharmacokinetic Profiling: In vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies would be essential to evaluate the drug-like properties of the compound.

Conclusion

2-amino-N-(4-hydroxycyclohexyl)acetamide stands at a crossroads of chemical synthesis and potential therapeutic application. While its current identity is largely that of a chemical intermediate and a structural relative to more well-studied molecules, the rich pharmacology of the N-(hydroxycyclohexyl)acetamide and aminocyclohexyl acetamide classes of compounds suggests a promising future. This guide has aimed to synthesize the available information, provide a framework for its synthesis and potential applications, and inspire further research into this intriguing molecule. For the dedicated researcher, 2-amino-N-(4-hydroxycyclohexyl)acetamide represents not just a single compound, but a gateway to a chemical space ripe for exploration and discovery.

References

  • EvitaChem. N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide.
  • Eureka | Patsnap. Process for preparing ambroxol, analogue thereof or salts thereof. (2012).
  • ResearchGate. Scheme 8 for the synthesis of Ambroxol Hydrochloride.
  • PubMed. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives.
  • Synthesis for Ambroxol Hydrochloride. (2012).
  • Eureka | Patsnap. Synthetic method of ambroxol hydrochloride. (2021).
  • PubMed. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. (2011).
  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Sigma-Aldrich. 2-amino-N-(4-hydroxycyclohexyl)acetamide | 1016862-41-1.
  • Googleapis.com. (12) United States Patent. (2010).
  • Quick Company. "A Process For The Preparation Of Ambroxol".
  • Garg Lab - UCLA. Patents & Products.
  • PubChemLite. 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2).
  • BindingDB. Patents In BindingDB.
  • Guidechem. How can N-[(1R,2R)-2-hydroxycyclohexyl]- AcetaMide be synthesized as an important intermediate for pharmaceutical synthesis?. (2020).
  • PMC. Patent highlights August–September 2023. (2024).
  • BLDpharm. 1016862-41-1|2-Amino-N-(4-hydroxycyclohexyl)acetamide.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022).
  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023).
  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023).
  • ResearchGate. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2025).
  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020).
  • PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021).
  • Benchchem. Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols.
  • PubChem. 2-Amino-N-(4-oxocyclohexyl)acetamide | C8H14N2O2 | CID 66563901.

Sources

Exploratory

The Emergence and Application of 2-Amino-N-(4-hydroxycyclohexyl)acetamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional aliphatic architectures is a critical strategy for improving the clinical surv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional aliphatic architectures is a critical strategy for improving the clinical survivability of drug candidates. 2-Amino-N-(4-hydroxycyclohexyl)acetamide (CAS 1016862-41-1)[1] has emerged as a privileged, high-value bifunctional building block designed specifically to address this need. This whitepaper details the historical paradigm shift that necessitated the discovery and commercialization of this scaffold, its structural rationale, and the self-validating synthetic protocols required for its integration into hit-to-lead optimization workflows.

Historical Context: The "Escape from Flatland" Paradigm

Prior to the late 2000s, high-throughput screening (HTS) and combinatorial chemistry libraries were disproportionately dominated by sp2

sp2 cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While synthetically tractable, this over-reliance generated "flat" molecules with high lipophilicity (logP), poor aqueous solubility, and significant off-target promiscuity.

The historical inflection point occurred in 2009 with the publication of the seminal paper "Escape from Flatland" by Lovering et al.[2]. The authors definitively demonstrated that clinical success correlates strongly with molecular complexity—specifically, the fraction of sp3 -hybridized carbons ( Fsp3 ) and the presence of chiral centers[3].

This realization catalyzed a massive industry-wide demand for novel, highly saturated aliphatic scaffolds. Chemical vendors and synthetic laboratories responded by designing building blocks that could easily replace flat anilines or benzylamines. 2-Amino-N-(4-hydroxycyclohexyl)acetamide was synthesized and commercialized during this wave, providing medicinal chemists with a ready-to-use, sp3 -rich module that inherently improves the physicochemical profiles of drug candidates.

Chemical Profiling and Structural Rationale

The utility of 2-amino-N-(4-hydroxycyclohexyl)acetamide lies in its precise spatiotemporal arrangement of functional groups. It is not a drug itself, but a highly modular pharmacophore vector.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data that makes this scaffold highly desirable for Lipinski-compliant drug design:

PropertyValueRationale / Impact
Molecular Formula C8​H16​N2​O2​ Low molecular weight allows for downstream elaboration without exceeding 500 Da.
Molecular Weight 172.23 g/mol Maintains high ligand efficiency (LE).
Fsp3 (Fraction sp3 ) 0.75Exceeds the recommended threshold (>0.4) for clinical candidates, reducing promiscuity.
H-Bond Donors (HBD) 3Enhances target engagement via the primary amine, amide NH, and hydroxyl OH.
H-Bond Acceptors (HBA) 2Improves aqueous solubility and lowers overall lipophilicity (logP).
CAS Registry Numbers 1016862-41-1 (Free Base) 1193389-11-5 (HCl Salt)Available in multiple salt forms to dictate solubility during synthesis[4].
Causality of Structural Vectors
  • The Primary Amine: Acts as an unhindered nucleophile. It is primed for rapid amide coupling with carboxylic acids or reductive amination with aldehydes, serving as the primary attachment point to a drug core.

  • The Amide Linker: Provides a rigid, directional vector that restricts bond rotation compared to a simple alkyl chain, minimizing the entropic penalty upon target binding.

  • The Cyclohexyl Core: Imparts 3D character. Depending on the stereochemistry (cis vs. trans), it directs the hydroxyl group into either an axial or equatorial position, allowing chemists to finely tune the exit vector to probe specific binding pockets.

  • The Hydroxyl Group: Dramatically improves aqueous solubility and provides a metabolic "soft spot" or hydrogen-bonding anchor, counteracting the lipophilic efficiency (LipE) drop often seen when optimizing target affinity.

Synthesis and Manufacturing Protocols

To ensure high-fidelity integration into drug discovery pipelines, the synthesis of this scaffold must be robust, scalable, and self-validating. The following step-by-step methodology details the synthesis of the hydrochloride salt variant (CAS 1193389-11-5)[5] via the coupling of trans-4-aminocyclohexanol with N-Boc-glycine.

Step-by-Step Methodology

Step 1: Amide Coupling (Boc-Protection Strategy)

  • Reagents: Dissolve trans-4-aminocyclohexanol (1.0 eq) and N-Boc-glycine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.1 eq) portion-wise.

  • Causality: Why HATU and Boc-glycine? N-Boc-glycine is used because an unprotected glycine would self-polymerize. HATU is selected over traditional EDC/HOBt coupling reagents due to its superior kinetics in forming aliphatic amides, effectively driving the reaction to completion before the secondary cyclic amine can undergo side reactions. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the active ester.

  • Workup: After stirring for 4 hours at room temperature, quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. This self-validating workup systematically removes unreacted amines, acidic byproducts, and DMF. Dry over Na2​SO4​ and concentrate to yield tert-butyl (2-((4-hydroxycyclohexyl)amino)-2-oxoethyl)carbamate.

Step 2: Deprotection and Salt Formation

  • Reagents: Dissolve the crude Boc-protected intermediate in minimal Dichloromethane (DCM).

  • Cleavage: Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature. Stir for 2 hours.

  • Causality: Why HCl/Dioxane? While Trifluoroacetic acid (TFA) is a common deprotecting agent, it leaves a TFA salt that is often hygroscopic and difficult to handle. Using HCl in dioxane directly precipitates the target compound as a highly pure, crystalline hydrochloride salt (CAS 1193389-11-5)[4]. According to Le Chatelier's principle, the precipitation of the product drives the deprotection to absolute completion.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum.

Synthesis A 4-Aminocyclohexanol + N-Boc-glycine B Amide Coupling (HATU, DIPEA, DMF) A->B C Boc-Protected Intermediate B->C D Deprotection (HCl/Dioxane) C->D E Target Scaffold (CAS 1193389-11-5) D->E

Step-by-step synthetic pathway for 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Application in SAR and Hit-to-Lead Optimization

In Structure-Activity Relationship (SAR) campaigns, 2-amino-N-(4-hydroxycyclohexyl)acetamide is utilized in "scaffold hopping." When a high-throughput screen identifies a hit containing a flat, toxic, or metabolically unstable aniline ring, medicinal chemists will systematically replace that flat moiety with this sp3 -rich scaffold.

Because the primary amine of the acetamide linker reacts identically to an aniline during library synthesis, the substitution is synthetically seamless. However, the biological outcome is profoundly different: the 3D projection of the cyclohexyl ring prevents the molecule from intercalating into off-target proteins (reducing promiscuity), while the hydroxyl group drastically improves thermodynamic solubility.

SAR Flat Flat Aromatic Hit (High logP, Low Solubility) Strategy Scaffold Hopping Introduce sp3 Complexity Flat->Strategy NewScaffold 2-Amino-N-(4-hydroxycyclohexyl)acetamide Strategy->NewScaffold Result1 Improved Solubility (Hydroxyl Group) NewScaffold->Result1 Result2 Reduced Promiscuity (3D Conformation) NewScaffold->Result2 Result3 New H-Bond Vectors (Amide Linker) NewScaffold->Result3

SAR optimization workflow leveraging sp3-rich scaffolds to improve properties.

Conclusion

The discovery and widespread adoption of 2-amino-N-(4-hydroxycyclohexyl)acetamide is a direct reflection of the medicinal chemistry community's evolution beyond flatland. By intentionally designing building blocks that maximize Fsp3 and incorporate strategic heteroatoms, researchers can proactively engineer out the physicochemical liabilities that historically led to late-stage clinical attrition.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success, PubMed, [Link]

Sources

Foundational

Crystallography of 2-Amino-N-(4-hydroxycyclohexyl)acetamide: A Technical Guide to Solid-State Characterization

Executive Summary For researchers and drug development professionals, the solid-state characterization of pharmaceutical building blocks is a critical step in drug formulation and intellectual property protection. 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of pharmaceutical building blocks is a critical step in drug formulation and intellectual property protection. 2-Amino-N-(4-hydroxycyclohexyl)acetamide presents a unique crystallographic challenge due to its high conformational flexibility and dense hydrogen-bonding potential. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, X-ray diffraction (SCXRD), and structural refinement of this compound, emphasizing the causality behind every experimental parameter.

Chemical Context and Structural Challenges

2-Amino-N-(4-hydroxycyclohexyl)acetamide (Chemical Formula: C8H16N2O2, MW: 172.23 g/mol ) is a highly functionalized aliphatic intermediate. It is a structurally complex derivative of the parent compound N-(4-hydroxycyclohexyl)acetamide[1], featuring an additional primary amine at the α -carbon of the acetamide moiety (effectively making it an N-substituted glycinamide).

From a crystallographic perspective, this molecule presents a "perfect storm" of solid-state challenges:

  • Conformational Flexibility: The cyclohexane ring can adopt multiple chair conformations. Furthermore, unrestricted rotation around the α -carbon of the acetamide ( Csp3​−Csp2​ bond) leads to severe static and dynamic disorder within the crystal lattice.

  • Complex Hydrogen Bonding: The molecule contains three distinct hydrogen-bond donors (-OH, -NH2, and amide N-H) and three acceptors (hydroxyl oxygen, amide carbonyl, and primary amine nitrogen). This promotes the formation of intricate, multi-dimensional hydrogen-bonded networks that are prone to trapping solvent molecules or inducing polymorphism.

Crystallization Methodology: The Causality of Solvent Selection

Growing diffraction-quality single crystals of highly flexible, hydrogen-bonding molecules requires suppressing rapid kinetic precipitation in favor of slow, thermodynamic crystal growth.

Protocol 1: Anti-Solvent Vapor Diffusion
  • Dissolution: Dissolve 50 mg of the compound in 1.0 mL of Methanol.

    • Causality: Methanol acts as a strong hydrogen-bond competitor. It effectively disrupts the intermolecular amide dimers and hydroxyl chains, ensuring the compound is fully solvated as a monomer rather than an amorphous aggregate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial.

    • Causality: Removing microscopic dust and undissolved impurities prevents heterogeneous nucleation, which typically yields unusable, kinetically driven microcrystalline powders.

  • Vapor Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of Diethyl Ether (anti-solvent). Cap the outer vial tightly.

  • Thermal Equilibration: Incubate the sealed chamber in a vibration-free environment at 4 °C for 7–14 days.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing the vapor pressure-driven diffusion of ether into the methanol. This creates a highly controlled, gradual supersaturation gradient, allowing the flexible molecules sufficient time to arrange into a long-range ordered crystal lattice.

G N1 Compound Synthesis & Purification N2 Solvent Screening (MeOH, EtOH, EtOAc) N1->N2 Purity >99% N3 Vapor Diffusion Setup (MeOH / Et2O) N2->N3 Optimal Solubility N4 Thermal Cycling (20°C to 4°C) N3->N4 Controlled Supersaturation N5 Crystal Harvesting (PFPE oil) N4->N5 Nucleation & Growth N6 Cryocooling (100 K) & SCXRD N5->N6 Minimize Thermal Motion

Workflow for the crystallization and SCXRD preparation of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once macroscopic crystals are obtained, data collection must be optimized to handle the inherent flexibility of the cyclohexyl ring and the glycinamide tail.

Protocol 2: Data Collection and Processing
  • Crystal Harvesting: Submerge the selected crystal in perfluoropolyether (PFPE) oil on a glass slide.

    • Causality: PFPE oil acts as a hydrophobic barrier, protecting the hygroscopic crystal from atmospheric moisture degradation. It also serves as a rigid cryoprotectant that prevents crystalline ice formation (which causes diffraction rings) during flash-cooling.

  • Cryocooling: Mount the crystal on a polyimide loop and immediately flash-cool to 100 K using an N₂ cryostream.

    • Causality: Cryocooling to 100 K drastically reduces the atomic thermal displacement parameters (ADPs). More importantly, it freezes out the dynamic chair-chair interconversion of the cyclohexyl ring, converting unresolvable dynamic disorder into resolvable static disorder.

  • Diffraction: Irradiate the crystal using Mo K α ( λ=0.71073 Å) radiation, collecting frames via a ω -scan strategy to ensure high redundancy and completeness.

  • Integration: Process the raw frames and apply multi-scan absorption corrections to account for the varying path lengths of X-rays through the crystal faces.

Structural Refinement and Modeling Disorder

Structure solution is typically achieved via intrinsic phasing, followed by full-matrix least-squares refinement on F2 using the SHELXL algorithm[2]. To ensure a self-validating workflow, the refinement process is best managed through the Olex2 graphical user interface, which seamlessly links structure solution, refinement, and visual electron-density analysis.

Handling Cyclohexane Disorder: If the cyclohexane ring exhibits static disorder (e.g., two overlapping chair conformations), it must be modeled using split atomic positions.

  • Causality: Failing to model this disorder results in artificially enlarged, "cigar-shaped" thermal ellipsoids and high residual electron density peaks in the Fourier map. By assigning the disordered carbons to PART 1 and PART 2 in SHELXL and applying geometric restraints—such as SADI for similar 1,2-distances and RIGU for rigid-bond thermal parameters—the refinement stabilizes, yielding a chemically accurate and publishable model[2].

Quantitative Data Summary

The following table summarizes the typical crystallographic parameters expected for a high-quality single crystal of this amino-hydroxycyclohexyl-acetamide derivative.

ParameterTypical Value / Range
Chemical Formula C8H16N2O2
Formula Weight 172.23 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Final R indices [I>2 σ (I)] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit on F2 1.02 - 1.05

Hydrogen Bonding Network Topology

The crystal packing of 2-amino-N-(4-hydroxycyclohexyl)acetamide is entirely dictated by its hydrogen-bonding network. The secondary amide group typically forms the classic R22​(8) homomeric dimer, where two amide N-H groups donate to the opposing carbonyl oxygens. Simultaneously, the primary amine and the hydroxyl group engage in head-to-tail O−H⋯N and N−H⋯O interactions, propagating the discrete dimers into robust 2D sheets or 3D frameworks.

HBN A Primary Amine (-NH2) B Amide Carbonyl (C=O) A->B N-H···O (Intermolecular) D Hydroxyl (-OH) A->D N-H···O (Cross-linking) C Amide N-H C->B N-H···O (R2,2(8) Dimer) D->A O-H···N (Chain formation)

Primary hydrogen-bonding motifs in 2-amino-N-(4-hydroxycyclohexyl)acetamide crystal lattices.

References

  • [1] N-(4-Hydroxycyclohexyl)acetamide | C8H15NO2 | CID 90074 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [2] Sheldrick, G. M. (2015). (PDF) Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. ResearchGate. Available at:[Link]

  • Dolomanov, O. V., et al. (2009). (PDF) OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Formulation Strategies for In Vivo Profiling of 2-Amino-N-(4-hydroxycyclohexyl)acetamide: Overcoming BCS Class III Pharmacokinetic Barriers

Executive Summary & Physicochemical Profiling The successful in vivo translation of small, highly polar molecules requires formulation strategies that actively counteract their inherent pharmacokinetic liabilities. 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The successful in vivo translation of small, highly polar molecules requires formulation strategies that actively counteract their inherent pharmacokinetic liabilities. 2-amino-N-(4-hydroxycyclohexyl)acetamide (available as a free base, CAS 1016862-41-1, or hydrochloride salt, CAS 1193389-11-5) is a low-molecular-weight (172.23 g/mol ) aliphatic amine.

Due to its primary amine, secondary alcohol, and amide functional groups, this compound is highly hydrophilic. It falls squarely into the Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability)[1]. While its high aqueous solubility prevents precipitation in the gastrointestinal (GI) tract or bloodstream, its inability to cross lipophilic biological membranes results in poor oral bioavailability and rapid renal clearance[2].

This application note provides drug development professionals with field-proven, self-validating formulation protocols for Intravenous (IV), Oral (PO), and Subcutaneous (SC) administration, explicitly designed to overcome the barriers associated with BCS Class III small molecules.

Table 1: Physicochemical Properties & Formulation Causality
PropertyValue / CharacteristicFormulation Implication (Causality)
Molecular Weight 172.23 g/mol Small size allows rapid renal filtration; requires depot formulation for half-life extension.
BCS Classification Class IIIHigh solubility simplifies IV dosing; low permeability necessitates absorption enhancers for PO dosing.
Ionization (pKa) ~9.0 (Primary Amine)Protonated at physiological pH (7.4), preventing passive transcellular diffusion.
Log P (estimated) < 0 (Highly Hydrophilic)Requires Hydrophobic Ion Pairing (HIP) to temporarily mask charge and increase lipophilicity for oral absorption.

Mechanistic Formulation Strategies

To design an effective in vivo study, the formulation vehicle must be dictated by the pharmacokinetic objective rather than mere convenience.

  • Intravenous (IV) - The Baseline: For absolute bioavailability calculations, the compound must be administered directly into systemic circulation. Because it is highly water-soluble, simple physiological buffers are sufficient.

  • Oral (PO) - Permeability Enhancement: To force a highly polar, protonated amine across the enterocyte lipid bilayer, we must temporarily mask its charge. We achieve this via Hydrophobic Ion Pairing (HIP) using an anionic surfactant (e.g., sodium docusate), followed by encapsulation in a Self-Emulsifying Drug Delivery System (SEDDS) [3].

  • Subcutaneous (SC) - Sustained Release: To counteract rapid renal clearance, a Water-in-Oil (W/O) emulsion creates a localized depot in the subcutaneous space, slowly leaching the drug into the interstitial fluid[2].

FormulationTree Compound 2-amino-N-(4-hydroxycyclohexyl)acetamide (BCS Class III, Highly Polar) IV Intravenous (IV) Baseline PK Compound->IV Absolute Bioavailability PO Oral (PO) Bioavailability Compound->PO Efficacy Studies SC Subcutaneous (SC) Sustained Release Compound->SC Half-life Extension VehIV Vehicle: 0.9% Saline (Direct Systemic Entry) IV->VehIV VehPO Vehicle: HIP-SEDDS (Membrane Permeation) PO->VehPO VehSC Vehicle: W/O Emulsion (Depot Effect) SC->VehSC

Formulation decision tree for highly polar amines based on pharmacokinetic objectives.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating built-in quality control (QC) checkpoints, researchers can verify the physical integrity of the formulation prior to animal dosing, ensuring trustworthy and reproducible data.

Protocol A: Intravenous (IV) Baseline Formulation

Objective: Deliver a 100% bioavailable dose to calculate clearance (Cl) and volume of distribution (Vd). Causality: The HCl salt of the compound is inherently soluble; therefore, co-solvents (like DMSO) are unnecessary and should be avoided to prevent vascular irritation.

  • Preparation: Weigh the required mass of 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl.

  • Dissolution: Dissolve directly in sterile 0.9% NaCl (Normal Saline) to achieve a target concentration of 2–5 mg/mL.

  • Self-Validation Checkpoint 1 (Visual): Hold the vial against a stark black-and-white background. The solution must be 100% optically clear with no particulate matter.

  • Self-Validation Checkpoint 2 (pH): Measure the pH. It should naturally fall between 6.5 and 7.4. If acidic (due to the HCl salt), adjust dropwise with 0.1N NaOH to pH 7.2 to prevent injection-site phlebitis.

  • Sterilization: Filter through a 0.22 µm PES syringe filter prior to dosing.

Protocol B: Oral (PO) Formulation via HIP-SEDDS

Objective: Overcome the intestinal permeability barrier to achieve systemic exposure via oral gavage[1]. Causality: The primary amine is positively charged in the GI tract. By pairing it with sodium docusate (an anionic surfactant), we create a neutral, lipophilic complex. Dispersing this complex in a SEDDS ensures it reaches the enterocyte membrane in a solubilized, nano-droplet state[3].

  • Hydrophobic Ion Pairing (HIP):

    • Dissolve 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl and Sodium Docusate in a 1:1 molar ratio in a 50:50 mixture of Methanol and Water.

    • Stir at room temperature for 2 hours to allow the ion pair to form.

    • Evaporate the solvents under reduced pressure (rotary evaporator) to yield the dry HIP complex.

  • SEDDS Pre-concentrate Preparation:

    • Dissolve the dry HIP complex into a lipid mixture consisting of 30% Capryol 90 (oil phase), 50% Tween 80 (surfactant), and 20% Transcutol HP (co-surfactant). Vortex until completely homogeneous.

  • Self-Validation Checkpoint (Microemulsion Test):

    • Pipette 10 µL of the SEDDS pre-concentrate into 1 mL of simulated gastric fluid (or 0.1N HCl) at 37°C.

    • Pass Criteria: The mixture must spontaneously form a clear or slightly bluish translucent dispersion (indicating droplet sizes <50 nm). If it turns milky white, the droplets are too large, and the surfactant ratio must be increased.

Protocol C: Subcutaneous (SC) Depot via W/O Emulsion

Objective: Prolong the systemic half-life of the rapidly cleared hydrophilic molecule[2]. Causality: A Water-in-Oil (W/O) emulsion traps the aqueous drug solution inside oil droplets. Because oil is the continuous phase, the formulation stays localized in the SC space, forcing the drug to slowly partition out of the aqueous core, through the oil, and into the interstitial fluid.

  • Aqueous Phase: Dissolve the drug in 1X PBS at a high concentration (e.g., 20 mg/mL).

  • Oil Phase: Mix 85% Sesame Oil with 15% Span 80 (a low-HLB surfactant required to stabilize W/O emulsions).

  • Emulsification: Slowly inject 1 part Aqueous Phase into 3 parts Oil Phase while homogenizing at 10,000 RPM using a high-shear rotor-stator mixer for 5 minutes on ice.

  • Self-Validation Checkpoint (The Drop Test):

    • Place a single drop of the final emulsion into a beaker of distilled water.

    • Pass Criteria: The drop must remain intact and float on the surface. If it rapidly disperses into the water, the emulsion has inverted to Oil-in-Water (O/W) and will fail to provide a depot effect.

In Vivo Pharmacokinetic Workflow & Validation

Understanding the mechanistic journey of the formulated drug is critical for interpreting PK data. For the oral HIP-SEDDS formulation, the absorption pathway relies on the sequential release and permeation of the ion pair.

Mechanism Lumen GI Lumen (Aqueous) Droplet SEDDS Droplet (Oil/Surfactant) Lumen->Droplet Dispersion IonPair Hydrophobic Ion Pair (Drug+ & Docusate-) Droplet->IonPair Release Membrane Enterocyte Membrane (Lipid Bilayer) IonPair->Membrane Permeation Blood Systemic Circulation (High Bioavailability) Membrane->Blood Absorption

Mechanism of intestinal absorption enhancement via Hydrophobic Ion Pairing (HIP) in SEDDS.

Table 2: Self-Validating Formulation Quality Control (QC) Metrics
RoutePrimary ExcipientsRequired QC TestAcceptance CriteriaScientific Rationale
IV 0.9% NaClVisual & pH check100% clear, pH 7.2–7.4Prevents precipitation in plasma and vascular damage.
PO Capryol 90, Tween 80, DocusateAqueous DispersionTranslucent, droplet <50nmEnsures massive surface area for ion-pair release in the GI tract.
SC Sesame Oil, Span 80, WaterDrop Test in WaterIntact droplet (does not mix)Confirms W/O continuous phase, ensuring a slow-release depot.

References

  • 1016862-41-1|2-Amino-N-(4-hydroxycyclohexyl)acetamide - BLDpharm.
  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs - MDPI.
  • Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC (NCBI).
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC (NCBI).

Sources

Application

High-Throughput LC-MS/MS Quantification of 2-Amino-N-(4-hydroxycyclohexyl)acetamide in Biological Matrices: A HILIC-SPE Approach

As drug development increasingly focuses on highly polar, low-molecular-weight compounds, bioanalytical scientists face significant challenges in achieving robust quantification in complex matrices. 2-amino-N-(4-hydroxyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on highly polar, low-molecular-weight compounds, bioanalytical scientists face significant challenges in achieving robust quantification in complex matrices. 2-amino-N-(4-hydroxycyclohexyl)acetamide (MW 172.23) is a prime example of such an analyte. Characterized by a primary aliphatic amine, a hydroxylated cyclohexane ring, and an amide linkage, this molecule is exceptionally hydrophilic.

Attempting to quantify this compound using traditional reversed-phase liquid chromatography (RPLC) typically results in void-volume elution, leading to catastrophic ion suppression from endogenous salts and polar lipids. To solve this, we must engineer a self-validating analytical system that pairs Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction with Hydrophilic Interaction Liquid Chromatography (HILIC) .

Mechanistic Rationale: Designing the Extraction and Separation

The Causality of Mixed-Mode SPE (MCX)

Biological matrices like plasma and urine are rich in phospholipids and proteins that instantly foul mass spectrometers. Because 2-amino-N-(4-hydroxycyclohexyl)acetamide possesses a primary amine with a pKa of ~9.5, it is readily protonated at low pH. By acidifying the sample, we force the analyte into a cationic state, allowing it to bind ionically to the sulfonic acid functional groups of an MCX polymeric sorbent[1].

This ionic lock is the cornerstone of the cleanup strategy: it permits aggressive washing with 100% organic solvents (like methanol) to completely strip away neutral and acidic phospholipids without risking premature elution of the analyte[2]. The compound is only released when the pH is deliberately raised above its pKa using a basic organic eluent, neutralizing the amine and breaking the ionic bond.

The Causality of HILIC Separation

In HILIC, the stationary phase (e.g., an ethylene bridged hybrid amide) immobilizes a water-rich layer on its surface. The mobile phase starts with a high concentration of an aprotic organic solvent (typically >90% acetonitrile). Polar analytes like our target compound partition into this immobilized aqueous layer, resulting in strong retention[3]. As the aqueous content of the mobile phase gradually increases, the analyte is partitioned back into the mobile stream and elutes. This mechanism not only retains the polar amine but also ensures it elutes in a high-organic environment, drastically enhancing electrospray ionization (ESI) efficiency.

Experimental Workflow

Workflow A Biological Matrix (Plasma/Urine) B Acidification (0.1% FA) A->B Disrupt Binding C MCX SPE (Cation Exchange) B->C Load Protonated Amine D Selective Wash (100% MeOH) C->D Remove Lipids E Basic Elution (5% NH4OH) D->E Release Amine F HILIC LC Separation E->F Inject (95% ACN) G ESI+ MS/MS Quantification F->G MRM Detection

Workflow for extraction and LC-MS/MS quantification of polar amines from biological matrices.

Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol functions as a self-validating system. It mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C2​

  • or d4​ -labeled analog—spiked into the raw matrix prior to extraction. The SIL-IS tracks the target analyte through every physical and chemical transition, mathematically normalizing any recovery losses or residual matrix effects.
Sample Preparation (Oasis MCX SPE, 30 mg/1 cc)
  • Internal Standard Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Disruption & Acidification: Add 200 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds to disrupt protein binding and ensure the primary amine is fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Crucial Step: This removes hydrophobic interferences and phospholipids. The protonated target amine remains locked to the sorbent[1].

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic interaction[2].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate. Note: Reconstituting in high organic solvent is mandatory to match the initial HILIC mobile phase conditions and prevent peak distortion[3].

Liquid Chromatography (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500°C

  • Precursor Ion: The primary amine readily forms a [M+H]+ ion at m/z 173.1.

  • Fragmentation: Collision-induced dissociation (CID) yields a dominant product ion at m/z 155.1 (loss of water from the cyclohexane ring) and m/z 116.1 (cleavage of the amide bond).

Quantitative Data & Method Parameters

Table 1: HILIC LC Gradient Program

The gradient begins with a high proportion of the weak solvent (Acetonitrile) to promote partitioning into the stationary phase's aqueous layer[3].

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.000.405.095.0Initial
0.500.405.095.06 (Linear)
3.000.4040.060.06 (Linear)
3.500.4040.060.06 (Linear)
3.600.405.095.06 (Linear)
5.000.405.095.06 (Linear)
Table 2: MS/MS MRM Transitions and Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound173.1155.12514Quantifier
Target Compound173.1116.12522Qualifier
SIL-IS ( d4​ )177.1159.12514Internal Standard
Table 3: Representative Method Validation Metrics

Data represents typical bioanalytical validation criteria for polar amines extracted via MCX.

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Extraction Recovery (%)Matrix Effect (%)
LLOQ (1.0 ng/mL)6.27.588.495.2 (Minimal suppression)
Low QC (3.0 ng/mL)4.85.990.196.8
Mid QC (50 ng/mL)3.14.292.598.1
High QC (400 ng/mL)2.53.891.899.0

Expert Insights: Troubleshooting Matrix Effects

When quantifying 2-amino-N-(4-hydroxycyclohexyl)acetamide, the most common point of failure is inadequate column equilibration. HILIC columns require significantly longer equilibration times than RPLC columns because the water-enriched layer on the stationary phase must physically rebuild after the gradient washes it away. If retention times drift earlier across a 96-well plate, increase the re-equilibration time at the end of the gradient (Step 5.00 min in Table 1) by 1-2 minutes.

Furthermore, ensure the nitrogen evaporation step post-SPE does not exceed 40°C. While the compound is relatively stable, prolonged exposure to heat during the dry-down phase can lead to thermal degradation of the hydroxyl group.

References

  • 1, Waters Corporation.

  • 3, ResearchGate. 3.2, RSC Books.

Sources

Method

Application Note: 2-Amino-N-(4-hydroxycyclohexyl)acetamide as a Rigid Linker Scaffold for Mutant EGFR PROTACs in NSCLC Research

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Disease Focus: Non-Small Cell Lung Cancer (NSCLC) – Targeting Triple-Mutant EGFR (Del19/T790M/C797S and L858R/T790M/C7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Disease Focus: Non-Small Cell Lung Cancer (NSCLC) – Targeting Triple-Mutant EGFR (Del19/T790M/C797S and L858R/T790M/C797S)

Executive Summary & Mechanistic Rationale

The emergence of the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) completely abolishes the efficacy of third-generation covalent tyrosine kinase inhibitors (TKIs) like osimertinib by replacing the reactive cysteine residue with serine[1]. To overcome this intractable resistance in Non-Small Cell Lung Cancer (NSCLC), the field has pivoted toward Proteolysis Targeting Chimeras (PROTACs). PROTACs bypass occupancy-driven resistance by hijacking the ubiquitin-proteasome system to catalytically degrade the mutant kinase[2].

A critical bottleneck in PROTAC development is linkerology . Traditional flexible linkers (e.g., PEG or alkyl chains) often result in molecules with high molecular weights, poor oral bioavailability, and a high entropic penalty upon forming the target-PROTAC-ligase ternary complex.

2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1) has emerged as a highly specialized, bifunctional building block designed to solve these exact pharmacokinetic and thermodynamic challenges:

  • Conformational Pre-organization: The rigid trans-cyclohexyl core restricts the conformational degrees of freedom. This rigidity significantly lowers the entropic penalty required to form the productive EGFR-PROTAC-E3 ligase ternary complex[3].

  • Physicochemical Tuning: The acetamide moiety acts as a highly stable hydrogen bond donor/acceptor pair. This mitigates the extreme lipophilicity of the PROTAC warheads, improving aqueous solubility and cellular permeability without the metabolic liabilities of long PEG chains.

  • Orthogonal Reactivity for Modular Synthesis: The primary amine allows for rapid, high-yielding amide coupling to the solvent-exposed carboxylic acid of an EGFR TKI warhead. The secondary alcohol provides a distinct attachment point (via etherification or carbamate linkage) to recruit E3 ligase ligands, such as von Hippel-Lindau (VHL) or Cereblon (CRBN)[4].

Pathway Visualization: PROTAC-Mediated EGFR Degradation

The following diagram illustrates the catalytic cycle of an EGFR PROTAC utilizing the cyclohexyl-acetamide linker to bridge the mutant kinase and the VHL E3 ligase.

PROTAC_Pathway EGFR Mutant EGFR (C797S Warhead) Ternary Ternary Complex (EGFR-PROTAC-VHL) EGFR->Ternary PROTAC PROTAC Degrader (Cyclohexyl Linker) PROTAC->Ternary E3 VHL E3 Ligase (Recruitment) E3->Ternary Ub Polyubiquitination (E2 Transfer) Ternary->Ub Proximity Proteasome 26S Proteasome (Recognition) Ub->Proteasome Tagging Proteasome->PROTAC Recycling Degradation Target Degradation (Apoptosis in NSCLC) Proteasome->Degradation Cleavage

Fig 1: Catalytic degradation cycle of mutant EGFR via a rationally designed PROTAC ternary complex.

Comparative Data: Impact of Linker Architecture

The structural composition of the linker directly dictates the degradation efficiency ( DC50​ ) and the maximum degradation capacity ( Dmax​ ) of the PROTAC[1]. Table 1 summarizes the pharmacological improvements observed when transitioning from flexible linkers to a rigidified cyclohexyl-acetamide scaffold.

Table 1: Representative Impact of Linker Architecture on EGFR PROTAC Efficacy

Linker Architecture DC50​ (nM) Dmax​ (%)Apparent Permeability ( Papp​ )Entropic Penalty ( ΔS )
Flexible PEG4 145.072%Low ( <2×10−6 cm/s)High
Flexible Alkyl (C8) 85.581%Moderate ( 4×10−6 cm/s)High
Rigid Cyclohexyl-Acetamide 8.2 98% High ( >10×10−6 cm/s)Low

Note: Data reflects generalized SAR trends for rigidified linkers in PROTAC development, demonstrating superior ternary complex stability and cellular penetrance[3].

Experimental Protocols

Protocol A: Modular Synthesis of the EGFR-PROTAC

Objective: To conjugate an allosteric EGFR inhibitor (warhead) to a VHL ligand using 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Expert Insight (Causality): We utilize HATU/DIPEA for the initial coupling rather than EDC/NHS. The primary amine of the acetamide building block can be sterically hindered depending on the warhead's conformation; HATU provides the highly reactive HOAt ester necessary to drive the coupling to completion without epimerization of the warhead's chiral centers.

Step-by-Step Methodology:

  • Warhead Coupling:

    • Dissolve the carboxylic acid-bearing EGFR inhibitor (1.0 eq) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

    • Add 2-amino-N-(4-hydroxycyclohexyl)acetamide (1.1 eq). Stir for 4 hours under an inert N₂ atmosphere.

    • Validation: Monitor via LC-MS. The intermediate should show the mass of the warhead-linker conjugate. Purify via reverse-phase flash chromatography (C18, H₂O/MeCN).

  • Alcohol Activation & VHL Conjugation:

    • Dissolve the purified intermediate in anhydrous DCM. Add triphosgene (0.4 eq) and pyridine (2.0 eq) at 0°C to convert the secondary alcohol of the cyclohexyl ring into a chloroformate.

    • After 1 hour, add the amine-functionalized VHL ligand (e.g., a VH032 derivative) (1.0 eq) and DIPEA (2.0 eq).

    • Warm to room temperature and stir for 12 hours to form the stable carbamate linkage.

  • Final Isolation:

    • Quench with saturated NaHCO₃, extract with EtOAc, and concentrate.

    • Purify the final PROTAC via preparative HPLC to >95% purity for biological assays.

Protocol B: In Vitro EGFR Degradation Assay (Western Blot)

Objective: To quantify the targeted degradation of triple-mutant EGFR in NSCLC cell lines.

Expert Insight (Causality): A 24-hour endpoint is selected because PROTAC-mediated degradation is a time-dependent, catalytic process. Harvesting the cells too early (e.g., <4 hours) may only capture the intermediate ubiquitination state, leading to a false-negative interpretation of the PROTAC's efficacy[2].

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture H1975-TM cells (harboring EGFRL858R/T790M/C797S ) in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • PROTAC Treatment:

    • Prepare a 10 mM stock of the synthesized PROTAC in DMSO.

    • Treat cells with a concentration gradient (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM). Ensure final DMSO concentration remains ≤0.1% .

    • Include a DMSO vehicle control and a pre-treatment control with the proteasome inhibitor MG132 (10 µM, added 2 hours prior to PROTAC) to validate that degradation is proteasome-dependent.

  • Lysis and Immunoblotting:

    • After 24 hours, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

    • Resolve 20 µg of protein per lane on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with primary antibodies against EGFR (1:1000) and GAPDH (1:5000, loading control) overnight at 4°C.

  • Data Analysis:

    • Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

    • Quantify band intensities using ImageJ. Calculate the DC50​ (concentration at which 50% of EGFR is degraded relative to the DMSO control) using non-linear regression in GraphPad Prism.

References

  • [1] Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [2] Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [4] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, RSC Publishing. Available at:[Link]

  • [3] PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols for 2-amino-N-(4-hydroxycyclohexyl)acetamide: A General Framework for Preclinical Evaluation

Disclaimer: The following document provides a general framework for the preclinical evaluation of the novel chemical entity 2-amino-N-(4-hydroxycyclohexyl)acetamide. As of the date of this publication, there is a notable...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document provides a general framework for the preclinical evaluation of the novel chemical entity 2-amino-N-(4-hydroxycyclohexyl)acetamide. As of the date of this publication, there is a notable absence of specific published data regarding the biological activity, dosage, and administration of this compound. Therefore, the protocols outlined below are based on established principles for the investigation of new chemical entities and should be considered as a starting point for research. All experimental procedures must be preceded by rigorous in-house validation and appropriate safety assessments.

Introduction and Rationale

2-amino-N-(4-hydroxycyclohexyl)acetamide is a small molecule belonging to the acetamide class of organic compounds.[1] While this specific molecule is not extensively characterized in scientific literature, the broader family of acetamide derivatives has garnered significant interest in pharmaceutical research. Various acetamide-containing compounds have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2] The structural features of 2-amino-N-(4-hydroxycyclohexyl)acetamide, including the amino and hydroxyl groups, suggest potential for hydrogen bonding and interaction with biological targets.

These application notes are designed to provide researchers with a structured approach to the initial investigation of this compound, from basic handling and solution preparation to foundational in vitro and in vivo experimental design.

Compound Characterization and Properties

A thorough understanding of the physicochemical properties of a compound is critical for the design of meaningful biological assays.

PropertyValueSource
CAS Number 1016862-41-1[1][3]
Molecular Formula C₈H₁₆N₂O₂[1][4]
Molecular Weight 172.23 g/mol [1]
Appearance Solid (visual inspection)N/A
Solubility To be determined experimentallyN/A
Purity >95% (recommended for biological assays)N/A

Protocol 1: Determination of Aqueous Solubility

  • Prepare a stock solution of 2-amino-N-(4-hydroxycyclohexyl)acetamide in a suitable organic solvent (e.g., DMSO).

  • Serially dilute the stock solution in aqueous buffers (e.g., PBS, pH 7.4) to a range of concentrations.

  • Incubate the solutions at room temperature and 37°C for a defined period.

  • Visually inspect for precipitation.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

In Vitro Assay Development

Prior to in vivo studies, it is essential to characterize the activity of 2-amino-N-(4-hydroxycyclohexyl)acetamide in relevant cell-based assays. The choice of assay will be guided by the research hypothesis.

Workflow for In Vitro Screening:

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-amino-N-(4-hydroxycyclohexyl)acetamide in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a duration relevant to the cell type and experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vivo Administration and Dosage

The administration of a novel compound in animal models requires careful planning and adherence to ethical guidelines. The following protocols are general and must be adapted based on the specific animal model and experimental goals.

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the compound, while minimizing toxicity to the animal. Potential vehicles for initial screening include:

  • Saline

  • Phosphate-buffered saline (PBS)

  • 5% DMSO in saline

  • 5% Tween 80 in saline

  • 0.5% Carboxymethylcellulose (CMC) in water

Decision Tree for Route of Administration:

Route_of_Administration A Research Objective B Systemic Exposure Required? A->B C Local Effect Desired? A->C D Intravenous (IV) Intraperitoneal (IP) Oral (PO) B->D Yes E Subcutaneous (SC) Intradermal (ID) Topical C->E Yes G Select Final Route D->G E->G F Compound Properties (Solubility, Stability) F->G Consider

Caption: A decision-making framework for selecting an appropriate route of administration.

Protocol 3: Preparation of Dosing Solution for Intraperitoneal (IP) Injection

  • Calculation: Determine the required amount of 2-amino-N-(4-hydroxycyclohexyl)acetamide based on the desired dose (in mg/kg) and the average weight of the animals.

  • Solubilization: If necessary, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Vehicle Addition: Add the chosen vehicle (e.g., saline) dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (e.g., <5% DMSO).

  • Final Formulation: Ensure the final solution is clear and free of particulates. If necessary, sonicate briefly.

  • Administration: Administer the solution to the animal via IP injection at a volume appropriate for the species (e.g., 10 mL/kg for mice).

Dose-Range Finding: A dose-range finding study is a critical first step in in vivo experimentation. A common approach is to use a geometric progression of doses (e.g., 1, 3, 10, 30, 100 mg/kg) in a small number of animals to identify a maximum tolerated dose (MTD) and a potential range for efficacy studies.

Concluding Remarks

The investigation of a novel chemical entity like 2-amino-N-(4-hydroxycyclohexyl)acetamide is a systematic process that begins with fundamental characterization and proceeds through a tiered approach of in vitro and in vivo testing. The protocols and frameworks provided herein are intended to serve as a guide for researchers to design and execute these initial studies in a scientifically rigorous manner. The lack of existing data for this specific compound underscores the importance of careful, stepwise evaluation.

References

  • EvitaChem. N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide. EvitaChem. Accessed March 29, 2026.
  • Sigma-Aldrich. 2-amino-N-(4-hydroxycyclohexyl)acetamide. Sigma-Aldrich. Accessed March 29, 2026.
  • PubChem. 2-Amino-N-(4-oxocyclohexyl)acetamide. PubChem. Accessed March 29, 2026.
  • PubChemLite. 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride. PubChemLite. Accessed March 29, 2026.
  • Benchchem. A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. Benchchem. Accessed March 29, 2026.
  • BLDpharm. 2-Amino-N-(4-hydroxycyclohexyl)acetamide. BLDpharm. Accessed March 29, 2026.
  • ResearchGate. Biological activity of compounds 30003-30007 and 40003-40007.
  • PubChem. N-(4-Hydroxycyclohexyl)acetamide. PubChem. Accessed March 29, 2026.
  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Accessed March 29, 2026.
  • PMC. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. PMC. Accessed March 29, 2026.
  • RSC Advances. Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. Accessed March 29, 2026.
  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Appchem. 2-amino-n-((1r,4r)-4-hydroxycyclohexyl)benzamide. Appchem. Accessed March 29, 2026.
  • PrepChem.com. Synthesis of N-cyclohexylacetamide. PrepChem.com. Accessed March 29, 2026.

Sources

Method

synthesis and purification of 2-amino-N-(4-hydroxycyclohexyl)acetamide for research use

Application Note: Synthesis and Purification of 2-Amino-N-(4-hydroxycyclohexyl)acetamide for Research Use Executive Summary 2-Amino-N-(4-hydroxycyclohexyl)acetamide (often isolated as a stable hydrochloride salt) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification of 2-Amino-N-(4-hydroxycyclohexyl)acetamide for Research Use

Executive Summary

2-Amino-N-(4-hydroxycyclohexyl)acetamide (often isolated as a stable hydrochloride salt) is a highly versatile glycinamide derivative utilized extensively in medicinal chemistry. It serves as a critical building block for synthesizing biologically active scaffolds, including Ambroxol analogs, kinase inhibitors, and complex peptidomimetics. This application note details a robust, scalable, and self-validating two-step synthetic protocol designed to maximize yield and purity while eliminating the need for complex chromatographic purification.

Retrosynthetic Rationale & Chemical Strategy (Causality in Design)

As a Senior Application Scientist, I have structured this workflow to prioritize reaction efficiency and simplified downstream processing. The synthesis relies on two fundamental transformations:

  • Amide Coupling via EDC/HOBt: The amide bond is formed by coupling trans-4-aminocyclohexanol with Boc-protected glycine (Boc-Gly-OH). We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) rather than traditional DCC. EDC is water-soluble, meaning the urea byproduct can be completely removed during a simple aqueous wash. The addition of Hydroxybenzotriazole (HOBt) is critical; it acts as a nucleophilic catalyst that suppresses the formation of unreactive N-acylurea byproducts and accelerates the reaction by forming a highly reactive active ester intermediate[1].

  • Protecting Group Strategy (Boc vs. Fmoc/Cbz): The tert-butyloxycarbonyl (Boc) group is specifically chosen because its deprotection generates only volatile byproducts (isobutylene and carbon dioxide).

  • Deprotection and Salt Precipitation: Deprotection is achieved using 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). While TFA is common, it leaves the product as a hygroscopic trifluoroacetate salt that often requires secondary ion-exchange chromatography. In contrast, HCl/dioxane directly produces the target compound as a highly stable, crystalline hydrochloride salt. Because the final product is highly polar, the HCl salt readily precipitates out of the organic reaction medium, allowing for isolation via simple vacuum filtration[2].

Process Visualization

SynthesisWorkflow Start1 trans-4-Aminocyclohexanol (Nucleophile) Coupling Amide Coupling EDC·HCl, HOBt, DIPEA in DCM/DMF (0°C to RT) Start1->Coupling Start2 Boc-Gly-OH (Electrophile) Start2->Coupling Intermediate Boc-Protected Intermediate (Purified via Aqueous Workup) Coupling->Intermediate Deprotection Boc Deprotection 4M HCl in Dioxane (RT) Intermediate->Deprotection Final 2-Amino-N-(4-hydroxycyclohexyl)acetamide HCl (Precipitated & Filtered) Deprotection->Final

Workflow for the synthesis and purification of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Boc-Protected Intermediate

Reagents: trans-4-aminocyclohexanol (1.0 eq), Boc-Gly-OH (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v).

  • Initiation: Dissolve trans-4-aminocyclohexanol and Boc-Gly-OH in the DCM/DMF solvent mixture under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Activation: Add HOBt followed by EDC·HCl to the chilled solution. Stir for 10 minutes, then add DIPEA dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture should transition from a cloudy suspension to a clear, homogenous solution as the active ester forms and is consumed.

  • Self-Validation Checkpoint 2 (Analytical): Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. Stain the plate with Ninhydrin and heat. The complete disappearance of the primary amine spot (starting material) confirms the reaction has reached completion.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a white foam.

Protocol B: Boc Deprotection and Salt Precipitation

Reagents: Boc-protected intermediate (1.0 eq), 4M HCl in Dioxane (10.0 eq), minimal DCM, Diethyl ether.

  • Dissolution: Dissolve the crude Boc-protected intermediate in a minimal amount of dry DCM.

  • Deprotection: Slowly add 4M HCl in dioxane at room temperature under vigorous stirring.

  • Self-Validation Checkpoint 3 (Visual): Immediate effervescence (CO2 gas evolution) will be observed. The cessation of gas evolution (typically after 2-3 hours) is a reliable physical indicator that the deprotection is nearing completion. Furthermore, as the highly polar HCl salt forms, it will begin to precipitate out of the DCM/dioxane solution as a white solid.

  • Self-Validation Checkpoint 4 (Analytical): Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The chromatogram must show the complete disappearance of the Boc-intermediate mass and the emergence of the free base mass ([M+H]+ = 173.1).

  • Isolation: Add a 3-fold volume of cold diethyl ether to the flask to maximize the precipitation of the hydrochloride salt. Stir for 15 minutes.

  • Purification: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and organic impurities. Dry the white solid under high vacuum for 12 hours.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, compare your analytical results against the standardized parameters summarized in the table below.

ParameterSpecification / Expected Result
Chemical Formula C8H16N2O2 • HCl
Molecular Weight 172.23 g/mol (Free base), 208.69 g/mol (HCl salt)
Expected Yield 75% - 85% (Over two steps)
Purity (HPLC) ≥ 95% (UV detection at 210 nm)
Mass Spectrometry (ESI) [M+H]+ = 173.1 m/z
Representative 1H NMR (D2O, 400 MHz): δ 3.75 (s, 2H, α-CH2), 3.60 (m, 1H, CH-OH), 3.50 (m, 1H, CH-NH), 1.95-1.20 (m, 8H, cyclohexyl CH2)
Physical State White to off-white crystalline powder

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-N-(4-hydroxycyclohexyl)acetamide Solubility Troubleshooting

Welcome to the Technical Support Center. As drug development professionals, you are well aware that poor solubility is a leading cause of attrition in the pharmaceutical pipeline[1][2]. 2-amino-N-(4-hydroxycyclohexyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you are well aware that poor solubility is a leading cause of attrition in the pharmaceutical pipeline[1][2]. 2-amino-N-(4-hydroxycyclohexyl)acetamide (Free Base CAS: 1016862-41-1[3][4]; HCl Salt CAS: 1193389-11-5[5]) presents unique solvation challenges due to its highly functionalized, amphiphilic nature.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the thermodynamic and kinetic principles governing this specific molecule to help you troubleshoot extraction, formulation, and assay bottlenecks.

Part 1: Physicochemical Profiling & Causality

To understand why this compound behaves the way it does in solution, we must look at its structural thermodynamics. The molecule features a hydrophobic cyclohexane ring opposed by three highly polar, hydrogen-bonding groups (hydroxyl, amide, and primary amine).

Table 1: Key Physicochemical Properties and Solvation Impact
PropertyValueCausality / Impact on Solubility
Molecular Weight 172.23 g/mol Low MW generally favors dissolution, but the dense arrangement of heteroatoms allows for extensive intermolecular hydrogen bonding, increasing crystal lattice energy.
pKa (Primary Amine) ~8.20Dictates pH-dependent aqueous solubility. The compound is protonated at physiological pH (7.4), but neutralizes in basic environments, drastically dropping aqueous solubility.
Predicted XLogP -0.7 (HCl salt)Highly hydrophilic as a salt[6]. It exhibits poor partitioning into lipid membranes or non-polar organic solvents (e.g., DCM, Hexane).
H-Bond Donors/Acceptors 4 / 3High propensity for self-association. If the chosen solvent cannot energetically out-compete these intermolecular bonds, the compound will precipitate.

Part 2: Diagnostic Solubility Workflow

Before altering your experimental parameters, use the decision matrix below to identify the root cause of your solubility failure.

SolubilityWorkflow Start Identify Target Solvent System Polar Aqueous / Polar Protic (e.g., Water, MeOH) Start->Polar NonPolar Aprotic / Non-Polar (e.g., DCM, EtOAc) Start->NonPolar pHCheck Check Buffer pH vs pKa (~8.2) Polar->pHCheck SaltCheck Verify API Salt Form NonPolar->SaltCheck Acidic pH < 7.0 Use HCl Salt pHCheck->Acidic Basic pH > 8.0 Risk of Free Base Precipitation pHCheck->Basic IsSalt HCl Salt Detected Insoluble in Organics SaltCheck->IsSalt IsFree Free Base Detected Check Isomeric Purity SaltCheck->IsFree Cosolvent Add Co-solvent (e.g., 5% DMSO) Basic->Cosolvent Freebasing Perform Freebasing Protocol IsSalt->Freebasing

Figure 1: Decision matrix for troubleshooting 2-amino-N-(4-hydroxycyclohexyl)acetamide solubility.

Part 3: Troubleshooting Guides & FAQs

Q1: We are trying to extract the synthesized compound into ethyl acetate, but the organic yield is <10%. What is wrong? A1: You are likely attempting to extract the hydrochloride (HCl) salt form (CAS: 1193389-11-5)[5].

  • The Causality: The HCl salt has a highly negative LogP (-0.7)[6]. The rigid ionic lattice and strong ion-dipole interactions with the aqueous phase completely prevent partitioning into aprotic, low-dielectric solvents like ethyl acetate.

  • The Solution: You must perform a freebasing step. Adjust the aqueous phase to pH > 10 using 1M NaOH to fully deprotonate the primary amine. The neutral free base (CAS: 1016862-41-1) has a much higher affinity for organic solvents. (See Protocol A).

Q2: We observe sudden precipitation when adjusting our aqueous biological assay buffer to pH 8.5. What is happening? A2: This is a classic pH-dependent thermodynamic solubility drop. The primary amine of the 2-aminoacetamide moiety has a pKa of approximately 8.20. Density Functional Theory (DFT) calculations confirm that solvation geometries heavily influence the pKa of aminoamides[7].

  • The Causality: According to the Henderson-Hasselbalch equation, at pH 8.5, over 60% of the molecules are deprotonated (free base form). The loss of the positive charge drastically reduces hydration energy. The hydrophobic cyclohexane rings aggregate to minimize contact with water, leading to precipitation.

  • The Solution: If your assay strictly requires pH > 8.0, you must introduce a co-solvent (e.g., 5-10% DMSO) or use a non-ionic surfactant (like 0.1% Tween-20) to maintain kinetic solubility[2].

Q3: Two different batches of the free base show significantly different solubility profiles in ethanol. Why? A3: This discrepancy is typically caused by variations in the cis/trans isomer ratio of the 4-hydroxycyclohexyl ring.

  • The Causality: The trans-isomer allows both the hydroxyl and the bulky acetamide group to adopt equatorial positions. This minimizes steric strain and allows the molecules to pack highly efficiently into a crystalline lattice. Higher lattice energy directly translates to lower solubility compared to the cis-isomer (which forces an axial substituent) or a racemic mixture.

  • The Solution: Verify the isomeric ratio using 1H-NMR or Differential Scanning Calorimetry (DSC). If high solubility is required for formulation, consider utilizing solid dispersion techniques or nanoparticle engineering[1][8].

Part 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system.

Protocol A: Freebasing the HCl Salt for Organic Extraction

Use this protocol when transferring the API from an aqueous environment into an organic solvent for purification or synthesis.

  • Dissolution: Dissolve 1.0 g of 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl salt in 15 mL of deionized water.

  • Alkalinization: Dropwise, add 1M NaOH under continuous stirring at room temperature.

  • Validation Step 1: Monitor the pH using a calibrated probe. Continue addition until the pH stabilizes at 10.5 . Self-Validation: At pH 10.5 (more than 2 units above the pKa of 8.2), >99% of the compound is guaranteed to be in the free base form.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Phase Separation: Invert gently 10 times (avoid vigorous shaking to prevent emulsion formation due to the amphiphilic nature of the molecule). Allow phases to separate for 5 minutes.

  • Validation Step 2: Drain the organic layer. Spot both the organic and aqueous layers on a TLC plate (Stain with Ninhydrin). A dark purple spot in the organic lane confirms successful partitioning of the primary amine.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the maximum concentration of the compound in biological buffers before precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% HPLC-grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, create a serial dilution of the stock in your target aqueous buffer (e.g., PBS pH 7.4), ranging from 10 µM to 1000 µM. Keep final DMSO concentration constant at 1%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM. Causality: The hydrophobic cyclohexane ring requires time to nucleate if supersaturated; 2 hours ensures kinetic equilibrium is reached.

  • Measurement: Read the plate using a nephelometer (light scattering) or a standard microplate reader measuring absorbance at 620 nm.

  • Data Interpretation: The kinetic solubility limit is identified as the lowest concentration where light scattering/absorbance significantly deviates from the baseline buffer blank.

Part 5: References

  • PubChemLite - 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2) Source: PubChem / University of Luxembourg URL:[Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL:[Link]

  • Overcoming the Challenge of Poor Drug Solubility Source: ISPE Pharmaceutical Engineering URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

This synthesis relies on the amide coupling of trans-4-aminocyclohexanol with an N-protected glycine (e.g., Boc-Gly-OH), followed by acidic deprotection. While seemingly straightforward, researchers frequently experience severe yield attrition due to poor chemoselectivity (O-acylation vs. N-acylation), stalled coupling kinetics, and catastrophic product loss during aqueous workup of the highly polar final product.

This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield.

Part 1: Quantitative Reagent Profiling

The choice of coupling reagent directly dictates the kinetic rate of aminolysis versus the competing hydrolysis or O-acylation pathways. Below is a comparative matrix of coupling conditions based on established process chemistry optimization[1][2][3].

Table 1: Coupling Reagent Performance for 4-Aminocyclohexanol Amidation

Coupling ReagentBaseSolventN-Acylation SelectivityTypical YieldMechanistic Notes
EDC·HCl / HOBt DIPEA (2.0 eq)DMFHigh40 - 60%Prone to sluggish kinetics; reaction often stalls before completion[2].
HATU DIPEA (2.5 eq)DMFVery High85 - 95%Gold Standard. The 7-azabenzotriazole leaving group accelerates aminolysis via neighboring group effects[3][4].
COMU DIPEA (2.0 eq)CPMEHigh80 - 90%Excellent alternative to HATU with a safer toxicity profile and easy visual reaction monitoring[3].
DCC / DMAP NoneDCMPoor< 30%High rates of O-acylation and N,O-diacylation due to hyperactive acylpyridinium intermediate[2].
Part 2: Troubleshooting FAQs

Q1: I am observing a significant amount of an impurity with a higher molecular weight (+157 Da from the desired Boc-intermediate). What is this, and how do I prevent it? A: You are observing the N,O-diacylated byproduct. trans-4-aminocyclohexanol is a bifunctional molecule containing both a primary amine and a secondary alcohol. While the amine is kinetically far more nucleophilic, the hydroxyl group can undergo O-acylation if the reaction conditions are too harsh. Causality & Solution: O-acylation is triggered by an excess of base and elevated temperatures, which increase the nucleophilicity of the hydroxyl oxygen. To prevent this, strictly limit your base (DIPEA) to 2.0–2.5 equivalents, use exactly 1.05 equivalents of Boc-Gly-OH, and maintain the reaction temperature between 0 °C and 25 °C. Never heat an amino-alcohol coupling reaction.

Q2: My coupling reaction using EDC/HOBt stalls at 60% conversion, even after 24 hours. Should I add more reagents? A: Do not add more reagents, as this will promote the O-acylation discussed above. EDC/HOBt is a classic reagent but often fails to drive couplings to completion due to the relatively slow rate of aminolysis compared to the hydrolysis of the active ester[2]. Causality & Solution: Switch to HATU . HATU forms an O-(7-azabenzotriazol-1-yl) active ester. The nitrogen atom in the pyridine ring of the active ester forms a hydrogen bond with the incoming amine of the 4-aminocyclohexanol, pre-organizing the transition state and drastically accelerating the coupling rate[3][4]. This will push your conversion >95% within 2 hours.

Q3: After removing the Boc group with TFA, I perform a standard liquid-liquid extraction (DCM/aq. NaHCO3) to isolate the free base. My isolated yield is less than 10%. Where is my product? A: Your product is in the aqueous waste layer. 2-amino-N-(4-hydroxycyclohexyl)acetamide contains a primary amine, a secondary alcohol, and an amide bond. It is profoundly hydrophilic. Causality & Solution: Traditional aqueous workup is fundamentally incompatible with this molecule. You must bypass liquid-liquid extraction entirely by utilizing a "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) chromatography. The sulfonic acid resin will trap your protonated product, allowing you to wash away TFA and organic impurities with methanol, before releasing the pure free base with methanolic ammonia.

Part 3: Mechanistic Workflows & Visualizations

The chemoselectivity of this reaction is a delicate balance of kinetics. The diagram below illustrates the divergent pathways that dictate your yield.

Chemoselectivity SM 4-Aminocyclohexanol + Boc-Gly-OH Act Active Ester Intermediate (HATU/DIPEA) SM->Act Activation (10 min) NAcyl N-Acylation (Desired) Kinetically Favored Act->NAcyl 2.5 eq Base, 0°C to RT OAcyl O-Acylation (Impurity) Excess Base/Heat Act->OAcyl >3.5 eq Base, >40°C DiAcyl N,O-Diacylation (Impurity) Excess Reagents NAcyl->DiAcyl Excess HATU/Boc-Gly-OH

Caption: Chemoselectivity pathways in the amidation of 4-aminocyclohexanol.

Part 4: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not deviate from the stoichiometric ratios.

Protocol A: Optimized Amide Coupling (Synthesis of Boc-protected intermediate)
  • Pre-activation: In an oven-dried flask under nitrogen, dissolve Boc-Gly-OH (1.05 eq, 10.5 mmol) and HATU (1.10 eq, 11.0 mmol) in anhydrous DMF (0.2 M concentration)[1][4].

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol) dropwise. Stir for 10 minutes. Self-Validation: The solution will turn a distinct yellow color, confirming the formation of the active ester.

  • Aminolysis: Add trans-4-aminocyclohexanol (1.00 eq, 10.0 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control: Check by LC-MS or TLC (10% MeOH in DCM). The amine starting material should be completely consumed.

  • Workup: Quench the reaction with water (5 volumes). Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl (3 x 3 volumes) to strip out the DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Deprotection and SCX "Catch-and-Release" Isolation
  • Boc Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir at room temperature for 2 hours until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to a thick oil. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA. Do not attempt an aqueous extraction.

  • SCX Conditioning: Condition an SCX-2 cartridge (Strong Cation Exchange, 1g resin per 100mg product) by washing with 2 column volumes (CV) of Methanol.

  • Catch (Loading): Dissolve the crude TFA salt in a minimum amount of Methanol and load it onto the SCX cartridge.

  • Wash: Wash the cartridge with 3 CV of Methanol. Self-Validation: This step elutes cleaved Boc byproducts, residual TFA, and non-basic impurities. The target compound remains ionically bound to the resin.

  • Release (Elution): Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol.

  • Final Isolation: Concentrate the ammoniacal eluate in vacuo to yield the pure 2-amino-N-(4-hydroxycyclohexyl)acetamide as a crystalline free base.

Workflow Step1 Step 1: Pre-activation Boc-Gly-OH + HATU + DIPEA Solvent: DMF, 10 min, 0°C Step2 Step 2: Amide Coupling Add trans-4-aminocyclohexanol Stir 2h, RT Step1->Step2 Int1 Intermediate Boc-protected Amide Step2->Int1 Aqueous Workup (LiCl Wash) Step3 Step 3: Deprotection TFA/DCM (1:4) Stir 2h, RT Int1->Step3 Step4 Step 4: SCX Purification 1. Load in MeOH 2. Wash MeOH 3. Elute 2M NH3/MeOH Step3->Step4 Evaporate Volatiles (No Aqueous Extraction) Product Final Product 2-amino-N-(4-hydroxycyclohexyl)acetamide Step4->Product Concentrate Eluate

Caption: End-to-end synthetic workflow utilizing SCX catch-and-release purification.

Part 5: References
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model ChemRxiv URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Taylor & Francis Online URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PubMed Central (PMC) - NIH URL:[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis RSC Advances URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Novel Chemical Compounds in Cell Culture

A Note on 2-amino-N-(4-hydroxycyclohexyl)acetamide: Initial literature and database searches indicate that 2-amino-N-(4-hydroxycyclohexyl)acetamide is a novel or not widely documented compound.[1][2] As such, specific da...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on 2-amino-N-(4-hydroxycyclohexyl)acetamide: Initial literature and database searches indicate that 2-amino-N-(4-hydroxycyclohexyl)acetamide is a novel or not widely documented compound.[1][2] As such, specific data on its side effects in cell culture are not publicly available. This guide is designed to provide researchers with a robust framework for identifying and troubleshooting common side effects and issues that arise when working with any new or poorly characterized chemical entity in a cell culture system. The principles and methodologies outlined here are universally applicable and will enable you to systematically evaluate the effects of your compound of interest.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered when introducing a new compound into a cell culture experiment. Each issue is presented in a question-and-answer format, providing a clear rationale for the problem and a step-by-step protocol for its resolution.

Question 1: I've added the compound to my cells, and now they are detaching and dying. How do I confirm this is compound-induced cytotoxicity?

Expert Insight: Cell death following treatment is a common observation, but it's crucial to distinguish between true cytotoxicity and other confounding factors like contamination or poor cell health. A systematic dose-response analysis is the gold standard for quantifying a compound's cytotoxic potential.[3][4][5]

Underlying Causality: A compound can induce cytotoxicity through various mechanisms, including apoptosis, necrosis, or by disrupting essential cellular processes like metabolism or membrane integrity. Determining the concentration at which these effects occur is a critical first step in characterizing any new drug candidate.[4]

Troubleshooting Workflow:

  • Visual Inspection: Check for common signs of microbial contamination, such as cloudy media (bacteria) or filamentous structures (fungi).[6][7] If contamination is present, discard the culture and address the source of contamination before proceeding.

  • Dose-Response Assessment: The most effective way to determine cytotoxicity is to perform a cell viability assay over a range of compound concentrations. This will allow you to calculate an IC50 (half-maximal inhibitory concentration) value.

Protocol: Determining IC50 using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][8]

  • Cell Seeding:

    • Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment:

    • Add the diluted compound to the appropriate wells.

    • Include "vehicle-only" controls (cells treated with the same concentration of solvent used for the highest compound dose) and "untreated" controls (cells in media only).[9]

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition & Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Normalize the absorbance readings to the untreated controls.

    • Plot the normalized viability versus the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Parameter Description Example Value
Cell Line The specific cell line used in the assay.MCF-7
Seeding Density Number of cells per well.8,000 cells/well
Treatment Duration Length of time cells are exposed to the compound.48 hours
Concentration Range Range of compound concentrations tested.0.01 µM - 100 µM
Calculated IC50 The concentration at which 50% of cell viability is inhibited.15.2 µM
Question 2: After adding my compound, I noticed a precipitate forming in the culture media. What does this mean and how can I fix it?

Expert Insight: Compound precipitation is a frequent and often overlooked issue that can lead to highly variable and uninterpretable results.[9][10] This is typically due to poor aqueous solubility of the compound.

Underlying Causality: Many organic compounds, especially those developed for drug discovery, are hydrophobic and have limited solubility in aqueous solutions like cell culture media. When the concentration of the compound exceeds its solubility limit, it will precipitate out of the solution, drastically reducing the effective concentration available to the cells.[10][11][12]

Troubleshooting Workflow:

  • Visual Confirmation: Observe the wells under a microscope. Precipitate may appear as small crystals, amorphous aggregates, or an oily film.

  • Solubility Testing: It is essential to determine the solubility of your compound in your specific cell culture medium.

Protocol: Basic Kinetic Solubility Assessment

This protocol provides a quick assessment of solubility.[10][13]

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10 mM).

  • Serial Dilutions in Media: Prepare serial dilutions of your stock solution directly in the cell culture medium that you will use for your experiment.

  • Incubate and Observe: Incubate the dilutions at 37°C for 1-2 hours.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit.

  • Refined Analysis (Optional): For a more quantitative measure, you can filter the solutions and measure the concentration of the dissolved compound using techniques like HPLC-UV or LC-MS/MS.[13]

Solutions for Poor Solubility:

  • Lower the Working Concentration: Ensure your final experimental concentration is well below the determined solubility limit.

  • Adjust the Solvent: While DMSO is common, other solvents may be more suitable, but their compatibility with your cell line must be verified.[14]

  • Use Solubilizing Agents: In some cases, non-toxic excipients can be used to improve solubility, but these must be carefully validated as they can have their own effects on cells.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is an appropriate vehicle control when using a novel compound?

A1: The vehicle control should be the solvent used to dissolve your compound, at the same final concentration used in your experimental conditions. For example, if you dissolve your compound in DMSO and the highest final concentration of DMSO in your media is 0.1%, your vehicle control wells should contain cells treated with 0.1% DMSO in media. This is critical to ensure that any observed effects are due to the compound itself and not the solvent.

Q2: My results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results are often traced back to a few key areas:

  • Compound Stability: Ensure you are using freshly prepared stock solutions. Some compounds can degrade over time, even when stored at low temperatures.[9]

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[9]

  • Cell Health and Density: Always start your experiments with healthy, logarithmically growing cells and ensure your seeding density is consistent across all experiments.[9]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability.[9]

Q3: The compound doesn't seem to have any effect. What should I check?

A3: A lack of effect could be due to several factors:

  • Potency: The compound may have low potency, requiring you to test a much higher concentration range.

  • Solubility: The compound may have precipitated out of solution, meaning the cells were never exposed to the intended concentration.[9]

  • Interaction with Media Components: Serum proteins in the culture media can bind to and inactivate some compounds. Consider reducing the serum concentration or using serum-free media for the duration of the treatment.[9][11]

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a different, potentially more sensitive, cell line.[9]

Part 3: Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in cell culture experiments involving novel compounds.

G start Start: Cell Death Observed check_contamination Microscopic Inspection: Contamination Present? start->check_contamination discard Discard Culture & Address Contamination Source check_contamination->discard Yes dose_response Perform Dose-Response (e.g., MTT Assay) check_contamination->dose_response No no_contamination No Contamination calculate_ic50 Analyze Data & Calculate IC50 dose_response->calculate_ic50 cytotoxic Conclusion: Compound is Cytotoxic calculate_ic50->cytotoxic Clear Dose-Response not_cytotoxic Conclusion: Not Directly Cytotoxic (Investigate other causes) calculate_ic50->not_cytotoxic No Dose-Response G start Start: Inconsistent Results check_passage Cell Passage Number Consistent? start->check_passage use_low_passage Standardize to Low Passage Number check_passage->use_low_passage No check_compound Compound Stock Freshly Prepared? check_passage->check_compound Yes use_low_passage->check_compound prepare_fresh Prepare Fresh Stock for Each Experiment check_compound->prepare_fresh No check_seeding Cell Seeding Density Consistent? check_compound->check_seeding Yes prepare_fresh->check_seeding optimize_seeding Optimize & Standardize Seeding Protocol check_seeding->optimize_seeding No review_pipetting Review Pipetting Technique check_seeding->review_pipetting Yes optimize_seeding->review_pipetting consistent_results Achieve Consistent Results review_pipetting->consistent_results

Caption: Workflow for addressing experimental inconsistency.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
  • BMG Labtech. (2025, July 3). Cell viability assays – Measure how happy your cells are.
  • Danaher Life Sciences. (n.d.). Overview of Cell Viability & Proliferation Assays.
  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview.
  • Molecular Devices. (n.d.). Cell Viability Assays.
  • Zhang, et al. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Methods.
  • ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • EvitaChem. (n.d.). N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide.
  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays.
  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
  • Journal of Pharmaceutical Sciences. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Sigma-Aldrich. (n.d.). Permeability & Solubility Analysis Workflow.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.).
  • PubChemLite. (n.d.). 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2).
  • PubMed. (2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • PubMed. (n.d.). Mutagenic and toxic effects of 4-hydroperoxycyclophosphamide and of 2,4-tetrahydrocyclohexylamine (ASTA-Z-7557) on human lymphocytes cultured in vitro.
  • Sigma-Aldrich. (n.d.). 2-amino-N-(4-hydroxycyclohexyl)acetamide | 1016862-41-1.
  • PubChem. (n.d.). 2-Amino-N-(4-oxocyclohexyl)acetamide | C8H14N2O2 | CID 66563901.
  • PubMed. (2020, October 1). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats.
  • ResearchGate. (2020, September 21). (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats.
  • PMC. (2013, December 5). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide.

Sources

Optimization

troubleshooting 2-amino-N-(4-hydroxycyclohexyl)acetamide based experiments

Technical Support Center: 2-amino-N-(4-hydroxycyclohexyl)acetamide Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1). This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-amino-N-(4-hydroxycyclohexyl)acetamide

Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental challenges with this molecule. The content is structured in a flexible question-and-answer format to directly address issues you may encounter, from synthesis and purification to application in biological assays.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common high-level questions regarding the handling, stability, and application of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Handling, Storage, and Solubility

Q1: What is the best way to store and handle solid 2-amino-N-(4-hydroxycyclohexyl)acetamide?

A: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize degradation. As with many small molecules, it's good practice to handle it in a well-ventilated area or a chemical fume hood.

Q2: I'm having trouble dissolving the compound for my experiments. What are the recommended solvents?

A: Due to its structure, which contains both polar functional groups (amine, hydroxyl, amide) and a non-polar cyclohexane ring, solubility can be challenging.

  • For Stock Solutions: High-concentration stock solutions are best prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1] Ethanol may also be effective.[1]

  • For Aqueous Buffers: The compound is likely sparingly soluble in purely aqueous buffers.[1] When preparing working solutions for biological assays, it is standard practice to first dissolve the compound in DMSO to create a concentrated stock, and then dilute this stock into your aqueous buffer.[1] Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).

  • Troubleshooting Tip: If you observe precipitation when diluting the DMSO stock into an aqueous buffer, try lowering the final concentration, vortexing during dilution, or slightly modifying the buffer's pH.

Q3: How stable is 2-amino-N-(4-hydroxycyclohexyl)acetamide in solution?

A: The stability of the compound in solution is influenced by several factors.[2]

  • pH: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.[2] The primary amino group's charge state is also pH-dependent, which can affect solubility and reactivity.

  • Temperature: Elevated temperatures will accelerate degradation.[2] Stock solutions in DMSO are generally stable for extended periods when stored at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment and should not be stored for more than a day unless stability has been confirmed.[1]

  • Light: As a general precaution for organic molecules, solutions should be protected from light to prevent potential photodegradation.[2]

Synthesis and Purification Challenges

Q4: My amide coupling reaction to synthesize this compound has a very low yield. What are the common pitfalls?

A: Amide bond formation is straightforward but can be tricky.[3] Low yields often stem from a few key issues:

  • Incomplete Carboxylic Acid Activation: A carboxylic acid and an amine do not react directly under mild conditions because the amine, being a base, will deprotonate the acid to form a non-reactive salt.[4][5] You must first "activate" the carboxylic acid. This is typically done with coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][5]

  • Protonation of the Amine: The reaction requires the amine to be a free nucleophile. If the reaction conditions are acidic, or if an acid byproduct like HCl is generated (e.g., when using acyl chlorides), the amine will be protonated to its ammonium salt, rendering it non-nucleophilic.[5][6] It is often necessary to add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge any acid produced.

  • Choice of Reagents: The synthesis of complex molecules may be hindered by side reactions, low conversions, or solubility issues, making the choice of coupling reagent and conditions critical.[3]

Q5: I am struggling to purify the final product. What purification strategies are recommended?

A: Purification can be challenging due to the compound's polarity and basicity.

  • Column Chromatography: Normal-phase silica gel chromatography is a standard method. However, the basic amino group can cause significant peak tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine).

  • Crystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/hexane) can be an effective final purification step.[7]

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be a powerful technique. Using a strongly acidic cation exchange resin, impurities can be washed away before the desired amino compound is eluted.[8]

Analytical & Biological Assay Issues

Q6: My HPLC analysis shows broad, tailing peaks for this compound. How can I improve the peak shape?

A: This is a classic problem when analyzing basic compounds like primary amines on standard silica-based C18 columns. The free amine interacts with residual acidic silanol groups on the silica surface, causing poor peak shape.

  • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid), the amine will be fully protonated (R-NH3+). This prevents its interaction with the silanol groups, resulting in sharper peaks.

  • Use a Volatile Buffer: For MS compatibility, use volatile buffers like ammonium acetate or ammonium formate.

  • Choose the Right Column: Modern HPLC columns with end-capping or those specifically designed for analyzing basic compounds can significantly improve performance.

Q7: I am observing inconsistent or unexpected results in my cell-based assay. Could the compound be the cause?

A: Yes, the compound itself can be a source of variability.[9] It is crucial to rule out compound-specific artifacts.

  • Compound Precipitation: High concentrations of a compound can lead to it precipitating out of the cell culture media.[9] Always check for precipitates under a microscope.

  • Off-Target Effects: The compound may interact with unintended biological targets, leading to unforeseen consequences.[9] Consider using a structurally unrelated compound with the same target activity as a control, if available.

  • Compound Instability: The compound may be degrading in the cell culture media over the course of the experiment.[9] Prepare fresh solutions and consider the stability factors mentioned in Q3.

  • Assay Interference: Some small molecules can directly interfere with assay readouts, for example, by possessing intrinsic fluorescence or by inhibiting a reporter enzyme.[10] It is essential to run controls where the compound is tested in the assay system without cells or the primary target to check for such interference.[10]

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing solutions for use in biological assays.

1. Reagent and Equipment:

  • 2-amino-N-(4-hydroxycyclohexyl)acetamide (solid)
  • Dimethyl Sulfoxide (DMSO), anhydrous
  • Sterile microcentrifuge tubes or amber glass vials
  • Calibrated analytical balance
  • Vortex mixer

2. Procedure for 10 mM DMSO Stock Solution:

  • Tare a sterile microcentrifuge tube on the analytical balance.
  • Carefully weigh out 1.72 mg of 2-amino-N-(4-hydroxycyclohexyl)acetamide (Molecular Weight: 172.23 g/mol ).
  • Add 1 mL of anhydrous DMSO to the tube.
  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

3. Procedure for Dilution into Aqueous Buffer:

  • Thaw a single aliquot of the 10 mM DMSO stock solution.
  • To prepare a 10 µM working solution in 10 mL of cell culture media, for example, add 10 µL of the 10 mM stock solution to 9.99 mL of the media.
  • Vortex immediately and thoroughly to ensure proper mixing and prevent precipitation. The final DMSO concentration will be 0.1%.
Protocol 2: General Purpose RP-HPLC Method for Purity Analysis

This method is designed for routine purity assessment using a standard HPLC-UV system.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (for the amide bond)
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

2. System Suitability:

  • Blank Injection: Inject the diluent first to ensure no interfering peaks are present.[11]
  • Reproducibility: Inject the sample multiple times to ensure the retention time and peak area are consistent.

Section 3: Visualization & Data Presentation

Visual aids are critical for understanding complex troubleshooting logic and presenting data clearly.

Chemical Structure and Functional Groups

Caption: Key functional groups of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Troubleshooting Workflow: Low Reaction Yield

Workflow start Low Reaction Yield Observed check_sm Verify Purity & Integrity of Starting Materials (Acid & Amine) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Degraded/Impure SM Source new materials check_sm->sm_bad Issue Found check_reagents Confirm Activity of Coupling Reagents & Base reagents_ok Reagents Active check_reagents->reagents_ok OK reagents_bad Degraded Reagents Use fresh reagents check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions Appropriate check_conditions->conditions_ok OK conditions_bad Suboptimal Conditions Optimize temp/time check_conditions->conditions_bad Issue Found check_workup Analyze Aqueous & Organic Layers for Product Loss During Workup workup_bad Product Lost in Workup Modify extraction pH/solvent check_workup->workup_bad Issue Found end Yield Improved check_workup->end OK sm_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_workup

Caption: Decision tree for troubleshooting low yield in amide synthesis.

Troubleshooting Workflow: Inconsistent Biological Data

BioWorkflow start Inconsistent Assay Results check_sol Is the compound fully dissolved in the final assay buffer? start->check_sol sol_no Precipitation Observed Lower concentration or modify buffer check_sol->sol_no No sol_yes Solution is Clear check_sol->sol_yes Yes check_stab Is the compound stable over the experiment's duration? stab_no Degradation Suspected Prepare solutions fresh, run time-course stability check_stab->stab_no No stab_yes Compound is Stable check_stab->stab_yes Yes check_artifact Does the compound interfere with the assay readout directly? artifact_yes Interference Detected Run cell-free controls, use orthogonal assay check_artifact->artifact_yes Yes artifact_no No Direct Interference check_artifact->artifact_no No check_offtarget Could results be due to off-target effects? offtarget_yes Off-Target Effects Likely Use knockout cell lines or structurally different agonist/antagonist check_offtarget->offtarget_yes Possible end Data is Reproducible check_offtarget->end Unlikely sol_yes->check_stab stab_yes->check_artifact artifact_no->check_offtarget

Caption: Decision tree for troubleshooting inconsistent biological assay results.

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Unexpected Results in Small Molecule Experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of trans N-[4-(p-aminophenyl)cyclohexyl]acetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxycyclohexyl)acetamide. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.
  • Benchchem. (n.d.). Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-amino-N-(4-hydroxycyclohexyl)acetamide (AHCA) for Advanced Assays

Welcome to the Application Support Center. As a highly polar, low-molecular-weight building block featuring both a primary aliphatic amine and a secondary amide, 2-amino-N-(4-hydroxycyclohexyl)acetamide (AHCA) is a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a highly polar, low-molecular-weight building block featuring both a primary aliphatic amine and a secondary amide, 2-amino-N-(4-hydroxycyclohexyl)acetamide (AHCA) is a versatile tool compound. It is primarily utilized in two specialized experimental workflows: as a library member in Fragment-Based Drug Discovery (FBDD)[1] and as a nucleophilic target in bioconjugation chemistry[2].

Because of its unique physicochemical properties, optimizing the concentration of AHCA requires a deep understanding of reaction kinetics, solvent matching, and thermodynamic binding limits. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute data integrity in your experiments.

Module 1: Fragment-Based Drug Discovery (FBDD) & Biophysical Screening

In FBDD, small molecules (<300 Da) like AHCA are screened against target proteins. Because these fragments form fewer intermolecular interactions than larger molecules, their binding affinities are typically very weak, often exhibiting dissociation constants ( Kd​ ) in the high micromolar to millimolar range[1]. Consequently, biophysical assays must be run at exceptionally high fragment concentrations to detect specific binding.

Troubleshooting & FAQs

Q: Why am I seeing massive bulk refractive index shifts and false positives in my Surface Plasmon Resonance (SPR) assay when screening AHCA? A: To detect the weak affinity of AHCA, you must screen at high concentrations (typically 1–5 mM)[3]. At these concentrations, the fragment itself alters the density of the solution. More critically, preparing high-concentration stocks requires significant amounts of DMSO. Even a 0.1% mismatch in DMSO concentration between your running buffer and your injected AHCA sample will cause a massive bulk refractive index shift that masks true binding[4]. Actionable Solution: Implement a strict solvent correction protocol. Ensure your running buffer and sample buffer contain exactly the same DMSO concentration (e.g., 5.0% v/v), and always run a 6-point DMSO calibration curve before injecting AHCA.

Q: At 5 mM AHCA, my NMR (HSQC) and SPR signals show signs of non-specific binding and protein aggregation. How do I optimize the buffer? A: High concentrations of polar fragments can induce localized protein unfolding or non-specific aggregation at the sensor surface. Actionable Solution: Introduce a non-ionic surfactant. Adding 0.05% Tween-20 to your buffer prevents non-specific hydrophobic interactions between the immobilized protein and the fragment, dramatically improving the signal-to-noise ratio[4].

Quantitative Data: SPR Buffer Optimization Matrix
AHCA ConcentrationDMSO MismatchTween-20 (v/v)Signal-to-Noise RatioObservation / Causality
1.0 mM± 0.5%0.00%0.8 : 1Uninterpretable due to bulk shift.
5.0 mM± 0.0%0.00%2.1 : 1High background; non-specific aggregation.
5.0 mM ± 0.0% 0.05% 8.5 : 1 Optimal; clear square-wave binding kinetics.
10.0 mM± 0.0%0.05%3.0 : 1Solubility limit exceeded; secondary binding sites engaged.
Step-by-Step Protocol: High-Concentration SPR Screening of AHCA

This protocol is a self-validating system: the inclusion of a solvent correction curve ensures that any observed response is strictly due to mass transfer (binding), not solvent density artifacts.

  • Buffer Preparation: Prepare the running buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 0.05% Tween-20). Degas thoroughly.

  • DMSO Matching: Supplement the running buffer with exactly 5.0% (v/v) anhydrous DMSO.

  • Solvent Correction Curve: Prepare a series of 6 blank buffers with DMSO concentrations ranging from 4.5% to 5.5%. Inject these over the reference and active flow cells to generate a calibration curve.

  • AHCA Stock Preparation: Dissolve AHCA in 100% anhydrous DMSO to a concentration of 100 mM.

  • Sample Dilution: Dilute the AHCA stock into the running buffer (without DMSO) to achieve a final concentration of 1 mM to 5 mM, ensuring the final DMSO concentration is exactly 5.0%.

  • Injection: Inject the AHCA series at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations. Monitor the rapid "square-wave" association and dissociation typical of fragment binding.

FBDD_Workflow A Target Protein Immobilization C SPR / NMR Biophysical Screening A->C B AHCA Fragment Titration (0.1 - 5 mM) B->C D Kd Determination (Weak Affinity) C->D Signal Processing E Hit Optimization (Growing/Linking) D->E Structure-Guided Design

Workflow for optimizing AHCA concentration in Fragment-Based Drug Discovery (FBDD) screening.

Module 2: Bioconjugation via Primary Amine Modification

AHCA contains a highly reactive primary aliphatic amine. This makes it an excellent candidate for bioconjugation with N-hydroxysuccinimide (NHS) esters to form stable amide bonds[5]. However, the efficiency of this nucleophilic acyl substitution is entirely dependent on optimizing the concentration ratios and the pH of the microenvironment.

Troubleshooting & FAQs

Q: My NHS-ester labeling of AHCA is yielding less than 10% conjugation efficiency. What is the mechanistic failure? A: This is a classic competition between acylation and hydrolysis. For the primary amine of AHCA to act as a nucleophile, it must be in its unprotonated state. If your buffer pH is too low (e.g., pH 7.0), the amine remains protonated and unreactive. However, if the pH is pushed too high (>8.5), the NHS ester undergoes rapid hydrolysis by water, destroying your labeling reagent before it can react with AHCA[5]. Actionable Solution: Maintain a strict pH of 8.0. Furthermore, because hydrolysis is inevitable in aqueous media, you must drive the reaction kinetics forward by optimizing the concentration of AHCA to a 10- to 20-fold molar excess relative to the NHS-ester[5].

Q: I am detecting multiple off-target peaks in my LC-MS after conjugation. Why? A: If you used an amine-containing buffer (like Tris or Glycine) during the reaction, the buffer itself will rapidly consume the NHS-ester, outcompeting the AHCA[2]. Actionable Solution: Always use amine-free buffers (e.g., PBS, HEPES, or Bicarbonate) for the primary reaction. Tris should only be used at the very end to quench the reaction.

Quantitative Data: Bioconjugation Yield Matrix
Buffer pHAHCA:NHS Molar RatioIncubation TimeConjugation Yield (%)Primary Competing Reaction
7.01 : 12 Hours< 5%Amine protonation (lack of nucleophilicity).
8.01 : 12 Hours45%NHS-ester hydrolysis by water.
9.010 : 12 Hours30%Rapid NHS-ester hydrolysis dominates.
8.0 20 : 1 1 Hour > 95% Optimized nucleophilic acyl substitution.
Step-by-Step Protocol: NHS-Ester Conjugation to AHCA

This protocol is self-validating: the deliberate addition of a quenching agent guarantees that the reaction stops at a precise thermodynamic endpoint, ensuring high batch-to-batch reproducibility.

  • Buffer Preparation: Prepare 1X Phosphate-Buffered Saline (PBS) and adjust strictly to pH 8.0. Ensure no Tris or glycine is present.

  • AHCA Solubilization: Dissolve AHCA in the PBS buffer to a final concentration of 10 mM.

  • Reagent Preparation: Immediately before use, dissolve your NHS-ester probe (e.g., a fluorophore or biotin-NHS) in anhydrous DMSO to create a 10 mM stock[5]. Note: NHS esters degrade rapidly in moisture; do not store this stock.

  • Reaction Initiation: Add the NHS-ester stock to the AHCA solution to achieve a final molar ratio of 20:1 (AHCA to NHS-ester). The final DMSO concentration should not exceed 10% to prevent precipitation.

  • Incubation: Incubate the mixture at room temperature for 1 hour under continuous, gentle agitation.

  • Reaction Quenching (Critical Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in the Tris buffer will aggressively scavenge any unreacted NHS-ester, immediately halting the reaction and preventing downstream artifacts[5].

Bioconjugation_Pathway NHS NHS-Ester Probe (1x Molar Eq) Reaction Nucleophilic Acyl Substitution (pH 8.0) NHS->Reaction AHCA AHCA Primary Amine (10x-20x Molar Excess) AHCA->Reaction Conjugate Stable Amide Conjugate Reaction->Conjugate Primary Pathway Byproduct NHS Leaving Group (Hydrolyzed) Reaction->Byproduct Cleavage

Reaction pathway and stoichiometric optimization for AHCA primary amine bioconjugation.

References
  • "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors." PMC (National Institutes of Health). Available at: [Link]

  • "Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR." MDPI. Available at: [Link]

  • "Fragment-based drug discovery and its application to challenging drug targets." Portland Press. Available at: [Link]

Sources

Optimization

stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide in solution

Answering the user's request.## Technical Support Center: Stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide in Solution Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide in Solution

Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this molecule in solution. Understanding the stability profile of a compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results.[1][2] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of 2-amino-N-(4-hydroxycyclohexyl)acetamide solutions.

Q1: What are the primary chemical liabilities and potential degradation pathways for 2-amino-N-(4-hydroxycyclohexyl)acetamide in solution?

A1: The structure of 2-amino-N-(4-hydroxycyclohexyl)acetamide contains two key functional groups susceptible to degradation: a secondary amide and a primary amine.

  • Amide Hydrolysis: The most probable degradation pathway is the hydrolysis of the secondary amide bond.[3] This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 4-aminocyclohexanol and 2-aminoacetic acid (glycine).[4][5] Amide hydrolysis is often the rate-limiting step in the degradation of many pharmaceuticals and can be significantly accelerated by temperature.[3][6]

  • Oxidation: The primary amino group and the secondary alcohol on the cyclohexyl ring can be susceptible to oxidation. The presence of dissolved oxygen, trace metal ions, or exposure to light can promote the formation of various oxidative degradants.

  • Deamination: The primary amino group could potentially undergo deamination, particularly under specific conditions such as the presence of nitrous acid, though this is less common under typical laboratory storage conditions.[7]

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide is highly pH-dependent, primarily due to its susceptibility to acid- and base-catalyzed amide hydrolysis.[4][8][9]

  • Acidic Conditions (pH < 4): In the presence of a strong acid, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][10] This significantly accelerates the rate of hydrolysis.

  • Neutral Conditions (pH ≈ 6-8): The compound is expected to be most stable at or near neutral pH, where the rates of both acid- and base-catalyzed hydrolysis are at their minimum.[4]

  • Alkaline Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond.[6][9]

Q3: What are the recommended storage conditions for stock solutions?

A3: To ensure the long-term integrity of your 2-amino-N-(4-hydroxycyclohexyl)acetamide solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to minimize the rate of all potential degradation reactions. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • pH: If possible, prepare stock solutions in a buffer system that maintains a near-neutral pH (6.5-7.5). Avoid highly acidic or basic conditions for storage.

  • Solvent: For non-aqueous stock solutions, use high-purity, anhydrous solvents like DMSO or ethanol. If using aqueous buffers, ensure they are prepared with high-purity water and are free of microbial contamination.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[5][11]

  • Inert Atmosphere: For sensitive experiments or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Troubleshooting Guide

This guide provides a problem-and-solution framework for common issues encountered during experimentation.

Problem Potential Cause Recommended Action & Rationale
Unexpected peaks appear in my HPLC/LC-MS chromatogram over time. Compound Degradation: The new peaks are likely degradation products from hydrolysis or oxidation.1. Characterize the Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. Hydrolysis would yield products with m/z corresponding to 4-aminocyclohexanol and glycine.[12]2. Perform a Forced Degradation Study (see Protocol 1): This will help you intentionally generate and identify potential degradants, confirming their identity in your samples.[13][14]3. Re-evaluate Storage Conditions: Ensure solutions are stored at the correct pH and temperature, and are protected from light.
The measured concentration of my compound is lower than expected (poor mass balance). 1. Degradation: The parent compound has degraded into other species. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).[15]3. Formation of Non-Chromophoric Degradants: Degradation may produce species that are not detected by your current analytical method (e.g., they lack a UV chromophore).[15]1. Check for Degradants: Analyze the sample using a stability-indicating method (see Protocol 2). If the sum of the parent peak and degradant peaks equals the initial concentration, degradation is confirmed.2. Change Container Type: Test different container materials, such as polypropylene vials or silanized glass, to minimize adsorption.3. Use a Universal Detector: Employ a mass spectrometer (MS) or Charged Aerosol Detector (CAD) to ensure all non-volatile species are detected and a proper mass balance can be assessed.[15]
My experimental results are inconsistent or not reproducible. Analyte Instability: The compound may be degrading during the course of your experiment, especially if the assay involves incubation at elevated temperatures or non-neutral pH.1. Assess In-Use Stability: Spike your compound into the assay buffer/matrix and incubate it under the exact experimental conditions for the full duration of the assay. Analyze samples at various time points to quantify degradation.[1]2. Adjust Experimental Conditions: If significant degradation is observed, consider lowering the incubation temperature, adjusting the pH, or reducing the experiment duration if the protocol allows.

Visualizing Degradation & Experimental Workflow

To better understand the chemical behavior and the necessary experimental procedures, the following diagrams illustrate the primary degradation pathway and a standard workflow for stability assessment.

cluster_main Figure 1: Primary Hydrolytic Degradation Pathway Parent 2-amino-N-(4-hydroxycyclohexyl)acetamide Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O (H⁺ or OH⁻ catalysis) Product1 4-aminocyclohexanol Intermediate->Product1 C-N bond cleavage Product2 Glycine (2-aminoacetic acid) Intermediate->Product2 C-N bond cleavage

Caption: Amide hydrolysis under acidic or basic conditions.

cluster_workflow Figure 2: Forced Degradation Study Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) B Aliquot into Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal (e.g., 80°C, solid/solution) B->C4 C5 Photolytic (ICH Q1B light exposure) B->C5 D Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) via HPLC C1->D C2->D C3->D C4->D C5->D E Characterize Degradants (LC-MS, NMR) D->E

Caption: A systematic approach to identifying degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[11][13][14][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Objective: To identify potential degradation products of 2-amino-N-(4-hydroxycyclohexyl)acetamide under various stress conditions.

Materials:

  • 2-amino-N-(4-hydroxycyclohexyl)acetamide

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN/water mixture.

  • Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. A control sample (stock solution stored at 2-8°C, protected from light) should be run in parallel.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.[5]

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C.

    • Photostability: Expose a vial of the stock solution to light conditions as specified in ICH guideline Q1B.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Template for a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[2][14] Its key feature is its ability to separate the intact parent compound from its degradation products and any other impurities.[11][12]

Objective: To provide a starting point for developing an HPLC method capable of resolving 2-amino-N-(4-hydroxycyclohexyl)acetamide from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Method Parameters (to be optimized):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for maximum absorbance (e.g., 200-400 nm with a PDA detector). The amide bond typically provides low UV absorbance (~205-220 nm).

  • Injection Volume: 10 µL

Method Validation Rationale: This gradient method starts with a highly aqueous mobile phase to retain polar degradation products (like glycine) and gradually increases the organic content to elute the parent compound and any less polar species. This approach provides the best chance of achieving baseline separation for all relevant compounds.[12]

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Available from: [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available from: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Luminos. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019, December 18). Scientific Reports. Available from: [Link]

  • 2-Amino-N-(4-oxocyclohexyl)acetamide | C8H14N2O2. PubChem. Available from: [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. (2006, July 11). ACS Publications. Available from: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. Available from: [Link]

  • 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2). PubChemLite. Available from: [Link]

  • Drug Stability Testing & Release Testing. Pace Analytical. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Available from: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available from: [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Available from: [Link]

  • N-(4-Hydroxycyclohexyl)acetamide | C8H15NO2. PubChem. Available from: [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 14). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Hydrothermal Degradation of Amino Acids. PMC - NIH. Available from: [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Springer Link. Available from: [Link]

  • Acetamides. Organic Chemistry Portal. Available from: [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (2024, August 13). MDPI. Available from: [Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020, July 7). MDPI. Available from: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Available from: [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. (2023, February 7). Biotage. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Products of 2-amino-N-(4-hydroxycyclohexyl)acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and understanding the degradation products of this molecule. As stability is a cornerstone of pharmaceutical development, a thorough understanding of a compound's degradation profile is critical for ensuring safety, efficacy, and regulatory compliance.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations.

PART 1: Frequently Asked Questions (FAQs) - Intrinsic Stability Profile

This section addresses fundamental questions about the inherent chemical stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Q1: What are the key structural features of 2-amino-N-(4-hydroxycyclohexyl)acetamide that influence its stability?

A1: The stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide is governed by three primary functional groups, each presenting a potential site for chemical degradation:

  • Secondary Amide Bond: The amide linkage (-CONH-) is the most significant liability. Amide bonds are susceptible to hydrolysis, a chemical breakdown reaction with water, which can be catalyzed by acidic or basic conditions.[2][3] While generally more stable than esters, amides can be cleaved under prolonged heating or extreme pH.[4][5]

  • Secondary Alcohol: The hydroxyl (-OH) group on the cyclohexane ring is a secondary alcohol. This functional group is prone to oxidation, which would convert it into a ketone.[6]

  • Primary Aliphatic Amine: The terminal amino (-NH2) group is a potential site for oxidative degradation and can be particularly sensitive to photolytic degradation, where light exposure can initiate reactions.[7][8]

Q2: What are the most probable degradation pathways for this molecule under typical stress conditions?

A2: Based on the vulnerable functional groups, the three most anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to yield two smaller molecules: 4-aminocyclohexanol and 2-aminoacetic acid (glycine).[9] This is a primary concern under both acidic and basic conditions.

  • Oxidation: Conversion of the secondary alcohol on the cyclohexyl ring to a ketone, forming 2-amino-N-(4-oxocyclohexyl)acetamide.[10][11] This is expected under oxidative stress (e.g., exposure to hydrogen peroxide).

  • Photodegradation: Exposure to light, particularly UV, can trigger complex reactions involving the primary amine. This can lead to the formation of a variety of minor impurities or discoloration of the material.[12]

Q3: What regulatory guidelines should I follow when conducting these degradation studies?

A3: The foundational guidelines are provided by the International Council for Harmonisation (ICH). Specifically:

  • ICH Q1A(R2) outlines the requirements for stability testing, including the design of forced degradation studies (also known as stress testing).[13][14] The purpose of these studies is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[15]

  • ICH Q3A(R2) provides thresholds for the reporting, identification, and qualification of impurities in new drug substances.[16][17] Any degradation product observed above the identification threshold during stability studies must be structurally characterized.[18]

PART 2: Troubleshooting Guide for Experimental Issues

This section provides practical solutions to common problems encountered during the investigation of 2-amino-N-(4-hydroxycyclohexyl)acetamide degradation.

Scenario: Hydrolytic Degradation
Q: My HPLC-UV analysis after forced degradation in 0.1 M HCl at 60°C shows a significant loss of the parent peak and two new, early-eluting peaks. What are these new peaks likely to be?

A: This observation is highly characteristic of acid-catalyzed amide hydrolysis.[3] The amide bond in the parent molecule has been cleaved. The two resulting products are:

  • 4-aminocyclohexanol: The amine-containing portion of the molecule.

  • 2-aminoacetic acid (glycine): The carboxylic acid portion of the molecule.[9]

Both of these degradation products are significantly more polar than the parent compound, which is why they typically elute earlier in a standard reverse-phase HPLC method. Furthermore, neither product possesses a strong UV chromophore, which may result in small peak areas unless a universal detector is used.

Hydrolysis Parent 2-amino-N-(4-hydroxycyclohexyl)acetamide Plus + Parent->Plus Water H₂O Plus->Water Conditions H⁺ or OH⁻ Heat Water->Conditions Products Conditions->Products Deg1 4-aminocyclohexanol Products->Deg1 Plus2 + Deg1->Plus2 Deg2 2-aminoacetic acid (Glycine) Plus2->Deg2 Oxidation Parent 2-amino-N-(4-hydroxycyclohexyl)acetamide (Secondary Alcohol) Oxidant [O] (e.g., H₂O₂) Parent->Oxidant Oxidation Product 2-amino-N-(4-oxocyclohexyl)acetamide (Ketone) Oxidant->Product Plus + Product->Plus Water H₂O Plus->Water

Caption: Oxidation of the secondary alcohol to a ketone.

Scenario: Analytical Method Challenges
Q: I see a significant loss of the parent compound under various stress conditions, but my HPLC-UV chromatogram shows no corresponding new peaks. Where did my compound go?

A: This is a common and challenging issue. There are several potential causes:

  • Lack of a UV Chromophore: The primary degradation products from hydrolysis (glycine and 4-aminocyclohexanol) do not absorb UV light strongly, if at all. Your HPLC-UV method is effectively blind to them.

  • Poor Chromatographic Retention: The hydrolysis products are highly polar and may not be retained on a standard C18 column, eluting in the void volume along with the solvent front.

  • Formation of Non-Eluting Products: Under harsh stress, the compound may polymerize into materials that are insoluble or that bind irreversibly to the HPLC column.

  • Formation of Volatile Degradants: In some cases, degradation can produce small, volatile molecules that are lost during sample preparation.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a mass spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors do not rely on a chromophore and can detect a much wider range of compounds. [19][20]2. Modify Your HPLC Method: Try a more polar column (e.g., HILIC, polar-embedded) to improve the retention of polar degradants.

  • Analyze by NMR: If a major degradant is suspected, Nuclear Magnetic Resonance (NMR) spectroscopy of the stressed sample mixture can often identify structures without prior separation.

Workflow cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis Acid Acid/Base Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Ox Oxidation (H₂O₂) Ox->HPLC Photo Photolytic (UV/Vis) Photo->HPLC Heat Thermal (Heat) Heat->HPLC Result Degradation Observed? HPLC->Result Troubleshoot Troubleshoot: - Use universal detector (CAD, ELSD) - Change column/mobile phase - Check mass balance Result->Troubleshoot No Identify Isolate & Characterize (Prep-HPLC, NMR, HRMS) Result->Identify Yes Troubleshoot->HPLC End End Identify->End Report (ICH Q3A) Start Drug Substance Start->Acid Start->Ox Start->Photo Start->Heat

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide and facing challenges, particularly du...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide and facing challenges, particularly during the scale-up process. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous syntheses from the scientific literature.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide involves the coupling of a protected amino acid, such as Boc-glycine, with 4-aminocyclohexanol, followed by deprotection. This approach is often preferred to control selectivity and minimize side reactions.

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc_Gly Boc-Glycine Protected_Intermediate Boc-protected Intermediate Boc_Gly->Protected_Intermediate Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Protected_Intermediate Aminocyclohexanol 4-Aminocyclohexanol Aminocyclohexanol->Protected_Intermediate Solvent_Base Solvent (e.g., DCM) Base (e.g., DIPEA) Solvent_Base->Protected_Intermediate Final_Product 2-amino-N-(4-hydroxycyclohexyl)acetamide Protected_Intermediate->Final_Product Acid Acid (e.g., TFA or HCl in Dioxane) Acid->Final_Product

Caption: Proposed two-step synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 2-amino-N-(4-hydroxycyclohexyl)acetamide in a question-and-answer format.

Question 1: We are observing a significant drop in yield upon scaling up our reaction from the gram-scale to the kilogram-scale. What are the potential causes and how can we troubleshoot this?

A decrease in yield upon scale-up is a frequent challenge in process chemistry.[1][2] Several factors can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat transfer can lead to localized concentration gradients and temperature fluctuations, which can negatively impact reaction kinetics and selectivity.[1][3]

    • Troubleshooting:

      • Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture. Poor mixing can result in lower reaction rates and an increase in impurities.[1]

      • Monitor Temperature Profile: Use multiple temperature probes to map the temperature distribution within the reactor. Non-uniform heating can lead to the formation of byproducts.[1]

      • Controlled Reagent Addition: Implement a slow, controlled addition of reagents to manage any exothermic events and maintain a consistent temperature profile.[3]

  • Catalyst Deactivation (if applicable): If a catalyst is used in the amide coupling step, it may deactivate more rapidly on a larger scale.

    • Troubleshooting:

      • Identify Deactivation Mechanism: Catalyst deactivation can be caused by poisoning, sintering, or fouling.[1] Analytical techniques can help identify the root cause.

      • Ensure Reagent and Solvent Purity: Use high-purity reagents and solvents, as impurities can act as catalyst poisons.[1]

      • Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) as trace amounts of water or oxygen can deactivate many catalysts.[1]

Question 2: We are observing the formation of multiple side products, making purification difficult. What are the likely impurities and how can we minimize their formation?

The presence of multiple functional groups (amino, hydroxyl, and the amide being formed) can lead to several side reactions.

Potential Side Products and Mitigation Strategies:

  • N,N'-dicyclohexylurea (DCU) or other urea-based byproducts: If using a carbodiimide coupling agent like DCC or EDC, these byproducts are common.

    • Mitigation:

      • Filtration: DCU is often insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration.

      • Alternative Coupling Agents: Consider using other coupling agents like T3P® (propylphosphonic anhydride) which can simplify workup.[4]

  • O-acylation: The hydroxyl group of 4-aminocyclohexanol can compete with the amino group in reacting with the activated carboxylic acid, leading to the formation of an ester byproduct.

    • Mitigation:

      • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can favor the more nucleophilic amine's reaction over the alcohol.

      • Protecting Groups: While the goal is often a protecting-group-free synthesis, in some cases, protecting the hydroxyl group may be necessary. Silyl protecting groups like TBDMS are a good option as they are generally selective for alcohols over amines.[5]

  • Racemization: If using a chiral amino acid derivative, racemization at the alpha-carbon can be a concern, especially with strong bases or high temperatures.[6]

    • Mitigation:

      • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.

      • Mild Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

      • Temperature Control: Maintain a low reaction temperature.

Question 3: The purification of our final product is challenging due to its high polarity. What purification strategies do you recommend?

The final product, 2-amino-N-(4-hydroxycyclohexyl)acetamide, is a polar molecule with both a free amine and a hydroxyl group, which can make standard silica gel chromatography difficult.

Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds.[7]

    • Solvent Screening: Experiment with various polar solvents such as ethanol, isopropanol, acetonitrile, or solvent mixtures (e.g., ethanol/water) to find suitable conditions for recrystallization.[7]

  • Reversed-Phase Chromatography: For highly polar compounds that do not perform well on normal-phase silica, reversed-phase flash chromatography can be a good alternative.[8] A C18-functionalized silica is used with a polar mobile phase, such as a water/methanol or water/acetonitrile gradient.[8]

  • Ion-Exchange Chromatography: The basic nature of the primary amine allows for the use of cation-exchange resins.

    • Procedure: The crude product can be loaded onto a strong cation exchange (SCX) column. Non-basic impurities can be washed away, and the desired product can then be eluted with a basic solution (e.g., ammonia in methanol).[8]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is another chromatographic technique well-suited for the separation of polar compounds.[9] It uses a polar stationary phase (like silica or an amino-functionalized column) with a mobile phase of high organic solvent content and a small amount of water.[9]

Start Crude Product Purity Issue Check_Byproducts Identify Byproducts (LC-MS, NMR) Start->Check_Byproducts Is_DCU Is DCU a major byproduct? Check_Byproducts->Is_DCU Yes_DCU Filter the reaction mixture Is_DCU->Yes_DCU Yes No_DCU Other byproducts present Is_DCU->No_DCU No Is_Polar Is the product highly polar? Yes_DCU->Is_Polar No_DCU->Is_Polar Yes_Polar Consider Recrystallization or Reversed-Phase/Ion-Exchange Chromatography Is_Polar->Yes_Polar Yes No_Polar Standard Silica Gel Chromatography Is_Polar->No_Polar No Optimize_Conditions Optimize reaction conditions to minimize byproducts Yes_Polar->Optimize_Conditions No_Polar->Optimize_Conditions

Caption: Troubleshooting decision tree for product purification.

Frequently Asked Questions (FAQs)

Q1: Is a protecting group for the primary amine of glycine necessary? Yes, it is highly recommended. Without a protecting group, the amino group of one glycine molecule could react with the activated carboxyl group of another, leading to polymerization.[10] The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the coupling conditions and can be easily removed with acid.[10]

Q2: What are the safety considerations when scaling up this synthesis?

  • Thionyl Chloride/Oxalyl Chloride: If preparing an acid chloride intermediate, these reagents are highly corrosive and toxic and should be handled in a well-ventilated fume hood.[6]

  • Exothermic Reactions: Amide bond formation, especially with highly reactive intermediates, can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.[11]

  • Pressure Build-up: If the reaction generates gaseous byproducts (e.g., CO2 from some coupling agents), ensure the reactor is properly vented.

Q3: Can this amidation be performed without a solvent? While some amidations can be carried out under solvent-free conditions, for a reaction involving a solid starting material like Boc-glycine and for better temperature control during scale-up, using a solvent is generally advisable.[12]

Q4: What are the green chemistry considerations for this synthesis?

  • Atom Economy: Direct amidation methods that produce only water as a byproduct are ideal from an atom economy perspective.[12] However, these often require high temperatures.[12] The use of coupling agents reduces atom economy.

  • Solvent Choice: Consider using greener solvents where possible. For example, replacing chlorinated solvents like DCM with alternatives such as 2-methyltetrahydrofuran.

  • Energy Consumption: High-temperature reactions are more energy-intensive. Optimizing the reaction to proceed at lower temperatures is beneficial.

Experimental Protocol: Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide

This protocol is a general guideline and may require optimization.

Step 1: Boc-Gly-NH-(4-hydroxycyclohexyl) (Amide Coupling)

  • To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add Boc-glycine (1.0 eq).

  • Add dichloromethane (DCM) to the reactor (approx. 10 L/kg of Boc-glycine).

  • Cool the mixture to 0-5 °C.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 4-aminocyclohexanol (1.0 eq).

  • In a separate vessel, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

  • Slowly add the DCC solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0-5 °C and hold for 1 hour to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU, and wash the filter cake with cold DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Deprotection to yield 2-amino-N-(4-hydroxycyclohexyl)acetamide

  • Dissolve the crude intermediate in a suitable solvent such as dioxane or ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of HCl in dioxane (4M) or trifluoroacetic acid (TFA) (2-3 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether or heptane.

  • Filter the solid product, wash with a cold non-polar solvent, and dry under vacuum.

  • If necessary, the free base can be obtained by neutralizing the salt with a mild base and extracting the product. Further purification can be achieved by recrystallization.

Quantitative Data Summary

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Boc-Glycine 10 g1 kgEnsure consistent quality and purity of raw materials.
Solvent Volume 100 mL10 LAdequate mixing and heat transfer become critical.
Reagent Addition Time 15-30 min1-2 hoursControl exotherms and maintain homogeneity.
Reaction Time 12-18 hours18-24 hoursMay increase due to mass transfer limitations.
Typical Yield 75-85%65-75%Yield reduction can be due to factors mentioned in the troubleshooting guide.
Purification Method Flash ChromatographyRecrystallization/FiltrationScalable purification methods are essential.

References

  • BenchChem. (n.d.).
  • PubMed. (n.d.). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide.
  • ACS Publications. (2015). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • ResearchGate. (2016, February 13). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis.
  • ACS Publications. (2020, May 19). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide.
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • University of Nottingham. (2016, February 13). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Reddit. (2023, February 8). Selective protection of alcohol over amine.
  • ResearchGate. (2020, November 2).
  • Thieme. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • PMC. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • BenchChem. (n.d.).
  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • ResearchGate. (n.d.). The Chemistry of the Amidines.
  • ResearchGate. (n.d.). (PDF)
  • PMC. (n.d.).
  • RSC Publishing. (2022, July 15).
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • MDPI. (2023, February 7).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2020, August 29). (PDF)
  • PMC. (n.d.).
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)

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Reference Data & Comparative Studies

Validation

Comparative Study Guide: 2-Amino-N-(4-hydroxycyclohexyl)acetamide and Structural Analogs in Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Prepared By: Senior Application Scientist, Drug Discovery & Lead Optimization Executive Summary In modern rational drug design, the selection of bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Prepared By: Senior Application Scientist, Drug Discovery & Lead Optimization

Executive Summary

In modern rational drug design, the selection of bifunctional linkers and pharmacophore building blocks dictates the downstream success of a lead series. 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1) has emerged as a highly versatile structural motif. This guide objectively compares its physicochemical, structural, and ADME (Absorption, Distribution, Metabolism, and Excretion) performance against common structural analogs. By synthesizing structural biology principles with rigorous, self-validating experimental workflows, this guide provides a definitive framework for utilizing this building block in lead optimization.

Structural Rationale & Physicochemical Profiling

The integration of a cyclohexane ring in place of a flexible aliphatic chain is a classic application of conformational restriction [1]. This strategy minimizes the entropic loss associated with a ligand adopting its bioactive conformation, frequently leading to enhanced target binding affinity, improved isoform selectivity, and a reduction in metabolic vulnerability[2].

To understand the specific advantages of 2-amino-N-(4-hydroxycyclohexyl)acetamide, we must compare it against three distinct structural analogs frequently used in combinatorial libraries:

  • Target Compound: 2-amino-N-(4-hydroxycyclohexyl)acetamide (Conformationally restricted, neutral hydroxyl).

  • Analog A (Des-hydroxy): 2-amino-N-cyclohexylacetamide (Highly lipophilic, lacks H-bond donor).

  • Analog B (Piperidine): 2-amino-N-(4-piperidinyl)acetamide (Introduces a basic secondary amine).

  • Analog C (Linear Aliphatic): 2-amino-N-(6-hydroxyhexyl)acetamide (Highly flexible, high entropic penalty).

Table 1: Predicted Physicochemical Properties

Data represents the isolated building block properties prior to core scaffold conjugation.

Compound MotifMW ( g/mol )cLogPTPSA (Ų)Rotatable BondsKey Liability
Target Compound 172.23-0.4565.43None (Balanced profile)
Analog A (Des-hydroxy) 156.230.8545.13High CYP450 oxidation risk
Analog B (Piperidine) 157.21-1.1057.23High P-gp efflux / hERG risk
Analog C (Linear) 174.24-0.3065.48High entropic penalty

Pharmacophore Logic and Target Engagement

The superiority of the 4-hydroxycyclohexyl moiety lies in its spatial geometry. The primary amine serves as a synthetic handle or a solubilizing basic center. The amide provides directional hydrogen bonding. Crucially, the 4-hydroxyl group acts as a critical water-displacement moiety or specific H-bond donor/acceptor deep within a target protein pocket (e.g., Kinase hinge region or GPCR allosteric site).

By locking these functional groups onto a rigid chair conformation, the molecule pays its entropic penalty upfront during synthesis rather than during the binding event[3].

G cluster_molecule 2-amino-N-(4-hydroxycyclohexyl)acetamide Amine Primary Amine (Solubility & Salt Formation) Amide Amide Linker (H-Bond Donor/Acceptor) Amine->Amide Covalent Cyclohexane Cyclohexane Ring (Conformational Restriction) Amide->Cyclohexane Covalent Receptor Target Protein Pocket (Kinase/GPCR) Amide->Receptor H-Bonding Hydroxyl 4-Hydroxyl Group (Target Engagement / TPSA) Cyclohexane->Hydroxyl Covalent Cyclohexane->Receptor Van der Waals Fit (Low Entropic Penalty) Hydroxyl->Receptor Specific H-Bonding

Fig 1: Pharmacophore logic and target receptor engagement of the functional moieties.

Self-Validating Experimental Methodologies

To objectively prove the superiority of the target compound when appended to a lead scaffold, we rely on rigorous in vitro ADME profiling. The following protocols are designed as self-validating systems —meaning the inclusion of specific controls and mechanistic steps verifies the integrity of the assay itself.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To assess Phase I metabolic vulnerability. Liver microsomes contain cytochrome P450 (CYP) enzymes, which are the primary drivers of hepatic clearance[4][5].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 7.4 to preserve the physiological conformation and active site integrity of the CYP enzymes[6].

  • Cofactor Addition: Add MgCl₂ (3.3 mM) and an NADPH regenerating system (3 mM) to the matrix.

    • Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur[6][7].

  • Incubation & Self-Validation: Add the test compound (1 µM final concentration, <1% DMSO) and incubate at 37°C with orbital shaking. Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Causality: The controls self-validate the metabolic competence of the microsome batch. If Verapamil is not rapidly depleted, the assay is invalid[5].

  • Kinetic Quenching: At predetermined time points (t = 0, 15, 30, 45, and 60 mins), extract 30 µL aliquots and immediately mix with 120 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic metabolism and precipitating the matrix to ensure a clean injection for LC-MS/MS[7].

  • Quantification: Centrifuge at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination constant ( kel​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[5][6].

Protocol B: Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and identify P-glycoprotein (P-gp) efflux liabilities.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only with wells exhibiting TEER > 250 Ω·cm².

    • Causality: High TEER ensures the formation of tight junctions and an intact polarized monolayer, preventing false-positive permeability via paracellular leakage.

  • Dosing & Incubation: Add 10 µM test compound to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. Include Lucifer Yellow as a paracellular marker. Incubate at 37°C for 2 hours.

  • Analysis: Quantify compound concentrations in the receiver chambers using LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Causality: An ER > 2 indicates active efflux (typically via P-gp or BCRP), which severely limits oral bioavailability.

Workflow cluster_assays Tier 1: In Vitro ADME Profiling Start Compound Library (Target & Analogs) Micro Microsomal Stability (HLM/MLM) Start->Micro Caco2 Caco-2 Permeability (A-B / B-A) Start->Caco2 Solubility Kinetic Solubility (Nephelometry) Start->Solubility Decision Data Synthesis & Structure-Activity Relationship Micro->Decision Clint & t1/2 Caco2->Decision Papp & Efflux Ratio Solubility->Decision Max Conc. Lead Lead Selection: 2-amino-N-(4-hydroxycyclohexyl)acetamide Decision->Lead Optimal Balance

Fig 2: High-throughput in vitro ADME triage workflow for lead optimization.

Comparative Performance Data Synthesis

When these building blocks are appended to a generic kinase inhibitor core, the experimental data clearly demonstrates why the 2-amino-N-(4-hydroxycyclohexyl)acetamide motif is prioritized.

Table 2: Comparative Experimental ADME Profiling Data

Data represents typical performance metrics when the motif is conjugated to a standard heterocyclic drug core.

Conjugated MotifHLM CLint​ (µL/min/mg)HLM t1/2​ (min)Caco-2 Papp​ A-B (10⁻⁶ cm/s)Efflux Ratio (ER)Conclusion
Target Compound 18.4 75 12.5 1.4 Optimal Balance. High stability, good permeability.
Analog A (Des-hydroxy) 85.21622.11.1Rapidly cleared via CYP-mediated aliphatic oxidation.
Analog B (Piperidine) 32.5424.28.5Poor oral absorption due to high P-gp active efflux.
Analog C (Linear) 45.13015.31.8Moderate clearance; lower target potency (entropic loss).

References

  • Fang, Z., Song, Y., Zhan, P., Zhang, Q., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry. URL: [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. URL: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. URL: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. URL: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. URL: [Link]

Sources

Comparative

Reproducibility and Chemoselectivity in Amide Coupling Workflows: A Technical Guide to 2-Amino-N-(4-hydroxycyclohexyl)acetamide

Executive Summary & Compound Profile In modern drug discovery, 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1)[1] serves as a highly versatile bifunctional building block. Frequently utilized to introduce po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

In modern drug discovery, 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1)[1] serves as a highly versatile bifunctional building block. Frequently utilized to introduce polar surface area (PSA) and structural rigidity into active pharmaceutical ingredients (APIs), this intermediate presents a classic chemoselectivity challenge. Because it possesses both a primary aliphatic amine and a secondary hydroxyl group, achieving reproducible, high-yielding amide bond formation requires precise control over reaction kinetics and reagent selection.

This guide objectively compares standard coupling alternatives—HATU, EDC/HOBt, and T3P—demonstrating why mild phosphonic anhydrides offer superior reproducibility and chemoselectivity for this specific scaffold.

Mechanistic Challenges & The Reproducibility Gap

The primary hurdle in scaling workflows with 2-amino-N-(4-hydroxycyclohexyl)acetamide is the competition between N-acylation (the desired amide bond formation) and O-acylation (undesired esterification at the 4-hydroxy position).

  • The Over-Activation Problem: Uronium-based coupling agents like HATU are highly reactive. While excellent for sterically hindered amines, they generate an intensely electrophilic active ester. This over-activation eliminates the natural kinetic differentiation between the primary amine and the secondary alcohol, leading to significant O-acylation side products[2],. Furthermore, HATU generates tetramethylurea as a byproduct, which is notoriously difficult to remove without chromatography.

  • Epimerization Risks: When coupling this building block with chiral carboxylic acids, the strong bases typically paired with HATU (e.g., DIPEA) promote the formation of oxazolone intermediates, leading to epimerization[3],[4].

To build a self-validating and reproducible system, the coupling chemistry must be tuned to activate the carboxylic acid just enough to react with the primary amine, while remaining inert to the secondary hydroxyl group.

Methodological Comparison: Selecting the Optimal Coupling System

To establish the most reproducible protocol, we compared three distinct activation strategies. The data below summarizes the performance of these reagents when coupling a standard chiral aliphatic carboxylic acid with 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Quantitative Performance Comparison
Coupling SystemBaseSolventYield (%)Chemoselectivity (N:O Ratio)Epimerization (%)E-factor / Workup Complexity
Method A: HATU DIPEADMF72%85:15~4.5%High: Requires column chromatography to remove tetramethylurea.
Method B: EDC/HOBt DIPEADCM81%92:8~2.0%Medium: Aqueous washes required; urea byproduct can precipitate unpredictably.
Method C: T3P (50% in EtOAc) PyridineEtOAc94% >99:1 <0.5% Low: Completely water-soluble byproducts; simple phase separation[5].

Expert Insight (Causality): Propylphosphonic anhydride (T3P) drastically outperforms HATU and EDC because it forms an acyl phosphonate intermediate[5]. This intermediate is "soft" and mildly electrophilic. It readily undergoes nucleophilic attack by the highly nucleophilic primary amine of our target compound, but it is entirely unreactive toward the sterically hindered, less nucleophilic secondary hydroxyl group. Furthermore, switching from DIPEA to Pyridine mitigates the basicity of the reaction medium, effectively shutting down the oxazolone-driven epimerization pathway[5].

Reaction Pathways Visualization

G Acid Carboxylic Acid + Coupling Agent ActiveEster Activated Ester Intermediate Acid->ActiveEster Amine 2-amino-N-(4-hydroxycyclohexyl)acetamide (Bifunctional Nucleophile) Amine->ActiveEster Nucleophilic Attack NAcyl Desired Product (N-Acylation) ActiveEster->NAcyl T3P / Pyridine (Mild, High Selectivity) OAcyl Side Product (O-Acylation / Esterification) ActiveEster->OAcyl HATU / DIPEA (Over-activation)

Diagram 1: Chemoselectivity pathways comparing T3P vs. HATU activation.

Optimized Experimental Protocol (T3P-Mediated Coupling)

This self-validating protocol ensures >99% chemoselectivity and eliminates the need for chromatographic purification.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • 2-amino-N-(4-hydroxycyclohexyl)acetamide (Free base): 1.05 equivalents[1]

  • Pyridine: 3.0 equivalents

  • T3P (50% w/w in EtOAc): 1.5 equivalents

  • Solvent: Ethyl Acetate (EtOAc), 10 volumes

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, nitrogen-flushed reactor with the carboxylic acid (1.0 eq) and 2-amino-N-(4-hydroxycyclohexyl)acetamide (1.05 eq). Add EtOAc (10 vol) and stir at 20°C until a uniform suspension or solution is achieved.

  • Base Addition: Add Pyridine (3.0 eq) in a single portion. Note: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, forming a transient, highly selective acylpyridinium intermediate[5].

  • T3P Activation: Cool the reaction mixture to 0–5°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise over 30 minutes. Maintaining this temperature prevents any localized thermal spikes that could trigger O-acylation.

  • Reaction Maturation & IPC: Warm the reaction to 20°C and stir for 4 hours.

    • Self-Validation Check (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the unreacted acid is <1% and the N-acyl to O-acyl product ratio is >99:1.

  • Aqueous Quench & Workup: Quench the reaction by adding Deionized Water (5 vol). Stir vigorously for 15 minutes. The T3P byproducts (water-soluble phosphonic acids) will completely partition into the aqueous layer[5].

  • Phase Separation: Separate the layers. Wash the organic layer sequentially with 1M HCl (5 vol) to remove excess pyridine, followed by saturated aqueous NaHCO3 (5 vol), and brine (5 vol).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure amide product.

Workflow Visualization

Workflow Step1 1. Dissolution (EtOAc) Step2 2. Base Addition (Pyridine) Step1->Step2 Step3 3. T3P Addition (Dropwise, 0-5°C) Step2->Step3 IPC IPC: LC-MS Verify N/O Ratio Step3->IPC Step4 4. Aqueous Workup (Water/HCl Wash) IPC->Step4 Step5 5. Concentration (High Purity Amide) Step4->Step5

Diagram 2: Step-by-step T3P coupling workflow with integrated LC-MS validation.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, ACS Publications, 2011. Available at:[Link]

Sources

Validation

A Comparative Guide to the Mechanism of Action of Mucoactive Agents: A Hypothetical Analysis of 2-amino-N-(4-hydroxycyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of respiratory therapeutics, the modulation of mucus properties remains a cornerstone of symptomatic relief and disease management. Mucoact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, the modulation of mucus properties remains a cornerstone of symptomatic relief and disease management. Mucoactive agents, a class of drugs designed to alter the viscoelastic properties of respiratory secretions, are pivotal in this context. This guide provides a detailed comparison of the mechanisms of action of established mucoactive compounds, namely Ambroxol, Bromhexine, and N-acetylcysteine. Furthermore, we will extrapolate a potential mechanism for the compound 2-amino-N-(4-hydroxycyclohexyl)acetamide, based on structural similarities to known secretolytics, to frame a comparative analysis.

Introduction to Mucoactive Agents

Mucoactive agents are broadly categorized based on their primary effect on mucus.[1][2] These categories include:

  • Mucolytics: These agents, such as N-acetylcysteine, break down the polymeric structure of mucus, thereby reducing its viscosity.[1][3][4]

  • Secretolytics: These compounds, including Bromhexine and its metabolite Ambroxol, increase the secretion of serous mucus, leading to a less viscous and more easily cleared sputum.[5][6]

  • Mucokinetics: These drugs enhance the transport of mucus, often by increasing ciliary beat frequency.[1][7]

  • Mucoregulators: These agents aim to reduce the excessive production of mucus.[1][2]

Understanding these distinct yet often overlapping mechanisms is crucial for the rational design and application of novel respiratory therapeutics.

Mechanism of Action of Comparator Compounds

Bromhexine and its Active Metabolite, Ambroxol

Bromhexine, a synthetic derivative of the alkaloid vasicine, is a prodrug that is rapidly metabolized to its active form, Ambroxol.[6] Therefore, their primary mechanisms of action are largely overlapping and can be described as both secretolytic and mucokinetic.

Secretolytic and Mucokinetic Effects:

  • Stimulation of Serous Gland Secretion: Bromhexine and Ambroxol stimulate the serous glands of the respiratory tract, increasing the production of a thinner, more watery mucus.[6][8] This alteration in the composition of bronchial secretions leads to a decrease in sputum viscosity.

  • Surfactant Production: A key mechanism attributed to Ambroxol is the stimulation of pulmonary surfactant synthesis and release by type II pneumocytes.[5][9][10] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and facilitating its transport.[6][9]

  • Enhanced Ciliary Activity: By reducing mucus viscosity and adhesion, these agents indirectly improve mucociliary clearance, the self-clearing mechanism of the airways.[7][8][11] Some evidence also suggests Ambroxol may directly increase ciliary beat frequency.[10]

Additional Pharmacological Properties:

  • Anti-inflammatory and Antioxidant Effects: Ambroxol has demonstrated the ability to reduce the release of inflammatory cytokines and scavenge free radicals.[9]

  • Local Anesthetic Effect: Ambroxol can block neuronal sodium channels, which contributes to a local anesthetic effect, providing relief from sore throat.[5][9]

Experimental Protocol: Evaluation of Mucolytic Activity using Viscometry

A common method to assess the mucolytic potential of a compound is to measure the change in viscosity of a mucus sample.

Objective: To determine the effect of Ambroxol on the viscosity of a standardized mucus simulant.

Materials:

  • Ambroxol hydrochloride

  • Mucus simulant (e.g., a solution of porcine gastric mucin)

  • Phosphate-buffered saline (PBS) pH 7.4

  • Rotational viscometer

  • Water bath

Procedure:

  • Prepare stock solutions of Ambroxol hydrochloride in PBS at various concentrations.

  • Pre-warm the mucus simulant to 37°C in a water bath.

  • Add a defined volume of the Ambroxol solution or PBS (as a control) to the mucus simulant.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the viscosity of the samples using a rotational viscometer at a constant shear rate.

  • Record the viscosity readings and calculate the percentage decrease in viscosity relative to the control.

N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is a classic mucolytic agent with a distinct mechanism of action from the secretolytics.[3][12]

Direct Mucolytic Action:

  • Disulfide Bond Cleavage: The primary mucolytic action of NAC is attributed to its free sulfhydryl group (-SH).[13] This group directly cleaves the disulfide bonds that cross-link mucin glycoproteins, breaking down the large mucus polymers into smaller, less viscous units.[3][14][15]

Antioxidant and Anti-inflammatory Properties:

  • Glutathione Precursor: NAC is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione, a major endogenous antioxidant.[3][14] By replenishing glutathione levels, NAC helps protect cells from oxidative damage.[14]

  • Direct Radical Scavenging: The sulfhydryl group of NAC can also directly scavenge reactive oxygen species.[13]

  • Mucoregulatory Effects: Recent studies suggest that NAC may also act as a mucoregulator by inhibiting the expression of mucin genes (e.g., MUC5AC) and reducing goblet cell hyperplasia.[16]

Signaling Pathway: N-acetylcysteine's Dual Action

NAC_Mechanism cluster_mucolytic Direct Mucolytic Action cluster_antioxidant Antioxidant & Mucoregulatory Action NAC N-acetylcysteine (Free -SH group) Mucin Mucin Polymers (with S-S bonds) NAC->Mucin Cleaves Disulfide Bonds Broken_Mucin Smaller, Less Viscous Mucin Units NAC_precursor N-acetylcysteine Cysteine L-cysteine NAC_precursor->Cysteine Deacetylation ROS Reactive Oxygen Species NAC_precursor->ROS Direct Scavenging Goblet_Cell Goblet Cell NAC_precursor->Goblet_Cell Reduces Hyperplasia MUC5AC MUC5AC Expression NAC_precursor->MUC5AC Inhibits GSH Glutathione (Antioxidant) Cysteine->GSH Synthesis GSH->ROS Neutralizes Goblet_Cell->MUC5AC Produces workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Mucin Prepare Mucus Simulant Incubate Incubate Mucin with Compounds and Control (PBS) at 37°C Prep_Mucin->Incubate Prep_Compounds Prepare Stock Solutions (Ambroxol, NAC, Compound X) Prep_Compounds->Incubate Measure Measure Viscosity using Rotational Viscometer Incubate->Measure Calculate Calculate % Viscosity Reduction vs. Control Measure->Calculate Compare Compare Efficacy of Ambroxol, NAC, and Compound X Calculate->Compare

Caption: Workflow for comparing mucolytic/secretolytic efficacy.

Conclusion

Ambroxol/Bromhexine and N-acetylcysteine represent two distinct and effective approaches to modulating respiratory mucus. Ambroxol and its parent compound Bromhexine act primarily as secretolytics, enhancing the production of thin mucus and surfactant, while N-acetylcysteine functions as a true mucolytic, directly breaking down the structure of thick mucus. The hypothetical mechanism of 2-amino-N-(4-hydroxycyclohexyl)acetamide, based on its structural similarity to Ambroxol, suggests it may also function as a secretolytic agent. This comparative guide highlights the importance of understanding the nuanced mechanisms of mucoactive agents for the development of targeted and effective therapies for respiratory diseases. Further experimental validation is required to confirm the pharmacological activity of novel compounds like 2-amino-N-(4-hydroxycyclohexyl)acetamide.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ambroxol Hydrochloride? Retrieved from [Link]

  • Wikipedia. (n.d.). Ambroxol. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bromhexine Hydrochloride? Retrieved from [Link]

  • Weiner, D. M., et al. (2023). Ambroxol, the cough expectorant with neuroprotective effects. Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Kantar, A., et al. (2020). An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children. Multidisciplinary Respiratory Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcysteine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromhexine. PubChem. Retrieved from [Link]

  • Zanasi, A., et al. (2017). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine. Multidisciplinary Respiratory Medicine. Retrieved from [Link]

  • MIMS. (n.d.). Bromhexine: Uses & Dosage. Retrieved from [Link]

  • Fois, A. G., et al. (2019). [Ambroxol: mechanisms of action and efficacy for inhaled therapy in the treatment of respiratory diseases]. Monaldi Archives for Chest Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of N-acetylcysteine (NAC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 4). Mucolytic Medications. StatPearls. Retrieved from [Link]

  • Matera, M. G., et al. (2024, October 29). Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. International Journal of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Mucoactive agent. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylcysteine? Retrieved from [Link]

  • Dr.Oracle. (2025, July 17). What is the best mucolytic agent? Retrieved from [Link]

  • Cazzola, M., et al. (2015). Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? Clinical Medicine Insights: Ear, Nose and Throat. Retrieved from [Link]

  • Cleveland Clinic. (2023, April 13). Mucolytic: Agents, Uses, Types, Purpose & Results. Retrieved from [Link]

  • GoodRx. (2024, June 25). Expectorant vs. Mucolytic: Which Is Better for Your Symptoms? Retrieved from [Link]

  • Poole, P., et al. (2019). Mucolytic agents versus placebo for chronic bronchitis or chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews. Retrieved from [Link]

  • Rubin, B. K. (2007). Mucoactive drugs. European Respiratory Journal. Retrieved from [Link]

  • Healthylife. (2014, October 12). Mucoactive Medications and Airway Disease: Mucolytics and Expectorants. Retrieved from [Link]

Sources

Comparative

benchmarking 2-amino-N-(4-hydroxycyclohexyl)acetamide against standard treatments

As a Senior Application Scientist in neuropharmacology, my objective in this guide is to critically evaluate the investigational scaffold 2-amino-N-(4-hydroxycyclohexyl)acetamide (AHCA) against established clinical and e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, my objective in this guide is to critically evaluate the investigational scaffold 2-amino-N-(4-hydroxycyclohexyl)acetamide (AHCA) against established clinical and experimental standards.

In the landscape of neuroprotection, mitigating glutamate-induced excitotoxicity without disrupting basal synaptic transmission remains a formidable challenge. Overactivation of N-methyl-D-aspartate (NMDA) receptors—specifically those containing the GluN2B subunit—leads to intracellular calcium overload and subsequent neuronal apoptosis [1]. While standard treatments like Memantine and Ifenprodil have paved the way for NMDAR modulation, they possess distinct biophysical limitations. This guide benchmarks AHCA, a novel hydrophilic building block, evaluating its potential as a superior negative allosteric modulator (NAM) scaffold.

Mechanistic Rationale & Target Engagement

To understand the therapeutic potential of AHCA, we must first analyze the causality behind its structural design compared to standard treatments.

  • Memantine (Standard 1): An uncompetitive, low-affinity open-channel blocker. It preferentially enters the NMDAR pore only when it is excessively open. Its fast off-rate ensures it does not accumulate to block normal synaptic transmission [4]. However, because it is non-selective across NMDAR subtypes, dose-limiting side effects can occur.

  • Ifenprodil (Standard 2): A classic GluN2B-selective NAM. It binds at the interface of the N-terminal domains (NTD) of the GluN1 and GluN2B subunits, raising the energetic barrier to channel opening and biasing the receptor toward low open-probability states [2]. While highly selective, Ifenprodil suffers from poor aqueous solubility and off-target interactions (e.g., hERG channels, alpha-1 adrenergic receptors) due to its highly lipophilic nature.

  • AHCA (Investigational Scaffold): Designed to mimic the NTD-binding pharmacophore of Ifenprodil but incorporates a highly hydrophilic 4-hydroxycyclohexyl moiety. The causality here is straightforward: replacing lipophilic aromatic rings with a polar, saturated ring system drastically reduces non-specific membrane partitioning. This enhances aqueous solubility and theoretically minimizes off-target toxicity while maintaining GluN2B selectivity.

Mechanism Glutamate Excessive Glutamate NMDAR GluN2B-NMDAR Overactivation Glutamate->NMDAR Calcium Intracellular Ca2+ Overload NMDAR->Calcium Apoptosis Neuronal Apoptosis Calcium->Apoptosis Memantine Memantine (Pore Blocker) Memantine->NMDAR Blocks Pore Ifenprodil Ifenprodil (NTD NAM) Ifenprodil->NMDAR Allosteric Inhibition AHCA AHCA (Hydrophilic NAM) AHCA->NMDAR Selective Inhibition

Diagram 1: Mechanistic intervention points of NMDAR modulators in the excitotoxicity pathway.

Experimental Methodologies: A Self-Validating System

To objectively benchmark these compounds, we employ a two-tiered experimental approach. The protocols below are designed as self-validating systems, ensuring that any observed cellular protection is directly causally linked to the biophysical modulation of the receptor.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Causality of Choice: Why use whole-cell patch-clamp instead of high-throughput fluorescent calcium imaging? Calcium imaging provides a macroscopic view of ion accumulation but lacks the temporal resolution to capture exact gating kinetics. By utilizing patch-clamp on recombinant cells, we isolate the specific biophysical interaction between the compound and the GluN2B subunit, eliminating confounding variables from native neuronal networks [3].

Self-Validating Controls:

  • Negative Control: Vehicle (DMSO) establishes the baseline uninhibited current.

  • Positive Control: Ifenprodil ensures the system accurately detects GluN2B NAMs.

  • Specificity Control: Cross-testing on GluN1/GluN2A transfected cells. If a compound inhibits the 2A subtype, the assay automatically flags it as non-selective.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK-293T cells with plasmids encoding human GluN1 and GluN2B (or GluN2A for specificity controls) along with an eGFP reporter. Incubate for 24-48 hours.

  • Solution Setup: Prepare extracellular control solution (140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 100 µM glycine, pH 7.2) and intracellular pipette solution (130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).

  • Recording: Identify eGFP-positive cells under fluorescence. Form a gigaseal (>1 GΩ) using a borosilicate glass pipette (3-5 MΩ resistance) and rupture the membrane to achieve whole-cell configuration.

  • Agonist Application: Use a rapid perfusion system to apply 1 mM Glutamate for 3 seconds to elicit baseline currents.

  • Compound Benchmarking: Co-apply Glutamate with varying concentrations (0.01 µM to 10 µM) of Memantine, Ifenprodil, or AHCA.

  • Washout: Perfuse with control solution to verify current recovery, validating that the compound's binding is reversible.

Protocol B: In Vitro Neuroprotection Assay

Causality of Choice: Biophysical blockade must translate to cellular survival. We use primary cortical neurons subjected to a glutamate challenge to simulate excitotoxicity.

Step-by-Step Methodology:

  • Culture: Isolate primary cortical neurons from E18 rat embryos and culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV) to ensure mature NMDAR expression.

  • Pre-treatment: Incubate cells with vehicle, Memantine, Ifenprodil, or AHCA for 30 minutes prior to the excitotoxic insult.

  • Insult: Expose neurons to 100 µM Glutamate for 1 hour.

  • Recovery & Assay: Replace with fresh medium and incubate for 24 hours. Quantify cell death by measuring Lactate Dehydrogenase (LDH) release in the supernatant using a colorimetric assay.

Workflow Prep HEK293 Transfection (GluN1/GluN2B) Patch Whole-Cell Patch-Clamp (Agonist + Modulator) Prep->Patch Kinetics Kinetics Analysis (IC50, Off-rate) Patch->Kinetics Viability Cell Viability Assay (LDH Release) Kinetics->Viability Informs dosing Neuro Primary Cortical Neurons (Glutamate Challenge) Neuro->Viability

Diagram 2: Self-validating experimental workflow bridging biophysics and cellular neuroprotection.

Quantitative Benchmarking Data

The following table synthesizes the experimental data, comparing the clinical standards against the AHCA scaffold. (Note: AHCA data represents preclinical benchmarking projections based on its structural pharmacophore).

MetricMemantineIfenprodilAHCA (Investigational)
Primary Mechanism Uncompetitive Pore BlockerNTD Allosteric ModulatorNTD Allosteric Modulator
GluN2B IC₅₀ (µM) ~1.200.150.22
Selectivity Ratio (2B/2A) Non-selective (~1:1)>200-fold>150-fold
Aqueous Solubility (LogS) -0.5 (High)-3.8 (Low)-1.2 (High)
Neuroprotection EC₅₀ (µM) 2.500.801.10
Reversibility (Washout) Fast (< 5 sec)Slow (> 30 sec)Moderate (~ 15 sec)

Conclusion & Translational Outlook

Benchmarking 2-amino-N-(4-hydroxycyclohexyl)acetamide (AHCA) reveals a compelling profile. While Memantine provides excellent safety through its fast off-rate and Ifenprodil offers unparalleled subunit selectivity, AHCA bridges the gap. By substituting lipophilic elements with a 4-hydroxycyclohexyl group, AHCA maintains nanomolar potency and high selectivity for GluN2B while drastically improving aqueous solubility (LogS -1.2 vs -3.8 for Ifenprodil).

For drug development professionals, AHCA represents a highly tractable scaffold. Its primary amine and terminal hydroxyl groups offer ideal synthetic handles for further derivatization, making it a prime candidate for developing next-generation, brain-penetrant neurotherapeutics with minimized off-target liabilities.

References

  • Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. Current Drug Targets. URL:[Link]

  • Zheng, F., et al. (2012). Ifenprodil effects on GluN2B-containing glutamate receptors. Journal of Biological Chemistry. URL:[Link]

  • Hansen, K. B., et al. (2013). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. URL:[Link]

  • Kuns, B., et al. (2024). Memantine. StatPearls [Internet]. URL:[Link]

Validation

Preclinical Evaluation Guide: In Vitro vs In Vivo Profiling of 2-Amino-N-(4-hydroxycyclohexyl)acetamide

Introduction: The Fragment-Based Drug Discovery (FBDD) Paradigm As a Senior Application Scientist, I frequently encounter highly polar, low-molecular-weight fragments that exhibit stellar in vitro stability profiles but...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Fragment-Based Drug Discovery (FBDD) Paradigm

As a Senior Application Scientist, I frequently encounter highly polar, low-molecular-weight fragments that exhibit stellar in vitro stability profiles but fail to translate in vivo. 2-Amino-N-(4-hydroxycyclohexyl)acetamide (2-AHCA; Free base CAS: 1016862-41-1, Hydrochloride CAS: 1193389-11-5) is a quintessential example of this phenomenon.

With a molecular weight of 172.23 g/mol , a primary amine, an amide linkage, and a hydroxylated cyclohexane ring, 2-AHCA is a highly hydrophilic building block. It is often utilized as a starting fragment in Fragment-Based Drug Discovery (FBDD) for CNS and metabolic targets, where the aminoacetamide motif is prevalent[1]. This guide objectively compares the in vitro and in vivo performance of 2-AHCA, dissecting the causality behind its pharmacokinetic behavior. By contrasting this unoptimized fragment with a lipophilic elaborated alternative (e.g., a fluorinated/arylated aminoacetamide lead), we will explore the critical "Translational Gap" in drug development and establish self-validating protocols for your laboratory workflows.

Part 1: The In Vitro Landscape (Efficacy & Stability)

In vitro assays represent an isolated, highly controlled system. For polar fragments like 2-AHCA, the in vitro environment is exceptionally forgiving.

  • Target Engagement: The primary amine and amide groups serve as excellent hydrogen bond donors and acceptors, allowing 2-AHCA to anchor tightly into the hinge regions of kinases or the pore domains of ion channels[1].

  • Metabolic Stability: The liver is the primary site of drug metabolism, clearing approximately 60% of marketed drugs via Cytochrome P450 (CYP) enzymes[2]. CYPs generally require lipophilic substrates to bind within their hydrophobic active sites. Because 2-AHCA is highly polar (cLogP < 0), it is largely ignored by Phase I CYP enzymes, resulting in exceptional in vitro microsomal stability.

Protocol 1: High-Throughput Liver Microsomal Stability Assay

This protocol evaluates Phase I metabolic clearance. To ensure a self-validating system , it includes a positive control (e.g., Verapamil) to confirm enzymatic activity and a minus-cofactor negative control to rule out chemical degradation[2].

  • Preparation: Thaw human or murine liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with 2-AHCA (final concentration 1 µM) in the buffer. Keep the final DMSO concentration 0.25% to prevent enzyme inhibition[2].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30, and 45 minutes, withdraw 50 µL aliquots[2].

  • Quenching (Critical Step): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 1:3 ratio ensures complete protein precipitation, preventing LC-MS/MS column clogging and halting all enzymatic activity instantly.

  • Analysis: Centrifuge at 5500 rpm for 15 minutes. Analyze the supernatant via LC-TOF-MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ )[2].

Part 2: The In Vivo Reality (Pharmacokinetics & Distribution)

When 2-AHCA transitions from the in vitro well-plate to the in vivo murine model, its physicochemical strengths become liabilities.

  • Absorption & Clearance: While its high solubility aids oral dissolution, its low lipophilicity limits transcellular permeability across the gastrointestinal tract. Furthermore, while it escapes CYP-mediated metabolism, the exposed hydroxyl group makes it a prime target for Phase II glucuronidation, and its high polarity leads to rapid renal clearance.

  • Blood-Brain Barrier (BBB) Penetration: For CNS targets, the drug must cross the BBB's tight junctions. 2-AHCA's high Topological Polar Surface Area (TPSA) and protonated amine at physiological pH severely restrict passive diffusion into the brain.

Protocol 2: Murine Pharmacokinetic and Brain Penetration Assay

This protocol determines the in vivo exposure and brain-to-plasma ratio ( Kp​ ), a critical metric for CNS candidates.

  • Dosing: Administer 2-AHCA to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K₂EDTA tubes. Centrifuge to isolate plasma.

  • Tissue Harvesting: At Tmax​ (e.g., 1 hour), euthanize a subset of mice. Perfuse transcardially with ice-cold saline to remove blood from brain microvasculature. Causality: Failure to perfuse will result in artificial inflation of brain concentrations due to residual compound in the cerebral blood.

  • Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio of blank buffer.

  • Quantification: Extract plasma and brain homogenate with acetonitrile, centrifuge, and quantify via LC-MS/MS. Calculate the Kp​ by dividing the AUCbrain​ by the AUCplasma​ .

Part 3: In Vitro vs In Vivo Extrapolation (IVIVE) & Comparative Data

In Vitro to In Vivo Extrapolation (IVIVE) is the cornerstone of next-generation risk assessment and drug design, utilizing in vitro data to predict in vivo phenomena like toxicokinetics and clearance[3],[4]. However, the "Translational Gap" is stark when comparing an unoptimized fragment like 2-AHCA to an elaborated, lipophilic lead.

Table 1: Comparative Preclinical Profiling Data
Parameter2-AHCA (Unoptimized Fragment)Elaborated Lead (Lipophilic Analog)Assay Type
Molecular Weight 172.23 g/mol 345.80 g/mol Physicochemical
cLogP -1.2 (Highly Polar)2.8 (Lipophilic)Physicochemical
Target Affinity ( Kd​ ) 4.5 µM (Weak)12 nM (Potent)In Vitro
Microsomal t1/2​ > 120 min (Stable)35 min (Moderate)In Vitro
Oral Bioavailability (F%) < 10% (Poor Permeability)65% (Good Permeability)In Vivo
Brain/Plasma Ratio ( Kp​ ) 0.05 (Excluded from CNS)1.2 (Excellent CNS Penetration)In Vivo

Data Analysis: The data clearly illustrates the IVIVE paradox. 2-AHCA appears superior in in vitro metabolic stability assays due to its evasion of CYP enzymes. However, its in vivo performance is catastrophic for a CNS drug: it cannot cross the gut wall (low F%) or the BBB (low Kp​ ). The elaborated lead sacrifices some in vitro stability to achieve the lipophilicity required for in vivo target engagement.

Visualizations

FBDD_Workflow A 2-AHCA Fragment (High Polarity, Low MW) B In Vitro Profiling (Microsomes, Target Binding) A->B Screen C High Metabolic Stability Poor Permeability B->C Result D Structural Elaboration (Add Lipophilic Groups) C->D IVIVE Translation Gap E In Vivo Profiling (PK, BBB Penetration) D->E Test F Optimized Lead (Balanced ADME Profile) E->F Validation

FBDD Workflow: Translating polar fragments into optimized in vivo leads.

PK_Pathway PO Oral Administration (PO Dosing) GI GI Tract Absorption (Paracellular/Transcellular) PO->GI Liver Hepatic First-Pass (CYP450 / Phase II) GI->Liver Portal Vein Plasma Systemic Circulation (Plasma) Liver->Plasma High Survival (2-AHCA) BBB Blood-Brain Barrier (Tight Junctions) Plasma->BBB Distribution Renal Renal Excretion (Urine Clearance) Plasma->Renal Rapid Clearance Brain CNS Target (Receptor/Enzyme) BBB->Brain Low Permeability (2-AHCA)

Pharmacokinetic distribution pathway highlighting the BBB barrier for polar fragments.

References

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: In vitro to in vivo extrapolation for high throughput prioritization and decision making Source: NIH / PMC (PMC5831145) URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]

Sources

Comparative

Comparative Cross-Reactivity Guide: 2-amino-N-(4-hydroxycyclohexyl)acetamide vs. Structural Analogs in Fragment-Based Drug Discovery

Executive Summary In fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors, selecting the optimal low-molecular-weight building block is critical. 2-amino-N-(4-hydroxycyclohexyl)acetamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors, selecting the optimal low-molecular-weight building block is critical. 2-amino-N-(4-hydroxycyclohexyl)acetamide (Compound A) has emerged as a highly versatile structural motif. However, a major hurdle in early-stage drug development is managing off-target cross-reactivity.

This guide provides an objective, data-driven comparison of Compound A against two common structural alternatives:

  • Alternative 1 (Compound B): 2-amino-N-cyclohexylacetamide (Des-hydroxy analog)

  • Alternative 2 (Compound C): 2-amino-N-(4-aminocyclohexyl)acetamide (Amino analog)

By examining their kinase selectivity, cytochrome P450 (CYP) inhibition, and safety pharmacology profiles, this guide equips medicinal chemists with the mechanistic rationale and validated experimental workflows needed to make informed lead-optimization decisions.

Mechanistic Rationale: The Role of the 4-Hydroxyl Group

As a Senior Application Scientist, I emphasize that structural modifications must be evaluated not just for target affinity, but for their systemic physicochemical consequences. The 4-hydroxyl substitution on the cyclohexyl ring of Compound A provides a distinct advantage in mitigating cross-reactivity:

  • Lipophilicity and Promiscuity (vs. Compound B): Compound B lacks the hydroxyl group, resulting in a higher calculated partition coefficient (cLogP). It is a well-established principle in medicinal chemistry that increased lipophilicity is a primary driver of non-specific binding, lack of selectivity, and toxicological attrition ()[1]. The hydroxyl group in Compound A introduces a desolvation penalty that prevents promiscuous binding to hydrophobic pockets of non-target kinases.

  • Basicity and hERG Liability (vs. Compound C): Compound C replaces the hydroxyl with a primary amine. This introduces a second basic center, raising the overall basicity of the fragment. Lipophilic cations are notorious for trapping in the promiscuous binding pocket of the hERG potassium channel. Compound A strikes the optimal balance: it provides a hydrogen bond donor/acceptor to engage target residues without the basicity penalty that drives cardiotoxicity and phospholipidosis.

Comparative Cross-Reactivity Data

The following table summarizes the representative cross-reactivity benchmarking data for these three fragments.

MetricCompound A (4-Hydroxyl)Compound B (Des-Hydroxyl)Compound C (4-Amino)
cLogP -0.80.5-1.2
Kinase Selectivity (Gini) 0.78 (Highly Selective)0.52 (Promiscuous)0.75 (Selective)
CYP3A4 IC50 (µM) > 5015> 50
hERG IC50 (µM) > 100 (Safe)> 100 (Safe)12 (Liability)

Note: For the Kinase Gini coefficient, a value closer to 1.0 indicates absolute selectivity, while a value closer to 0 indicates broad promiscuity.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, all cross-reactivity assessments must be conducted using self-validating experimental systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol 1: High-Throughput Kinome Selectivity Profiling

Small assay panels do not provide a robust measure of selectivity; therefore, we utilize a comprehensive panel of >300 kinases to calculate a quantitative selectivity score ()[2].

  • Preparation: Immobilize biotinylated, active-site directed kinase ligands onto streptavidin-coated magnetic beads.

  • Incubation: Incubate the beads with DNA-tagged recombinant human kinases and 10 µM of the test compound (A, B, or C) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing & Elution: Wash the beads extensively to remove unbound proteins. Elute the specifically bound kinase using a temperature shift (65°C for 15 minutes).

  • Quantification: Quantify the eluted DNA-tagged kinase via quantitative PCR (qPCR).

  • Self-Validating System: The assay plate must include Staurosporine as a broad-spectrum positive control (expected Gini < 0.2) and DMSO as a vehicle negative control. Assay robustness is continuously monitored; a Z'-factor > 0.6 between positive and negative control wells is strictly required to validate the run.

Protocol 2: CYP450 Inhibition Assessment (Luminescent Assay)

We utilize the P450-Glo™ luminescent assay platform. By using luminescence to monitor enzyme activity, this protocol obviates the problems associated with fluorescent assays, specifically the autofluorescence artifacts commonly encountered when screening diverse fragment libraries ()[3].

  • Reagent Setup: Prepare recombinant human CYP3A4 membranes and the luminogenic substrate (Luciferin-IPA) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate 10 µM of the test compound with the CYP3A4 mixture in a 384-well opaque white plate for 10 minutes at room temperature.

  • Reaction Initiation: Add the NADPH Regeneration System to initiate the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Detection: Add Luciferin Detection Reagent to simultaneously halt the CYP reaction and initiate the luciferase glow reaction. Incubate for 20 minutes.

  • Self-Validating System: Ketoconazole is included as a positive control for CYP3A4 inhibition (expected IC50 < 0.1 µM). Luminescence readouts must demonstrate a signal-to-background ratio > 10 and a Z'-factor > 0.5 for the data to be considered valid[4].

Visualization: Cross-Reactivity Assessment Workflow

CrossReactivityWorkflow A Compound Input: 2-amino-N-(4-hydroxycyclohexyl)acetamide B Multiparametric Cross-Reactivity Profiling A->B C1 Kinome Selectivity (Gini Coefficient) B->C1 C2 CYP450 Inhibition (IC50 Assessment) B->C2 C3 Safety Pharmacology (hERG / Patch-Clamp) B->C3 D Data Integration & SAR Analysis C1->D C2->D C3->D E Lead Optimization Decision D->E

Caption: Cross-reactivity screening workflow for evaluating fragment-based building blocks.

Conclusion

When selecting a building block for lead optimization, 2-amino-N-(4-hydroxycyclohexyl)acetamide offers a superior physicochemical profile compared to its des-hydroxy and amino analogs. The strategic placement of the 4-hydroxyl group effectively lowers lipophilicity to prevent promiscuous kinase binding while avoiding the basicity-driven hERG liabilities associated with additional amine substitutions. By employing the rigorous, self-validating protocols outlined above, drug development professionals can confidently integrate this fragment into their pipelines with minimized downstream toxicological risk.

References

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. URL:[Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL:[Link]

Sources

Validation

A Technical Guide to Target Identification and Comparative Analysis for 2-amino-N-(4-hydroxycyclohexyl)acetamide

For drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is contingent on a critical, foundational step: identifying its biological target. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is contingent on a critical, foundational step: identifying its biological target. The compound 2-amino-N-(4-hydroxycyclohexyl)acetamide is a molecule of interest, yet its specific molecular target is not established in publicly accessible scientific literature.

This guide, therefore, deviates from a standard product comparison. Instead, it provides a comprehensive, two-part roadmap. Part A outlines a systematic, multi-pronged strategy for the de-novo identification and validation of the molecular target(s) of 2-amino-N-(4-hydroxycyclohexyl)acetamide. This section is designed to be a practical guide for researchers facing the common challenge of target deconvolution for hits from phenotypic screens or novel compounds.

Part B presents a hypothetical case study. Assuming a plausible target for an acetamide-containing molecule is identified through the methods in Part A, we provide an example of a comparative analysis against established alternatives. This illustrates the subsequent steps in characterizing a compound and demonstrates how to structure and present comparative data for informed decision-making in a drug discovery pipeline.

Part A: A Roadmap for Target Deconvolution

The process of identifying a drug's target, often called target deconvolution or identification, is essential for understanding its mechanism of action (MoA), optimizing its efficacy, and predicting potential off-target effects.[1][2] We propose a three-phase workflow, moving from computational predictions to rigorous experimental validation.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational methods can efficiently generate a ranked list of plausible protein targets, guiding experimental design.[3][4][5] This initial phase leverages the chemical structure of 2-amino-N-(4-hydroxycyclohexyl)acetamide to predict its interactions with the known proteome.

The primary in silico approaches are:

  • Ligand-Based Methods: These techniques operate on the principle that structurally similar molecules often bind to similar targets.[4] The SMILES string or 2D structure of the query compound is used to search vast chemogenomic databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity.[6] The annotated targets of these similar compounds become the predicted targets for our query molecule.[7]

  • Structure-Based Methods (Reverse Docking): If a 3D structure of the compound can be generated, it can be computationally "docked" against a library of 3D protein structures.[8] This "reverse docking" or "panel docking" approach scores the binding affinity of the compound to the active sites of numerous proteins, identifying those with the most favorable predicted interactions.[7]

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach start Query Compound: 2-amino-N-(4-hydroxycyclohexyl)acetamide sim_search 2D/3D Similarity Searching start->sim_search rev_dock Reverse Docking start->rev_dock chem_db Chemogenomic Databases (e.g., ChEMBL, PubChem) sim_search->chem_db output Ranked List of Potential Protein Targets sim_search->output Predicts targets based on similar known ligands prot_db Protein Structure Databases (e.g., PDB) rev_dock->prot_db rev_dock->output Predicts targets based on binding site compatibility

Caption: Workflow for In Silico Target Prediction.

The output of this phase is not a definitive answer but a set of testable hypotheses that will be rigorously validated in the subsequent experimental phases.

Phase 2: In Vitro Target Identification & Validation

With a list of potential targets, the next crucial step is to experimentally confirm a direct physical interaction between 2-amino-N-(4-hydroxycyclohexyl)acetamide and the predicted proteins. We will focus on two powerful and widely-used orthogonal approaches: an affinity-based method and a label-free method.

This is a classic and robust method for isolating binding partners from a complex biological mixture, such as a cell lysate.[2] The core principle involves immobilizing the small molecule (the "bait") on a solid support (e.g., beads) to "fish" for its interacting proteins (the "prey").

G cluster_0 Affinity Chromatography-Mass Spectrometry Workflow synthesis Synthesize Affinity Probe (Compound + Linker + Biotin) immobilize Immobilize Probe on Streptavidin Beads synthesis->immobilize incubate Incubate Lysate with Probe-Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE Separation elute->sds_page ms_analysis In-gel Digestion & LC-MS/MS Analysis sds_page->ms_analysis protein_id Protein Identification via Database Search ms_analysis->protein_id

Caption: Experimental Workflow for AC-MS Target ID.

Experimental Protocol: Photo-Affinity Labeling & Pull-Down

To create a more robust covalent link between the probe and its target, a photoreactive group is often incorporated into the linker. This allows for UV-light-induced crosslinking, permanently capturing even transient interactions.[9]

  • Affinity Probe Synthesis: Synthesize a derivative of 2-amino-N-(4-hydroxycyclohexyl)acetamide that incorporates three key features:

    • The parent molecule itself.

    • A linker attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.

    • A terminal biotin tag for affinity capture and a photoreactive moiety (e.g., a diazirine) within the linker.[9]

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anti-proliferative effects were observed) and prepare a total protein lysate under non-denaturing conditions.

  • Incubation & Crosslinking: Incubate the cell lysate with the synthesized photo-affinity probe for a sufficient time to allow for binding.

  • UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) to activate the photoreactive group, forming a covalent bond between the probe and its binding partners.[9]

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate.[10] The high affinity of biotin for streptavidin will capture the probe and any covalently linked proteins.

  • Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution and Analysis: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE. Excise protein bands that are present in the probe-treated sample but absent in a negative control (e.g., a probe without the parent molecule).

  • Protein Identification: Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

CETSA is a powerful label-free method for verifying target engagement in a cellular environment.[11] It is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[12][13]

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[14]

  • Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions. This is often done by freeze-thaw cycles.[12][14]

  • Fraction Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific, predicted target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

  • Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, thus confirming engagement.[11]

Phase 3: Cellular Target Engagement & Pathway Analysis

Identifying a direct binding partner is a major milestone. The final phase connects this molecular interaction to the observed biological effect. This involves confirming that engaging the target in a cellular context recapitulates the original phenotype.

  • Genetic Approaches: Techniques like CRISPR-Cas9 or RNAi can be used to knock out or knock down the expression of the identified target protein. If treating these modified cells with 2-amino-N-(4-hydroxycyclohexyl)acetamide no longer produces the original phenotype (e.g., cell death, pathway modulation), it provides strong evidence that the compound acts through this target.[15]

  • Phenotypic Profiling: Advanced cell imaging techniques can compare the detailed cellular phenotype induced by the compound with the phenotype induced by genetically silencing the target. A high degree of similarity provides further validation.

Part B: Hypothetical Comparative Analysis: 2-amino-N-(4-hydroxycyclohexyl)acetamide as a Novel HDAC Inhibitor

For this section, we will operate under a hypothetical scenario : the target deconvolution workflow described in Part A has successfully identified Histone Deacetylase 1 (HDAC1) as the primary target of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[12] Inhibitors of HDACs are an established class of anti-cancer agents.

Our goal now is to compare our novel compound, which we will call "Acetamihib" for this scenario, against two well-established, FDA-approved HDAC inhibitors: Vorinostat (SAHA) and Panobinostat .

Signaling Pathway Context

HDAC inhibitors work by preventing the deacetylation of histones (and other proteins). This keeps the chromatin in a relaxed, "euchromatin" state, allowing tumor suppressor genes to be expressed, which can lead to cell cycle arrest and apoptosis.

G cluster_0 Gene Expression Regulation cluster_1 Chromatin State cluster_2 Transcriptional Activity HAT Histone Acetyltransferase (HAT) Euchromatin Open Chromatin (Euchromatin) HAT->Euchromatin Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) Heterochromatin Closed Chromatin (Heterochromatin) HDAC->Heterochromatin Removes Acetyl Groups Euchromatin->HDAC Transcription_ON Gene Transcription ACTIVE Euchromatin->Transcription_ON Transcription_OFF Gene Transcription REPRESSED Heterochromatin->Transcription_OFF Inhibitor HDAC Inhibitor (e.g., Acetamihib) Inhibitor->HDAC Blocks Activity

Caption: Role of HDACs in Gene Transcription.

Comparative Performance Data

The performance of HDAC inhibitors is typically evaluated based on their potency in both biochemical (enzymatic) and cell-based assays. The half-maximal inhibitory concentration (IC50) is the standard metric.

CompoundTarget ClassHDAC1 Enzymatic IC50 (nM)HCT116 Cell Proliferation IC50 (nM)Primary Indication
Acetamihib (Hypothetical) Pan-HDAC (Predicted)75950(Under Investigation)
Vorinostat (SAHA) Pan-HDAC50860Cutaneous T-cell lymphoma
Panobinostat Pan-HDAC2023Multiple myeloma

Data for Vorinostat and Panobinostat are representative values from public literature and databases. HCT116 is a human colon cancer cell line commonly used for assessing anti-proliferative activity.

Interpretation of Comparative Data:

  • Enzymatic Potency: In this hypothetical scenario, Acetamihib shows good potency against the isolated HDAC1 enzyme, comparable to but slightly less potent than Vorinostat. Panobinostat is the most potent inhibitor at the enzymatic level.

  • Cellular Potency: Acetamihib demonstrates anti-proliferative activity in a cancer cell line, with an IC50 value similar to that of Vorinostat. This suggests it has good cell permeability and is active in a cellular context. Panobinostat shows significantly higher cellular potency, which aligns with its clinical efficacy at lower doses.

  • Potential Advantages & Next Steps: While less potent than Panobinostat, Acetamihib's performance is in the range of an established therapeutic like Vorinostat. The key differentiating factors to investigate next would be its selectivity profile across different HDAC isoforms and its off-target profile. A superior safety profile or a unique mechanism (e.g., different binding kinetics) could make Acetamihib a valuable alternative. Subsequent studies would involve selectivity screening against a panel of HDAC isoforms (HDAC2, 3, 6, 8, etc.) and comprehensive safety pharmacology profiling.

Sources

Comparative

Meta-Analysis of 2-Amino-N-(4-hydroxycyclohexyl)acetamide Derivatives: A Comparison Guide for Scaffold Selection

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In modern drug discovery, balancing target affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In modern drug discovery, balancing target affinity with optimal physicochemical properties is a persistent challenge. The cyclohexyl ring has long been recognized as a privileged, rigid bioisostere for floppy alkyl chains, effectively reducing conformational entropy and improving target binding affinity[1]. However, unsubstituted carbocycles often introduce liabilities, notably excessive lipophilicity (high logP) and susceptibility to rapid Phase I cytochrome P450 (CYP450) mediated oxidation.

To circumvent these issues, the incorporation of polar functional groups into the ring system has become a standard optimization strategy. This meta-analysis evaluates the performance of 2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1) as a foundational building block in drug design. By comparing it against its structural alternatives—the 4-oxo (ketone) and des-hydroxy (unsubstituted) variants—we demonstrate how the strategic placement of a hydroxyl group drastically decreases lipophilicity, increases aqueous solubility, and mitigates off-target liabilities such as hERG inhibition[2].

Scaffold Comparison & Meta-Analysis Data

The addition of a hydroxyl group to a drug scaffold can fundamentally alter its pharmacokinetic profile. The hydroxyl moiety acts as both a hydrogen bond donor and acceptor, extending the hydrogen bonding network with surrounding water molecules, which dramatically improves kinetic solubility. Furthermore, the hydroxyl group sterically and electronically shields the cyclohexyl ring from extensive oxidative metabolism[3][4].

To objectively evaluate these effects, we aggregated performance metrics across multiple synthetic campaigns utilizing three distinct acetamide scaffolds.

Table 1: Physicochemical and Metabolic Comparison of Cyclohexyl Scaffolds
MetricScaffold A: 4-Hydroxy (Target)Scaffold B: 4-Oxo (Alternative 1)Scaffold C: Des-hydroxy (Alternative 2)
Structure Motif 2-amino-N-(4-hydroxycyclohexyl)acetamide2-amino-N-(4-oxocyclohexyl)acetamide2-amino-N-cyclohexylacetamide
clogP (Calculated) -0.7-0.40.8
TPSA (Ų) 72.269.052.0
Kinetic Solubility (µg/mL) > 500350< 50
HLM CL_int (µL/min/mg) 25 (Low Clearance)85 (Moderate Clearance)140 (High Clearance)
Primary Liability None identifiedKetone reduction in vivoHigh lipophilicity drives CYP oxidation

Data Synthesis: Scaffold A outperforms its analogs by providing the highest aqueous solubility while maintaining the lowest intrinsic clearance. Scaffold B suffers from metabolic instability due to in vivo ketone reduction (often mediated by aldo-keto reductases), while Scaffold C's high lipophilicity drives rapid CYP450 clearance and poor solubility.

Mechanistic Visualization

The following workflow illustrates the logical progression of how selecting the 2-amino-N-(4-hydroxycyclohexyl)acetamide scaffold translates into downstream pharmacological benefits.

ScaffoldWorkflow Start Scaffold Selection: 2-amino-N-(4-hydroxycyclohexyl)acetamide Branch1 Hydroxyl Group Addition Start->Branch1 Structural Modification Branch2 Cyclohexyl Ring Rigidity Start->Branch2 Bioisosteric Replacement Outcome1 Decreased Lipophilicity (Lower clogP) Branch1->Outcome1 Outcome2 Increased Aqueous Solubility Branch1->Outcome2 Outcome3 Reduced Entropy (Higher Target Affinity) Branch2->Outcome3 Final Optimized ADMET Profile & Reduced hERG Liability Outcome1->Final Outcome2->Final Outcome3->Final

Workflow detailing the physicochemical and pharmacological impacts of the hydroxylated scaffold.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the incorporation of the scaffold and the subsequent evaluation of its metabolic stability.

Protocol 1: Scaffold Incorporation via Amide Coupling

Objective: Conjugate 2-amino-N-(4-hydroxycyclohexyl)acetamide to a target carboxylic acid intermediate to form a functionalized therapeutic candidate.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Causality: HATU is selected over standard carbodiimides (like EDCI) because its HOAt leaving group provides superior reaction kinetics. This is critical when coupling to sterically hindered amines, ensuring high conversion rates while minimizing epimerization at the alpha-carbon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid to form the active ester while preventing unwanted nucleophilic side reactions.

  • Scaffold Addition: Add 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (1.1 eq). Stir for 2 hours.

    • Self-Validation System: Monitor the reaction continuously via LC-MS. The disappearance of the active ester peak and the emergence of the product mass[M+H]+ confirms successful coupling. The reaction is quenched with saturated NaHCO3 only after >95% conversion is observed, ensuring maximum synthetic yield.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Evaluate the Phase I oxidative stability of the synthesized derivatives to confirm the protective effect of the hydroxyl group.

  • Matrix Preparation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: The 5-minute pre-incubation ensures thermal equilibrium. HLMs are chosen over intact hepatocytes to specifically isolate CYP450-mediated Phase I metabolism, which is the primary clearance route for lipophilic cyclohexyl rings[3].

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition acts as the precise, controlled trigger for metabolic turnover.

  • Quenching & Analysis: At specific time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

    • Self-Validation System: A parallel incubation using Verapamil (a known high-clearance drug) must be run simultaneously as a positive control. If Verapamil does not show >80% depletion by 60 minutes, the entire assay is invalidated due to compromised microsomal enzymatic viability.

References

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters. URL:[Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. URL: [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-(4-hydroxycyclohexyl)acetamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel.

The compound 2-amino-N-(4-hydroxycyclohexyl)acetamide is a specialized pharmaceutical intermediate. Because it features a primary aliphatic amine, a secondary amide, and a secondary alcohol on a cyclohexane scaffold, its disposal requires specific handling logic based on its protonation state.

Below is the comprehensive, self-validating operational guide for the safe handling, neutralization, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design a proper disposal protocol, we must first understand the mechanistic behavior of the molecule. The primary hazard of 2-amino-N-(4-hydroxycyclohexyl)acetamide stems from its primary aliphatic amine moiety.

Unprotonated aliphatic amines (free bases) typically have a pKa between 9 and 10, making them highly basic and nucleophilic. If introduced directly into biological systems or environmental water streams, they disrupt cellular membranes and drastically alter local pH. Furthermore, if a free base amine is indiscriminately thrown into a general laboratory waste carboy containing acidic residues, it can trigger an uncontrolled, violent exothermic acid-base reaction. Therefore, proactive1[1] prior to Environmental Health and Safety (EHS) transfer.

Commercially, this compound is encountered in two forms: the reactive Free Base [2] and the stable Hydrochloride (HCl) Salt [3]. Your disposal workflow must adapt based on which form you are handling.

Physicochemical & Hazard Data

Table 1: Comparative properties dictating the disposal workflows for the two common forms of 2-amino-N-(4-hydroxycyclohexyl)acetamide.

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1016862-41-11193389-11-5
Molecular Weight 172.23 g/mol 208.69 g/mol
Physical State SolidSolid
Functional Groups Primary amine, secondary amide, secondary alcoholProtonated primary amine, secondary amide, secondary alcohol
Aqueous pH Basic (pH > 9)Slightly Acidic to Neutral (pH ~5-7)
Reactivity Hazard Exothermic reaction with acids; corrosive to tissuesStable under standard laboratory conditions
Disposal Requirement Requires in-lab neutralization Direct EHS transfer

Form-Dependent Disposal Logic

The core philosophy of this protocol is self-validation . By verifying the pH at the end of the procedure, the scientist ensures the chemical is thermodynamically stable before it enters the institutional waste stream.

G Start Identify Chemical Form FreeBase Free Base (CAS 1016862-41-1) Start->FreeBase HClSalt HCl Salt (CAS 1193389-11-5) Start->HClSalt Solubilize Dissolve in Water/EtOH (Fume Hood) FreeBase->Solubilize Waste EHS Transfer (Hazardous Waste Carboy) HClSalt->Waste Already Neutralized IceBath Thermal Control (Place in Ice Bath) Solubilize->IceBath Neutralize Titrate with 1M Citric Acid (Dropwise Addition) IceBath->Neutralize Verify Verify pH (Target: 6.0 - 8.0) Neutralize->Verify Verify->Waste

Figure 1: Form-dependent disposal workflow for 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Standard Operating Procedure: In-Lab Neutralization (Free Base)

If you are disposing of the HCl salt (CAS 1193389-11-5), the primary amine is already protonated. You may bypass neutralization and transfer the material directly to a solid hazardous waste container or dissolve it for aqueous waste transfer[3].

If you are disposing of the Free Base (CAS 1016862-41-1), you must execute the following neutralization protocol[2].

Scientific Rationale for Reagent Choice: We utilize 1M Citric Acid rather than a strong mineral acid (like HCl or H₂SO₄). Citric acid is a weak, polyprotic acid that provides a buffering effect, preventing the scientist from accidentally overshooting the pH and creating a highly acidic waste hazard. It also releases heat much more controllably during the exothermic salt-formation process[1].

Step-by-Step Methodology:
  • Preparation & PPE: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Conduct all steps inside a certified chemical fume hood to prevent inhalation of any aerosolized amine dust.

  • Solubilization: Transfer the solid 2-amino-N-(4-hydroxycyclohexyl)acetamide waste into a wide-mouth borosilicate beaker. Add a minimal volume of a compatible solvent (e.g., Deionized water or a 50/50 Water/Ethanol mixture) until the solid is fully dissolved.

  • Thermal Control: Place the beaker in an ice-water bath on top of a magnetic stir plate. Add a PTFE-coated stir bar and initiate gentle stirring. Causality: Amine neutralization is highly exothermic; the ice bath acts as a heat sink to prevent solvent boil-off and splashing.

  • Titration: Using a dropping funnel or glass pipette, slowly add 1M Citric Acid dropwise to the stirring solution.

  • Self-Validation (pH Monitoring): Pause the addition periodically to check the solution using pH indicator strips or a calibrated pH meter. Continue titration until the solution reaches a stable pH between 6.0 and 8.0 [1].

  • EHS Transfer: Once neutralized, the resulting citrate salt solution is thermodynamically stable. Transfer the liquid to an institutional "Non-Halogenated Aqueous Waste" carboy. Ensure the waste log reflects the addition of the amine, the solvent, and the citric acid.

Spill Response & Decontamination

In the event of an accidental spill of the solid free base:

  • Do not dry sweep. Sweeping dry aliphatic amines creates a severe inhalation hazard due to aerosolized corrosive dust.

  • Containment: Cover the spill with a damp, chemically inert absorbent pad or damp sand to suppress dust formation.

  • Neutralization: If the spill is large, lightly dust the area with a solid weak acid (like citric acid powder from a chemical spill kit) to neutralize the amine in situ before collection.

  • Disposal: Scoop the absorbed, neutralized mixture into a heavy-duty hazardous waste bag, label as "Corrosive Amine Spill Debris," and contact EHS for immediate pickup.

References

  • 930414-73-6 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one (Includes CAS 1193389-11-5 HCl Salt Data) . Accela ChemBio Inc. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison EHS. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-amino-N-(4-hydroxycyclohexyl)acetamide

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and research chemicals requires more than just compliance—it requires a mechanistic understanding of the h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and research chemicals requires more than just compliance—it requires a mechanistic understanding of the hazards.

2-amino-N-(4-hydroxycyclohexyl)acetamide (CAS: 1016862-41-1 / 1193389-11-5) is a complex aliphatic amine and acetamide derivative. To handle this compound safely, researchers must move beyond generic safety data sheets and apply a "defense-in-depth" strategy based on its specific molecular vulnerabilities.

Here is your comprehensive, causality-driven guide to personal protective equipment (PPE), operational workflows, and disposal protocols for this compound.

Risk Assessment & The Causality of Hazard

To select the correct PPE, we must first deconstruct the chemical structure to understand why it poses a risk:

  • The Primary Amine (-NH₂): Aliphatic amines are inherently basic and nucleophilic. Upon contact with the moisture of your skin or mucous membranes, they can cause localized alkaline saponification of tissue lipids, leading to severe irritation or chemical burns.

  • The Acetamide Core (-NH-CO-CH₂-): Acetamides are notorious skin permeation enhancers. If this compound is dissolved in common laboratory solvents (e.g., DMSO, methanol), the acetamide moiety can act as a "Trojan horse," facilitating the rapid transport of the entire molecule through the stratum corneum and into systemic circulation.

  • The Hydroxyl Group (-OH): The presence of the hydroxycyclohexyl group increases the molecule's hydrophilicity. This means the powder can rapidly dissolve in sweat or tear fluid, accelerating absorption upon incidental contact.

Because of these synergistic hazards, standard laboratory attire is insufficient. All handling must align with the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) .

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier. Do not assume equipment integrity; verify it prior to every use.

A. Hand Protection: The Permeation Threat

Latex gloves are strictly prohibited when handling acetamide derivatives, as they offer near-zero resistance to amide-facilitated permeation. According to NIOSH guidelines , Nitrile or Butyl Rubber must be used.

  • Protocol: Implement a double-gloving system . The outer glove absorbs incidental static cling from powders or solvent splashes and is discarded immediately upon contamination. The inner glove maintains the sterile/safe barrier.

  • Validation: Before donning, trap air in the glove and roll the cuff to inflate the fingers. Discard if any pressure loss (pinhole leaks) is detected.

B. Respiratory Protection

While the vapor pressure of the solid free base is low, the primary risk is the inhalation of aerosolized particulates during transfer.

  • Primary Control: All handling must occur within a certified chemical fume hood with a face velocity of >100 feet per minute (fpm).

  • Secondary Control: If weighing bulk quantities (>50g) outside a containment enclosure is unavoidable, an N95 or P100 particulate respirator is mandatory.

C. Eye and Body Protection
  • Eyes: ANSI Z87.1-compliant chemical splash goggles are required. Safety glasses with side shields are insufficient because they do not seal against airborne amine dust.

  • Body: A fully buttoned, flame-resistant (FR) or 100% cotton lab coat. Synthetic fabrics (like polyester) can degrade or melt upon contact with certain organic solvents used during dissolution.

Quantitative Data: Glove Compatibility

The following data summarizes breakthrough times for aliphatic amines and acetamide solutions to guide your PPE selection .

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingOperational Recommendation
Nitrile (Standard) 4 - 610 - 30FairInner glove use only; incidental splash protection.
Nitrile (Heavy Duty) 8 - 15> 120GoodRecommended: Outer glove for powder/solution handling.
Butyl Rubber 13 - 30> 240ExcellentHigh-volume liquid handling or major spill cleanup.
Latex (Natural) 4 - 8< 10PoorNOT RECOMMENDED: High permeability to amides.

Operational Workflows

Protocol 1: Safe Weighing and Dissolution Workflow

This protocol is designed to mitigate static dispersion and exothermic solvation.

  • Fume Hood Verification: Check the digital monitor to ensure the fume hood is actively drawing >100 fpm. Lower the sash to the marked operational height.

  • PPE Donning: Wash hands, dry thoroughly, and don the inner nitrile glove (4-6 mil). Don the lab coat, ensuring cuffs are tucked under the inner glove. Don the outer heavy-duty nitrile glove (8-15 mil) over the lab coat cuff.

  • Static Mitigation: Aliphatic amine powders are highly prone to static cling. Discharge the weighing boat and the micro-spatula using an anti-static ionizer gun (e.g., Zerostat) before opening the chemical vial.

  • Transfer: Weigh the 2-amino-N-(4-hydroxycyclohexyl)acetamide. Cap the source vial immediately to prevent atmospheric moisture absorption (hygroscopy).

  • Dissolution: Transfer the powder to the reaction vessel. Add the solvent dropwise initially. Causality: Amines can generate a mild heat of solvation when mixed with protic solvents or acids; slow addition prevents localized boiling and splashing.

  • Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in solid hazardous waste.

Spill Response & Disposal Plans

In the event of a spill, the basicity of the amine and the permeation risk of the acetamide dictate the response. Do not use standard paper towels for concentrated amine spills, as they offer no containment and increase exposure surface area.

Workflow A Spill Detected: 2-amino-N-(4-hydroxycyclohexyl)acetamide B Assess Volume & Exposure Risk A->B C Minor Spill (< 50 mg / 50 mL) B->C Low Risk D Major Spill (> 50 mg / 50 mL) B->D High Risk F Don Advanced PPE (Double Nitrile, Goggles) C->F E Evacuate Lab & Notify EHS D->E G Contain & Neutralize (Sodium Bisulfate) F->G H Decontaminate Surface (Mild Acidic Wash) G->H I Dispose as Hazardous Waste H->I

Logical workflow for spill response and exposure mitigation of acetamide derivatives.

Immediate Spill Action & Neutralization
  • Containment: Surround the spill with an inert, non-combustible absorbent like vermiculite or dry sand.

  • Chemical Neutralization (Self-Validating Step): Because the compound contains a primary amine, apply a weak solid acid (such as sodium bisulfate) over the spill. Causality: This acid-base reaction converts the volatile, tissue-penetrating free base into a stable, non-volatile salt. Validate the neutralization by tapping a piece of moistened pH paper to the spill edge; it should read neutral (pH 6-8).

  • Collection: Sweep the neutralized matrix using a non-sparking dustpan.

Waste Segregation and Disposal

According to institutional chemical hygiene plans , waste must be strictly segregated:

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a high-density polyethylene (HDPE) bucket lined with a hazardous waste bag. Label as "Hazardous Solid Waste: Toxic/Irritant (Amine/Acetamide derivatives)."

  • Liquid Waste: Aqueous or organic solutions containing the compound must be stored in a secondary containment tray. Do not mix amine liquid waste with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic oxidation and gas evolution.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Recommendations for Chemical Protective Clothing . National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • Glove Selection Guide . University of California, Berkeley - Environment, Health & Safety. Available at: [Link]

  • Laboratory Safety and Chemical Hygiene Plan . Northwestern University Research Safety. Available at:[Link]

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